Pheophytin b
Description
Properties
IUPAC Name |
methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N4O6/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3/b34-25+,41-30+,43-27?,44-28?,45-29?,52-50?/t32-,33-,36+,40+,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFDCTXPYHACR-KMFDAVQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C/O)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3147-18-0 | |
| Record name | EINECS 221-565-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester, (3S,4S,21R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-yl [3S[3α(2E,7S*,11S*),4β,21β-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHEOPHYTIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9SZL3T3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Pheophytin b: A Technical Guide
Introduction: Pheophytin b is a critical pigment in the photosynthetic machinery of higher plants and green algae, playing a pivotal role as an early electron acceptor in photosystem II (PSII).[1] Structurally, it is a derivative of chlorophyll (B73375) b, from which it is formed by the replacement of the central magnesium ion with two protons.[2][3] This demetalation process, which can occur naturally during senescence or be induced by weak acids, significantly alters the pigment's electronic and photophysical properties.[2] This technical guide provides an in-depth exploration of the chemical structure of this compound, including its physicochemical properties, detailed experimental protocols for its study, and its functional role in photosynthesis.
Chemical Structure of this compound
This compound is a complex tetrapyrrole molecule with the chemical formula C₅₅H₇₂N₄O₆.[1][4] Its structure is characterized by a chlorin (B1196114) macrocycle, which is a large heterocyclic aromatic ring system composed of three pyrrole (B145914) rings and one pyrroline (B1223166) ring linked by methine bridges.[5] Attached to this macrocycle is a long, hydrophobic phytol (B49457) tail.
Key structural features include:
-
Porphyrin Head: A chlorin ring system that acts as the chromophore, responsible for light absorption.
-
Phytol Tail: A 20-carbon diterpene alcohol esterified to the propionic acid side chain at position C17 of the chlorin ring. This lipophilic tail anchors the molecule within the thylakoid membrane.
-
Formyl Group: A defining feature of this compound is the presence of a formyl group (-CHO) at the C7 position of the porphyrin ring, which distinguishes it from pheophytin a (which has a methyl group at this position).[6]
-
Absence of Magnesium: Unlike chlorophylls, the central cavity of the porphyrin ring in this compound contains two hydrogen atoms instead of a magnesium ion.[2]
The IUPAC name for this compound is methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate.[4][7]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below.
Table 1: Molecular Identifiers and Properties
| Property | Value | Reference |
| Molecular Formula | C₅₅H₇₂N₄O₆ | [1][4] |
| Molecular Weight | 885.18 g/mol | [1] |
| Monoisotopic Mass | 884.545 g/mol | [7] |
| CAS Number | 3147-18-0 | [4] |
| Appearance | Dark bluish waxy pigment | [2] |
| Solubility | Practically insoluble in water | [7] |
Table 2: Spectroscopic Properties (UV-Vis Absorption)
| Solvent | Absorption Maxima (nm) | Reference |
| 100% Acetone (B3395972) | 434.5, 527.7, 599.9, 653.5 | [8] |
| Diethyl Ether | 434, 525, 599, 655 | [8] |
| HPLC Eluant | 436, 527, 600, 655 | [8] |
| Tetrahydrofuran | 435, 525, 599, 654 | [8] |
Table 3: Molar Extinction Coefficients
| Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |
| Diethyl Ether | 655 | 3.73 x 10⁴ | [8] |
| 90% Acetone | 657 | 2.81 x 10⁴ | [8] |
Table 4: Fluorescence Properties
| Solvent | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |
| Diethyl Ether | 434 | 661 | [8] |
| 100% Acetone | 432 | 659 | [8] |
Experimental Protocols
Extraction and Purification of this compound from Spinach
This protocol describes a general method for the extraction and separation of pigments, including this compound, from spinach leaves.
Materials:
-
Fresh spinach leaves
-
Acetone (HPLC grade)
-
Petroleum ether (or hexane)
-
Deionized water
-
Anhydrous sodium sulfate
-
Blender
-
Buchner funnel and filter paper
-
Separatory funnel (1 L)
-
Rotary evaporator
-
HPLC system with a C18 column and a photodiode array (PDA) detector
Procedure:
-
Homogenization: Weigh approximately 10 g of fresh spinach leaves and blend them with 100 mL of 80% acetone in a blender until a fine slurry is obtained.[9]
-
Filtration: Filter the homogenate through a Buchner funnel to separate the solid debris from the liquid extract.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate. The upper petroleum ether layer will contain the pigments.
-
Washing: Discard the lower aqueous layer. Wash the petroleum ether layer with deionized water to remove any remaining water-soluble impurities.
-
Drying: Transfer the pigment-containing petroleum ether layer to a flask and dry it with anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated pigment extract.
-
HPLC Separation:
-
Dissolve the concentrated extract in a suitable solvent (e.g., acetone).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution program with a mobile phase consisting of two solvents, for example, Solvent A: methanol (B129727)/water/ammonium acetate (B1210297) and Solvent B: ethyl acetate.[9]
-
Monitor the elution of pigments using a PDA detector at wavelengths corresponding to the absorption maxima of this compound (around 435 nm and 655 nm).
-
Collect the fraction corresponding to the this compound peak for further analysis.
-
Spectroscopic Characterization
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the purified this compound in a spectroscopic grade solvent (e.g., 100% acetone).
-
Record the absorption spectrum from 350 to 750 nm using a UV-Vis spectrophotometer.
-
Identify the characteristic Soret and Q-band absorption maxima.[8]
Mass Spectrometry (MS):
-
Prepare a sample of purified this compound dissolved in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns, which can confirm the structure. A characteristic fragmentation is the loss of the phytol tail.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified and dried this compound sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.
-
Key signals to identify include the downfield methine protons of the macrocycle and the characteristic signal for the formyl proton.[10]
Role in Photosystem II
This compound plays a crucial role as an intermediate electron carrier in the electron transport chain of Photosystem II.[1] Upon excitation of the PSII reaction center chlorophyll, P680, an electron is transferred to pheophytin, creating a charge-separated state, P680⁺Pheo⁻. This is a critical step in converting light energy into chemical energy. The reduced pheophytin then rapidly passes the electron to a quinone molecule, Qₐ.
Caption: Role of this compound in PSII.
References
- 1. Normal-phase HPLC separation of possible biosynthetic intermediates of pheophytin a and chlorophyll a' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 8. epic.awi.de [epic.awi.de]
- 9. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ismar.org [ismar.org]
Pheophytin b: A Core Component of Photosynthetic Electron Transport
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b is a chlorophyll-derived pigment that plays an indispensable role in the initial stages of photosynthesis. Structurally, it is a chlorophyll (B73375) b molecule that lacks the central magnesium ion (Mg²⁺)[1]. This seemingly subtle alteration has profound functional consequences, positioning this compound as a critical electron carrier. Within the intricate machinery of Photosystem II (PSII) in plants, this compound functions as the primary electron acceptor, facilitating the crucial charge separation that converts light energy into chemical energy[1]. This technical guide provides a comprehensive overview of the molecular properties of this compound, its function in the photosynthetic electron transport chain, and detailed experimental protocols for its isolation and analysis.
Molecular and Chemical Properties
This compound is a complex organic molecule with a porphyrin ring structure. The absence of the central magnesium ion distinguishes it from chlorophyll b. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₅H₇₂N₄O₆ | [2][3][4] |
| Molecular Weight | 885.18 g/mol | [2][3] |
| CAS Number | 3147-18-0 | [2][3] |
The Role of this compound in Photosystem II
This compound is a key player in the light-dependent reactions of photosynthesis, specifically within Photosystem II (PSII). Its primary function is to act as the first electron acceptor in the electron transport chain[1][2]. The process begins when the P680 reaction center chlorophylls (B1240455) absorb light energy and become excited (P680*). This excitation leads to the transfer of an electron to a nearby this compound molecule, resulting in a charge separation that forms a positively charged P680 radical (P680⁺) and a negatively charged this compound radical (Pheo⁻)[1][2]. This charge separation is a critical step in converting light energy into a flow of electrons. The negatively charged this compound radical then rapidly passes the electron to a series of plastoquinone (B1678516) molecules (Qₐ and Qₑ)[1][2]. This sequence of electron transfers is fundamental to the overall process of photosynthesis.
Caption: Electron transport pathway in Photosystem II featuring this compound.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound typically involves its extraction from plant material, often alongside chlorophylls, followed by chromatographic separation.
1. Extraction from Plant Material:
-
Sample Preparation: Fresh green leaves (e.g., spinach) are the common starting material. To deactivate enzymes that can alter the pigments, the leaves can be briefly blanched in boiling water[5]. For dry samples, freeze-drying is recommended[6].
-
Solvent Extraction: The plant material is ground in a polar organic solvent such as acetone (B3395972) or methanol (B129727) to extract the pigments[5][6]. The use of a neutralizing agent like magnesium carbonate or sodium bicarbonate is advised to prevent the acidic environment of the plant vacuoles from converting chlorophylls to pheophytins prematurely[6].
-
Phase Separation: The pigment extract is then transferred to a non-polar solvent like diethyl ether or hexane. This is often achieved by adding the non-polar solvent and a saline solution to the initial extract in a separatory funnel, which helps to separate the pigments into the organic layer[5].
2. Chromatographic Separation:
-
Column Chromatography: A common method for purifying pheophytins is column chromatography using silica (B1680970) gel as the stationary phase[5]. The crude pigment extract is loaded onto the column, and a gradient of solvents is used to elute the different pigments.
-
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an effective technique for the preparative isolation of chlorophylls and pheophytins. This method relies on the partitioning of the compounds between two immiscible liquid phases, which avoids irreversible adsorption and sample degradation that can occur with solid stationary phases[7].
Analytical Methods for this compound
1. UV-Visible Spectroscopy:
-
Principle: this compound, like other chlorophyll derivatives, has a characteristic absorption spectrum in the visible range. The major absorption bands are the Soret band (in the blue region) and the Qy band (in the red region)[8].
-
Methodology: A purified sample of this compound is dissolved in a suitable solvent (e.g., acetone or diethyl ether), and its absorbance is measured across the visible spectrum using a spectrophotometer. The concentration can be determined using the Beer-Lambert law and known extinction coefficients[9]. The conversion of chlorophyll to pheophytin can be monitored by the shift in the absorption peaks[8].
2. Mass Spectrometry (MS):
-
Principle: Mass spectrometry is used to determine the precise molecular weight of this compound and to aid in its structural confirmation.
-
Methodology: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to analyze the molecular ion of this compound, providing confirmation of its identity[10].
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of this compound, allowing for the identification of the protons in the molecule.
-
Methodology: A purified sample is dissolved in a deuterated solvent, and the ¹H NMR spectrum is recorded. The chemical shifts and coupling constants of the protons can be used to confirm the structure of the molecule[5].
Conclusion
This compound is a vital molecule in the fundamental process of photosynthesis. Its unique structure, lacking a central magnesium ion, enables it to function as the primary electron acceptor in Photosystem II, thereby initiating the conversion of light into chemical energy. The experimental protocols outlined in this guide provide a foundation for the isolation, purification, and detailed analysis of this compound, facilitating further research into its properties and function. A thorough understanding of this compound is essential for scientists in the fields of biochemistry, plant science, and for those exploring bio-inspired energy systems.
References
- 1. Pheophytin [bionity.com]
- 2. Pheophytin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. jkip.kit.edu [jkip.kit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Determination of Chlorophylls and Pheophytins in Plant Extracts | Semantic Scholar [semanticscholar.org]
- 10. asianpubs.org [asianpubs.org]
The Unsung Hero: A Technical Guide to the Role of Pheophytin in Photosystem II Electron Transfer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photosystem II (PSII) is the water-splitting enzyme of oxygenic photosynthesis, and its initial light-driven charge separation is a cornerstone of this vital process. While chlorophylls (B1240455) are renowned for their light-harvesting capabilities, the lesser-known pheophytins play a critical and indispensable role in the primary electron transfer events within the PSII reaction center. This technical guide provides an in-depth exploration of the function of pheophytin in PSII electron transfer, with a primary focus on the active pheophytin a and a discussion on the emerging understanding of pheophytin b's role. We delve into the biophysical properties, kinetics, and experimental methodologies used to elucidate the function of these crucial molecules, presenting quantitative data in accessible formats and visualizing complex pathways to facilitate a comprehensive understanding.
Introduction: Pheophytin's Place in Photosystem II
The reaction center of Photosystem II (PSII) is a sophisticated arrangement of pigments and proteins designed to convert light energy into chemical energy with remarkable efficiency. At the heart of this process is the photo-induced transfer of an electron from the special pair of chlorophyll (B73375) a molecules, P680, to a primary electron acceptor. For many years, the identity of this primary acceptor was a subject of debate, but extensive research has unequivocally identified it as a molecule of pheophytin a .[1][2][3][4]
Pheophytin is essentially a chlorophyll molecule that lacks the central magnesium ion.[4] In the PSII reaction center, two pheophytin a molecules are present, but only one, located on the D1 protein subunit, is active in the main electron transfer pathway.[1][2] Upon excitation of P680, an electron is transferred to this pheophytin a molecule, forming the radical pair P680+Pheo-. This charge separation is the pivotal step that initiates the entire photosynthetic electron transport chain.
While the user's query specified this compound, it is crucial to clarify that pheophytin a is the predominant and functionally active primary electron acceptor in the PSII reaction center.[5] this compound, a derivative of chlorophyll b, is considered to be less central to the core photosynthetic machinery. However, emerging research suggests that this compound may play a significant role in photoprotection, helping to dissipate excess light energy and protect the delicate photosynthetic apparatus from damage.[6] This guide will therefore primarily focus on the well-established role of pheophytin a in electron transfer, while also exploring the proposed functions of this compound.
Structure and Spectroscopic Properties
Pheophytins are tetrapyrrole pigments structurally similar to chlorophylls, with the defining feature being the absence of the central Mg2+ ion, which is replaced by two protons. This seemingly minor alteration has profound effects on the electronic properties of the molecule, making it a better electron acceptor than chlorophyll.
Pheophytin a and This compound differ in a substituent on the porphyrin ring: a methyl group in pheophytin a is replaced by a formyl group in this compound. This substitution leads to shifts in their absorption spectra.
Data Presentation: Spectroscopic and Redox Properties
| Pigment | Soret Peak (in Diethyl Ether) | Qy Peak (in Diethyl Ether) | Molar Extinction Coefficient (ε) at Qy Peak (L mol⁻¹ cm⁻¹) | Midpoint Redox Potential (E'₀) (mV) |
| Pheophytin a | ~409 nm | ~665 nm | ~7.5 x 10⁴ | -505 ± 6 to -610 ± 30[7][8][9][10][11] |
| This compound | ~434 nm | ~655 nm | ~3.73 x 10⁴ | Data not readily available in PSII context |
Note: Redox potentials can vary depending on the local protein environment and experimental conditions.
The Electron Transfer Pathway in Photosystem II
The initial steps of electron transfer in PSII are incredibly fast and efficient. The process can be summarized as follows:
-
Light Absorption and Excitation: A photon of light is absorbed by the antenna pigments of PSII, and the excitation energy is funneled to the reaction center, exciting the special pair of chlorophyll a molecules, P680.
-
Primary Charge Separation: The excited P680 (P680*) donates an electron to the primary electron acceptor, pheophytin a, in a matter of picoseconds. This creates the charge-separated state P680+Pheo-.[12]
-
Electron Transfer to Plastoquinone (B1678516): The electron on the reduced pheophytin a is then rapidly transferred to a tightly bound plastoquinone molecule, QA.
-
Further Electron Transport: From QA, the electron moves to a mobile plastoquinone, QB, which, upon receiving two electrons and two protons, detaches from the reaction center and shuttles the electrons to the next component of the electron transport chain, the cytochrome b6f complex.
Figure 1: Simplified signaling pathway of the initial electron transfer steps in Photosystem II.
Data Presentation: Kinetics of Electron Transfer
| Electron Transfer Step | Rate Constant / Time | Reference(s) |
| P680* → Pheophytin a | ~3 ps | [12] |
| Pheophytin a⁻ → QA | ~200-500 ps | [12] |
The Role of this compound: Photoprotection
While not the primary electron acceptor, this compound is a component of the PSII antenna system. Under conditions of high light, when the photosynthetic apparatus is saturated, excess absorbed energy can lead to the formation of damaging reactive oxygen species. It is hypothesized that this compound, along with other accessory pigments, plays a role in dissipating this excess energy as heat, a process known as non-photochemical quenching (NPQ).[6] The unidirectional photodamage of a pheophytin molecule, likely on the D2 protein, suggests a protective role by scavenging singlet oxygen.[1]
Figure 2: Conceptual diagram of the proposed photoprotective role of antenna pigments, including this compound.
Experimental Protocols
The elucidation of the role of pheophytins in PSII has been made possible by a suite of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Isolation and Purification of PSII Reaction Centers
Objective: To isolate PSII reaction center complexes from plant material for in vitro studies.
Methodology:
-
Thylakoid Membrane Preparation:
-
Homogenize fresh spinach leaves in a chilled grinding buffer (e.g., 50 mM MES-NaOH pH 6.5, 400 mM sucrose (B13894), 10 mM NaCl, 5 mM MgCl₂).
-
Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove cellular debris.
-
Pellet the thylakoid membranes by centrifugation at a higher speed (e.g., 5,000 x g for 10 min).
-
Wash the pellet with a buffer lacking sucrose to induce osmotic lysis of the chloroplasts.
-
-
Solubilization of Thylakoid Membranes:
-
Resuspend the thylakoid pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside, DM).
-
Incubate on ice with gentle stirring to solubilize the membrane protein complexes.
-
-
Purification by Chromatography:
-
Centrifuge the solubilized membranes at high speed to remove unsolubilized material.
-
Load the supernatant onto an anion-exchange chromatography column (e.g., DEAE-Sepharose).
-
Elute the PSII reaction centers using a salt gradient (e.g., 0-300 mM NaCl).
-
Further purification can be achieved using size-exclusion chromatography.
-
-
Characterization:
-
Assess the purity and integrity of the isolated complexes using SDS-PAGE and spectroscopic analysis.
-
Transient Absorption Spectroscopy
Objective: To measure the kinetics of electron transfer events in the picosecond to nanosecond timescale.
Methodology:
-
Sample Preparation: Prepare a solution of isolated PSII reaction centers in a suitable buffer.
-
Spectrometer Setup:
-
A femtosecond laser system is used to generate both a "pump" pulse and a "probe" pulse.
-
The pump pulse is tuned to a wavelength that excites the sample (e.g., 680 nm for P680).
-
The probe pulse is a broadband white-light continuum that passes through the sample.
-
-
Data Acquisition:
-
The pump pulse excites the sample, initiating the photochemical reactions.
-
The probe pulse arrives at the sample at a variable time delay after the pump pulse.
-
The absorption spectrum of the probe light after passing through the sample is recorded by a detector.
-
The difference in absorption between the excited and ground state (ΔA) is plotted as a function of wavelength and time delay.
-
-
Data Analysis:
-
The kinetic traces at specific wavelengths (e.g., the absorption maximum of the pheophytin anion) are fitted to exponential decay models to extract the time constants of the electron transfer steps.
-
Figure 3: A typical experimental workflow for transient absorption spectroscopy of Photosystem II.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To detect and characterize the paramagnetic species (radicals) formed during charge separation.
Methodology:
-
Sample Preparation:
-
Concentrate the isolated PSII reaction centers.
-
Load the sample into an EPR tube and freeze it in liquid nitrogen.
-
-
EPR Spectrometer:
-
Place the frozen sample in the EPR cavity.
-
The sample is irradiated with microwaves in the presence of a strong magnetic field.
-
-
Light-Induced Signal Generation:
-
The sample is illuminated in the EPR cavity to generate the charge-separated state (P680+Pheo-).
-
The EPR spectrum of the light-induced radicals is recorded.
-
-
Signal Analysis:
-
The g-factor and hyperfine splitting of the EPR signals provide information about the identity and environment of the paramagnetic species.
-
The kinetics of signal formation and decay can be monitored to study the electron transfer rates.
-
High-Performance Liquid Chromatography (HPLC) for Pigment Analysis
Objective: To separate and quantify the different pigments (chlorophylls, pheophytins, carotenoids) present in PSII.
Methodology:
-
Pigment Extraction:
-
Extract the pigments from the isolated PSII complexes using an organic solvent (e.g., 80% acetone).
-
Centrifuge to remove the protein debris.
-
-
HPLC System:
-
Use a reverse-phase C18 column.
-
Employ a gradient of two or more solvents (e.g., acetonitrile, methanol, water) to separate the pigments based on their polarity.
-
-
Detection:
-
Use a photodiode array detector to record the absorption spectrum of each eluting pigment.
-
-
Quantification:
-
Identify the pigments by their retention times and absorption spectra.
-
Quantify the amount of each pigment by comparing the peak area to that of known standards.[13]
-
Conclusion and Future Directions
Pheophytin a is an essential component of the Photosystem II reaction center, serving as the primary electron acceptor in the initial light-induced charge separation. Its unique electronic properties, a direct result of the absence of a central magnesium ion, are critical for the high efficiency of photosynthesis. While the role of pheophytin a is well-established, the function of this compound is an active area of research, with growing evidence pointing towards a significant role in photoprotection.
Future research will likely focus on:
-
Precisely quantifying the in vivo redox potential of this compound to better understand its potential for electron transfer.
-
Utilizing advanced spectroscopic techniques with higher temporal and spatial resolution to further dissect the photoprotective mechanisms involving this compound.
-
Developing and studying mutant organisms with altered pheophytin content to directly probe the physiological significance of this compound.
A deeper understanding of the distinct roles of both pheophytin a and b will not only enhance our fundamental knowledge of photosynthesis but may also provide insights for the development of novel artificial photosynthetic systems and for strategies to improve crop resilience to high-light stress. This knowledge is of paramount importance for researchers in photosynthesis, as well as for professionals in drug development who may draw inspiration from these natural processes for the design of light-activated therapies.
References
- 1. Unidirectional photodamage of pheophytin in photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheophytin - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Pheophytin [bionity.com]
- 5. Chlorophyll b can serve as the major pigment in functional photosystem II complexes of cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. prometheusprotocols.net [prometheusprotocols.net]
The Dusky Pigment: An In-depth Technical Guide to the Discovery and History of Pheophytin b in Photosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate machinery of photosynthesis, the conversion of light into chemical energy is a rapid and highly efficient process. At the heart of this process lies a cast of pigment molecules, each with a specific role. While chlorophylls (B1240455) are the undisputed stars of light absorption, their lesser-known relatives, the pheophytins, play a critical, albeit more subtle, role in the primary events of charge separation. This technical guide delves into the discovery, history, and core functions of pheophytin b, a key player in the photosynthetic apparatus of plants and green algae. Often overshadowed by its more abundant counterpart, pheophytin a, this compound possesses unique characteristics and functions that are integral to the efficiency and regulation of photosynthesis. This document provides a comprehensive overview of this compound, including its discovery, physicochemical properties, and its multifaceted roles in the photosystem II (PSII) reaction center. Detailed experimental protocols for its isolation and analysis are also provided, along with visualizations of the key pathways in which it participates.
Discovery and History
The journey to understanding the role of pheophytin in photosynthesis was a significant chapter in the study of bioenergetics. While the initial focus was on chlorophylls as the primary photosynthetic pigments, the work of several pioneering scientists in the 1970s revealed the crucial function of a "dusky" (from the Greek phaeo) pigment in the electron transport chain.
The Landmark Discovery of Pheophytin's Role
The pivotal discovery of pheophytin as the primary electron acceptor in Photosystem II (PSII) occurred in 1977.[1] A team of scientists, including V.V. Klimov, A.V. Klevanik, and V.A. Shuvalov, conducted a series of elegant experiments that overturned the prevailing belief that a plastoquinone (B1678516) molecule was the first to accept an electron from the excited reaction center chlorophyll (B73375), P680.[1]
Their research, which was initially met with skepticism, provided compelling evidence for the role of pheophytin. Many in the scientific community at the time considered pheophytin to be merely a degradation product of chlorophyll, not a functional component of the photosynthetic machinery.[1]
Early Identification and Characterization of this compound
This compound is structurally derived from chlorophyll b, differing by the absence of a central magnesium ion.[2] While the primary discovery of pheophytin's function focused on the more abundant pheophytin a, the presence and significance of this compound were subsequently recognized. The identification of this compound emerged from investigations into chlorophyll degradation products in the mid-20th century.
It is now understood that within the PSII reaction center, both pheophytin a and this compound are present, though pheophytin a is the primary electron acceptor directly in the path of electron flow from P680.[2] this compound, while less abundant in the reaction center, plays a significant role in the broader functions of the photosystem.
Physicochemical Properties of this compound
The unique structural and electronic properties of this compound are central to its function in photosynthesis. As a chlorophyll derivative, it shares the characteristic porphyrin ring structure but with the crucial absence of the central magnesium ion.
Structure and Quantitative Data
This compound is, in essence, a chlorophyll b molecule that has lost its central Mg²⁺ ion, which is replaced by two protons.[2] This seemingly minor alteration has profound effects on its electronic properties and, consequently, its function.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₇₂N₄O₆ | [3] |
| Molecular Weight | 885.18 g/mol | [3] |
| Absorption Maxima (in Acetone) | 434.5 nm, 527.7 nm, 599.9 nm, 653.5 nm | [4] |
| Molar Extinction Coefficient (ε) | 28.1 x 10³ L mol⁻¹ cm⁻¹ (at 657 nm in 90% acetone) | [4] |
| Redox Potential (E'₀) | Not definitively measured for this compound. The redox potential of pheophytin a is approximately -505 mV to -610 mV.[5][6][7] |
Spectroscopic Properties
The absence of the central magnesium ion in this compound leads to distinct spectroscopic characteristics compared to chlorophyll b. The absorption spectrum of this compound shows a characteristic shift in its Qy band to a longer wavelength (around 654 nm in diethyl ether) compared to chlorophyll b. The Soret band is also shifted. These spectral properties are crucial for its identification and quantification.
Role of this compound in Photosynthesis
While pheophytin a is the primary electron acceptor in the main electron transport pathway of PSII, this compound has a more diverse and nuanced role, contributing to light harvesting and photoprotection.
Electron Acceptor in Photosystem II
In the PSII reaction center, the initial step of photosynthesis is the absorption of a photon by the special pair of chlorophyll a molecules known as P680. This excitation leads to the transfer of an electron from P680 to a nearby pheophytin molecule within picoseconds, creating a charge-separated state: P680⁺Pheo⁻.[2] This rapid charge separation is essential to prevent the electron from returning to P680, a process called charge recombination. While pheophytin a is the primary acceptor in this pathway, this compound can also function as an electron acceptor, particularly under certain conditions, and is an integral component of the PSII reaction center complex.[2]
Light-Harvesting Function
This compound, along with chlorophylls and carotenoids, participates in the initial capture of light energy. These pigments are organized within light-harvesting complexes (LHCs) that surround the reaction center. Although less abundant than chlorophylls, the presence of this compound broadens the absorption spectrum of the photosystem, allowing for the capture of a wider range of light wavelengths. The absorbed energy is then efficiently transferred via Förster resonance energy transfer to the reaction center.
Photoprotective Role
Under conditions of high light intensity, the photosynthetic apparatus can be damaged by the formation of reactive oxygen species. This compound is thought to play a role in photoprotection by dissipating excess energy and scavenging harmful singlet oxygen.[2][8] The pheophytin molecule on the D2 protein of the PSII reaction center is believed to be involved in this protective mechanism.[8]
Experimental Protocols
The study of this compound requires its effective isolation and separation from other photosynthetic pigments. The following protocols provide a general framework for these procedures.
Extraction of Pigments from Plant Material (e.g., Spinach)
-
Homogenization: Homogenize fresh or frozen spinach leaves with 80% acetone (B3395972) in a blender or with a mortar and pestle. The addition of a small amount of magnesium carbonate can help to neutralize plant acids and prevent the artificial formation of pheophytins during extraction.
-
Filtration: Filter the homogenate through several layers of cheesecloth or a sintered glass funnel to remove solid debris.
-
Phase Separation: Transfer the acetone extract to a separatory funnel. Add an equal volume of diethyl ether and a small amount of saturated NaCl solution. Shake gently and allow the layers to separate. The upper ether layer will contain the pigments.
-
Washing: Wash the ether layer several times with distilled water to remove residual acetone and water-soluble compounds.
-
Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate. Decant the dried extract and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C) in the dark.
Separation of Pheophytin a and b by High-Performance Liquid Chromatography (HPLC)
A common method for the separation of chlorophylls and pheophytins is reversed-phase HPLC.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed. A common solvent system starts with a high concentration of a polar solvent mixture (e.g., acetonitrile:water:methanol) and gradually increases the concentration of a less polar solvent (e.g., ethyl acetate). A specific gradient might be:
-
0-5 min: 80:10:10 (acetonitrile:water:methanol)
-
5-20 min: Gradient to 60:0:40 (acetonitrile:water:ethyl acetate)
-
20-30 min: Hold at 60:0:40
-
-
Detection: A photodiode array (PDA) detector is ideal for identifying the pigments based on their characteristic absorption spectra. Detection wavelengths of 435 nm (for the Soret band) and 655 nm (for the Qy band of this compound) are useful.
-
Sample Preparation: The dried pigment extract is redissolved in a small volume of the initial mobile phase or a suitable solvent like acetone and filtered through a 0.22 µm syringe filter before injection.
Visualizations of Key Pathways
To better understand the role of this compound in photosynthesis, the following diagrams, generated using the DOT language, illustrate the key processes.
Caption: Electron transport pathway in Photosystem II.
Caption: Role of this compound in the light-harvesting complex.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound, though often in the shadow of its chlorophyll relatives and pheophytin a, is an indispensable component of the photosynthetic machinery. Its discovery as a key player in the primary events of photosynthesis marked a significant advancement in our understanding of energy conversion in biological systems. Beyond its role as an electron acceptor, its contributions to light-harvesting and photoprotection underscore its multifaceted importance. For researchers in photosynthesis, bioenergetics, and drug development, a thorough understanding of the structure, function, and properties of this compound is essential for a complete picture of this fundamental biological process. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating and vital pigment.
References
- 1. Pheophytin - Wikipedia [en.wikipedia.org]
- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Light Harvesting Complex II [ks.uiuc.edu]
- 5. pnas.org [pnas.org]
- 6. Redox potentials of primary electron acceptor quinone molecule (QA)− and conserved energetics of photosystem II in cyanobacteria with chlorophyll a and chlorophyll d - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Unidirectional photodamage of pheophytin in photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Pheophytin b: A Comprehensive Technical Guide to its Absorption Spectrum and Molar Extinction Coefficient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b is a key pigment in the study of photosynthesis and a significant biomarker in food science and agriculture. As a derivative of chlorophyll (B73375) b lacking the central magnesium ion, its unique photochemical properties are of considerable interest.[1] This technical guide provides an in-depth overview of the absorption spectrum and molar extinction coefficient of this compound, complete with detailed experimental protocols and data presented for easy reference.
Core Quantitative Data
The absorption characteristics of this compound are highly dependent on the solvent used. The following tables summarize the key quantitative data for its absorption maxima and molar extinction coefficients in various solvents.
Table 1: Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Soret Band (nm) | Qy Band (nm) | Other Bands (nm) | Reference |
| 100% Acetone | 434.5 | 653.5 | 527.7, 599.9 | [2] |
| 90% Acetone | - | 657 | - | [2] |
| Diethyl Ether | 434 | 655 | 525, 599 | [2] |
| HPLC Eluant | 436 | 655 | 527, 600 | [2] |
| Tetrahydrofuran | 435 | 654 | 525, 599 | [2] |
Table 2: Molar Extinction Coefficient (ε) of this compound
| Solvent | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Wavelength (nm) | Reference |
| Diethyl Ether | 3.73 x 10⁴ | 655 | [2] |
| 90% Acetone | 2.81 x 10⁴ | 657 | [2] |
Experimental Protocols
The determination of the absorption spectrum and molar extinction coefficient of this compound involves its preparation from chlorophyll b followed by spectrophotometric analysis.
Protocol 1: Preparation of this compound from Chlorophyll b
This protocol describes the conversion of chlorophyll b to this compound via acidification.
Materials:
-
Isolated and dried chlorophyll b
-
Anhydrous ether
-
30% Hydrochloric acid (HCl)
-
Liquid nitrogen
-
Mortar and pestle or sample crusher
-
10 mL centrifuge tube
-
Aluminum foil
Procedure:
-
Dissolve 2 mg of chlorophyll b in 4 mL of anhydrous ether in a 10 mL centrifuge tube to achieve a concentration of 500 µg/mL.[]
-
Add 30% hydrochloric acid drop by drop to the solution. After each drop, oscillate the tube vigorously.[]
-
Continue acidification until the solution's color changes to black, then immediately cease the addition of acid.[]
-
Freeze the solution using liquid nitrogen.[]
-
Grind the frozen sample into a fine powder using a mortar and pestle or a sample crusher.[]
-
Wrap the sample in aluminum foil to protect it from light.[]
Protocol 2: Spectrophotometric Determination of Absorption Spectrum
This protocol outlines the procedure for measuring the absorption spectrum of the prepared this compound.
Materials:
-
This compound solution (from Protocol 1)
-
Spectrophotometer (e.g., Varian Cary-100 or equivalent)
-
Quartz cuvettes (1.0 cm path length)
-
Appropriate solvent (e.g., 100% acetone, diethyl ether) for dilution
Procedure:
-
Allow the spectrophotometer to warm up for at least 30 minutes before use.[4]
-
Dilute the prepared this compound solution with the chosen solvent to a concentration that results in an absorbance reading between 0.3 and 0.85 in the main absorption peaks.
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Transfer the diluted this compound solution to a quartz cuvette.
-
Record the absorption spectrum over a wavelength range of 350 nm to 800 nm with a 1.0 nm bandwidth.[5]
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Qy bands.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps involved in the preparation and spectrophotometric analysis of this compound.
Caption: Workflow for the preparation and analysis of this compound.
References
The Pivotal Role of Pheophytin b as a Primary Electron Acceptor in Photosystem II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core function of pheophytin b as a primary electron acceptor within the intricate machinery of Photosystem II (PSII). While much of the existing literature focuses on its close analog, pheophytin a, this document synthesizes the current understanding of pheophytin's role with a specific emphasis on the structural and potential functional distinctions of this compound. We delve into the critical process of charge separation, electron transfer kinetics, and the methodologies employed to elucidate these fundamental photosynthetic events.
Introduction: The Significance of Pheophytin in Photosynthesis
Photosynthesis is the cornerstone of life on Earth, converting light energy into chemical energy.[1] At the heart of this process are two photosystems, PSI and PSII.[1] PSII is responsible for the light-induced oxidation of water, releasing oxygen and electrons.[2] The initial and one of the most critical steps in this process is the charge separation that occurs within the PSII reaction center.[2][3] This event is facilitated by a series of precisely arranged pigment molecules.[3]
Pheophytin, a chlorophyll (B73375) molecule lacking the central magnesium ion, serves as the primary electron acceptor in PSII.[2][4][5][6] Upon excitation of the special pair of chlorophyll a molecules known as P680, an electron is rapidly transferred to a nearby pheophytin molecule.[2][3][4][5] This ultrafast electron transfer creates a radical pair, P680⁺•Pheo⁻•, effectively converting light energy into chemical potential.[3]
While PSII contains two molecules of pheophytin, only one, located on the D1 protein branch, is considered to be on the active electron transport pathway. The pheophytin on the D2 branch is thought to have a secondary or photoprotective role.
This compound: Structure and Hypothesized Function
This compound is structurally analogous to chlorophyll b, meaning it possesses a formyl group (-CHO) at the C7 position of the porphyrin ring, in contrast to the methyl group (-CH3) found in pheophytin a. This seemingly minor difference has significant implications for the electronic properties of the molecule. The electron-withdrawing nature of the formyl group is expected to result in a more positive redox potential for this compound compared to pheophytin a.
While pheophytin a is the more abundant and studied isoform in the PSII reaction center, this compound's presence suggests a potential for functional diversity or regulation. It has been proposed that the accumulation of chlorophyll b, and by extension this compound, may be linked to specific light conditions or stress responses, hinting at a role in photoprotection.[2] A potential function of the pheophytin on the inactive D2 branch is to protect P680 from photo-induced damage by scavenging reactive oxygen species.
Quantitative Data: Electron Transfer Kinetics and Redox Potentials
The majority of quantitative data available is for pheophytin in general or has been determined for pheophytin a. These values provide a crucial baseline for understanding the energetics of charge separation in PSII.
| Parameter | Value | Organism/Complex | Reference |
| Redox Potential (Pheo/Pheo⁻) | -505 ± 6 mV | Thermosynechococcus elongatus (PSII core) | [7] |
| -536 ± 8 mV | Synechocystis sp. PCC 6803 (PSII complexes) | [8][9] | |
| -478 ± 24 mV | Acaryochloris marina (PSII complexes) | [8][9] | |
| -532 ± 11 mV | Spinach (PSII complexes) | [8] | |
| Primary Charge Separation | |||
| Apparent Lifetime (τ) | ~3 ps | Isolated PSII Reaction Centers | [10][11] |
| 5.5 ps | Intact PSII Cores | [10] | |
| Secondary Electron Transfer | |||
| Pheo⁻ to Qₐ Lifetime (τ) | ~200 ps | Intact PSII Cores | [10] |
| Rate Constant (k) | 5.7 ns⁻¹ | Intact PSII Cores | [10] |
Signaling Pathways and Experimental Workflows
The primary process involving pheophytin is a linear electron transport chain rather than a complex signaling pathway. The logical flow of this process, from light absorption to the reduction of the secondary quinone acceptor, is depicted below.
A generalized workflow for investigating the function of this compound as a primary electron acceptor is outlined below. This workflow is based on established methods for studying PSII.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are summaries of protocols adapted from the literature for the study of PSII components.
Isolation and Purification of PSII Complexes
This protocol is based on methods for isolating PSII complexes from tobacco or spinach.[3]
-
Thylakoid Membrane Isolation:
-
Homogenize fresh plant leaves (e.g., spinach) in a cold buffer (e.g., 50 mM MES-NaOH, pH 6.5, 0.4 M sucrose (B13894), 10 mM NaCl, 5 mM MgCl₂).
-
Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove cell debris.
-
Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes. Wash the pellet with a buffer lacking sucrose.
-
-
Solubilization of Thylakoid Membranes:
-
Resuspend the thylakoid membranes in a suitable buffer to a specific chlorophyll concentration (e.g., 1 mg/mL).
-
Add a mild detergent, such as β-dodecylmaltoside (β-DDM) or digitonin, to a final concentration (e.g., 0.5-1.0%) and incubate on ice with gentle stirring.[12]
-
-
Purification of PSII Complexes:
-
Centrifuge the solubilized membrane suspension to pellet unsolubilized material.
-
The supernatant containing the solubilized protein complexes can be further purified using methods like:
-
Sucrose Density Gradient Centrifugation: Load the supernatant onto a continuous or step sucrose gradient and centrifuge at high speed. Different PSII complexes will separate based on their size and density.
-
Affinity Chromatography: If using a genetically modified organism with a His-tagged PSII subunit, the complexes can be purified on a Ni-NTA affinity column.[3]
-
-
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of pigments, including chlorophylls (B1240455) and pheophytins.[13][14]
-
Pigment Extraction:
-
Pellet the purified PSII complexes by ultracentrifugation.
-
Extract the pigments by adding 100% acetone (B3395972) and vortexing vigorously.
-
Centrifuge to pellet the protein debris and collect the supernatant containing the pigments.
-
-
HPLC Separation:
-
Inject the pigment extract onto a C18 reverse-phase HPLC column.
-
Elute the pigments using a gradient of solvents, for example, a gradient of acetonitrile:methanol and ethyl acetate.
-
Monitor the elution profile using a diode array detector, which measures the absorption spectrum of each eluting pigment.
-
-
Quantification:
-
Identify this compound based on its retention time and characteristic absorption spectrum (with a Soret peak around 434 nm and a Qy peak around 654 nm in acetone).[15]
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with purified this compound.
-
Femtosecond Transient Absorption Spectroscopy
This technique is used to measure the ultrafast kinetics of electron transfer.[10][11]
-
Sample Preparation:
-
The purified PSII complexes are placed in a cuvette. The concentration is adjusted to an optimal optical density at the excitation wavelength.
-
The sample is often kept at low temperatures (e.g., 77 K) to reduce non-photochemical quenching and sharpen spectral features.
-
-
Measurement:
-
The sample is excited with a short "pump" laser pulse at a wavelength absorbed by the PSII pigments (e.g., 680 nm).
-
A second, broadband "probe" pulse is passed through the sample at a variable time delay after the pump pulse.
-
The difference in the absorption spectrum of the probe pulse with and without the pump pulse is recorded at different time delays.
-
-
Data Analysis:
-
The resulting transient absorption data is analyzed to identify spectral features corresponding to the formation and decay of different species (e.g., excited P680*, P680⁺•, Pheo⁻•).
-
The kinetics of these changes are fitted to exponential decay models to determine the time constants (lifetimes) of the electron transfer steps. The formation of the pheophytin anion is typically observed as a bleaching of its Qx absorption band around 545 nm and the appearance of a broad absorption in the near-infrared.[10]
-
Conclusion and Future Directions
This compound is an integral, albeit less studied, component of the Photosystem II reaction center. Its primary function is intrinsically linked to that of pheophytin a: to act as the initial electron acceptor in the photosynthetic charge separation process. The structural distinction of a formyl group in place of a methyl group likely modulates its redox potential, which could be crucial for a specialized role in photoprotection or in the adaptation to varying light conditions.
Future research should focus on selectively isolating or reconstituting PSII complexes with this compound to directly measure its redox potential and electron transfer kinetics. Site-directed mutagenesis studies could also provide valuable insights into the specific interactions of this compound with the surrounding protein environment. A deeper understanding of the nuanced roles of different pheophytin isoforms will not only advance our fundamental knowledge of photosynthesis but may also inform the development of novel strategies for crop improvement and the design of artificial photosynthetic systems.
References
- 1. Photosynthesis - Wikipedia [en.wikipedia.org]
- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 3. Isolation of Plant Photosystem II Complexes by Fractional Solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheophytin - Wikipedia [en.wikipedia.org]
- 5. Pheophytin [bionity.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pnas.org [pnas.org]
- 8. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: Pheophytin is the primary electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering Thylakoid Sub-compartments using a Mass Spectrometry-based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.vu.nl [research.vu.nl]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
The Biosynthesis of Pheophytin b from Chlorophyll b: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of pheophytin b from chlorophyll (B73375) b. It delineates the established multi-step enzymatic degradation pathway, which proceeds via chlorophyll a, and contrasts this with the direct non-enzymatic conversion achievable under laboratory conditions. Detailed experimental protocols for the preparation and analysis of this compound are provided, alongside tabulated quantitative data for key molecular properties. Signaling pathway and experimental workflow diagrams are included to facilitate a clear understanding of the processes involved. This document serves as a critical resource for researchers in photosynthesis, pigment biochemistry, and natural product chemistry.
Introduction
This compound is the demetallated form of chlorophyll b, where the central magnesium ion (Mg²⁺) is replaced by two protons.[1][2] While structurally similar to its chlorophyll precursor, this modification imparts distinct physicochemical and biological properties. This compound, alongside pheophytin a, plays a crucial role as an early electron acceptor in the photosystem II (PSII) reaction center, a key component of the light-dependent reactions of photosynthesis.[3][4] The conversion of chlorophylls (B1240455) to pheophytins is also a significant indicator of chlorophyll degradation, impacting the color and quality of food products such as olive oil and green tea.[1]
The biosynthesis of this compound from chlorophyll b is primarily understood within the context of the chlorophyll degradation pathway. The prevailing scientific consensus indicates that a direct enzymatic conversion of chlorophyll b to this compound does not occur as a major metabolic route in plants. Instead, chlorophyll b is first converted to chlorophyll a, which then serves as the substrate for demetallation.
This guide will detail the established enzymatic pathway and provide a methodology for the direct, non-enzymatic conversion of chlorophyll b to this compound.
The Dominant Biosynthetic Pathway: An Indirect Route
The in vivo conversion of chlorophyll b to a pheophytin molecule is a multi-step process that is integral to chlorophyll degradation and turnover. The key enzymatic steps are outlined below.
Conversion of Chlorophyll b to Chlorophyll a
The initial and rate-limiting step in the degradation of chlorophyll b is its conversion to chlorophyll a. This is a two-step reduction reaction:
-
Reduction to 7-Hydroxymethyl Chlorophyll a: Chlorophyll b is first reduced to 7-hydroxymethyl chlorophyll a by Chlorophyll b reductase (CBR) . In land plants, this enzymatic activity is carried out by two isozymes, NON-YELLOW COLORING 1 (NYC1) and NYC1-Like (NOL) .[5][6]
-
Reduction to Chlorophyll a: The resulting 7-hydroxymethyl chlorophyll a is then reduced to chlorophyll a by 7-hydroxymethyl chlorophyll a reductase (HCAR) .[7]
Demetallation of Chlorophyll a to Pheophytin a
The central magnesium ion is removed from chlorophyll a by the enzyme Mg-dechelatase , encoded by the STAY-GREEN (SGR) gene.[8][9] This enzyme exhibits high substrate specificity for chlorophyll a and has negligible activity towards chlorophyll b.[8][9] This specificity necessitates the prior conversion of chlorophyll b to chlorophyll a for enzymatic demetallation to proceed. The product of this reaction is pheophytin a.
Dephytylation of Pheophytin
The final step in this part of the degradation pathway is the removal of the phytyl tail from the pheophytin molecule. This is catalyzed by pheophytinase (PPH) , a hydrolase that is active on both pheophytin a and this compound.[4][10] The product of PPH activity on this compound would be pheophorbide b. The fact that PPH can utilize this compound as a substrate is significant, as it suggests that if this compound were to be formed, the cell has the enzymatic machinery to process it further.[4]
The following diagram illustrates the established enzymatic pathway for chlorophyll b degradation.
Experimental Protocols
Non-Enzymatic Preparation of this compound from Chlorophyll b
This protocol describes a direct, non-enzymatic method for the conversion of chlorophyll b to this compound using acid treatment.[]
Materials:
-
Isolated and dried chlorophyll b
-
Anhydrous ether
-
30% Hydrochloric acid (HCl)
-
10 mL centrifuge tubes
-
Liquid nitrogen
-
Mortar and pestle or sample crusher
-
Aluminum foil
-
Centrifuge (capable of 8,000-12,000 x g)
-
0.22 µm microporous membrane filter
-
2 mL vials
Procedure:
-
Dissolution: Dissolve 2 mg of dried chlorophyll b in 4 mL of anhydrous ether in a 10 mL centrifuge tube to achieve a concentration of 500 µg/mL.
-
Acidification: Add 30% HCl drop by drop to the chlorophyll b solution. After each drop, vigorously oscillate the tube. Continue this process until the solution's color changes to black, then immediately cease the addition of acid.
-
Freezing and Grinding: Freeze the solution using liquid nitrogen. Grind the frozen sample into a fine powder using a pre-chilled mortar and pestle or a sample crusher. To prevent degradation from light, wrap the sample in aluminum foil.
-
Centrifugation: Centrifuge the sample at 8,000 to 12,000 x g for 10 to 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm microporous membrane into 2 mL vials for subsequent analysis or use.
The following diagram outlines the workflow for this non-enzymatic preparation.
Quantitative Data
The following tables summarize key quantitative data for chlorophyll b and this compound.
Table 1: Molecular Properties
| Property | Chlorophyll b | This compound |
| Molecular Formula | C₅₅H₇₀MgN₄O₆ | C₅₅H₇₂N₄O₆ |
| Molecular Weight | 907.47 g/mol | 885.20 g/mol |
| Color | Green | Grey (in concentrated solution) |
Table 2: Spectroscopic Data (Absorption Maxima)
| Solvent | Chlorophyll b (nm) | This compound (nm) | Reference |
| 100% Acetone | 453, 645 | 434.5, 527.7, 599.9, 653.5 | [12][13] |
| Diethyl Ether | 455, 642 | 434, 525, 599, 655 | [12] |
Conclusion
The biosynthesis of this compound from chlorophyll b in biological systems is an indirect process that is initiated by the enzymatic conversion of chlorophyll b to chlorophyll a. The subsequent demetallation is carried out by Mg-dechelatase, an enzyme with high specificity for chlorophyll a. While a direct enzymatic pathway from chlorophyll b to this compound is not supported by current evidence, this compound can be readily produced in the laboratory via non-enzymatic, acid-catalyzed demetallation of chlorophyll b. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to study this important chlorophyll derivative. The provided quantitative data and pathway diagrams serve as a valuable reference for experimental design and data interpretation in the fields of photosynthesis research, biochemistry, and drug development.
References
- 1. Participation of chlorophyll b reductase in the initial step of the degradation of light-harvesting chlorophyll a/b-protein complexes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorophyll Degradation and Its Physiological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorophyll(ide) b reductase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. EC 4.99.1.10 [iubmb.qmul.ac.uk]
- 9. Arabidopsis STAY-GREEN, Mendel’s Green Cotyledon Gene, Encodes Magnesium-Dechelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 12. epic.awi.de [epic.awi.de]
- 13. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Excited State Dynamics of Pheophytin b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheophytin b, a key pigment in the photosynthetic machinery of higher plants and algae, plays a pivotal role as the primary electron acceptor in Photosystem II (PSII). As a chlorophyll (B73375) b derivative lacking the central magnesium ion, its unique electronic structure dictates a series of ultrafast excited-state events crucial for the conversion of light energy into chemical energy. This technical guide provides an in-depth exploration of the excited-state dynamics of this compound, summarizing key quantitative data, detailing experimental methodologies used for its characterization, and visualizing the fundamental processes involved. Understanding these dynamics is not only critical for fundamental photosynthesis research but also holds potential for applications in bio-inspired energy systems and the development of novel photosensitizing agents.
Introduction
This compound is structurally analogous to chlorophyll b, with the central Mg²⁺ ion replaced by two protons.[1][2] This seemingly subtle modification has profound implications for its photophysical and electrochemical properties, enabling it to function as a transient electron acceptor in the rapid charge separation process within the PSII reaction center.[1][2] Upon excitation of the primary electron donor, P680, an electron is transferred to this compound within picoseconds, initiating the electron transport chain.[1][3] The study of the excited-state dynamics of this compound is essential for elucidating the high efficiency of photosynthetic energy conversion and for designing artificial systems that mimic this process.
Photophysical Properties of this compound
The photophysical properties of this compound are characterized by its absorption and emission spectra, which are influenced by the solvent environment. The absorption spectrum is dominated by the Soret (B) band in the blue region and the Q bands in the red region of the visible spectrum.
Quantitative Photophysical Data
The following tables summarize the available quantitative data for the photophysical properties of this compound in various solvents.
| Solvent | Absorption Maxima (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |
| 100% Acetone | 434.5, 527.7, 599.9, 653.5 | 28.1 x 10³ (at 657 nm) | [4] |
| Diethyl ether | 434, 525, 599, 655 | 37.3 x 10³ (at 655 nm) | [4] |
| Tetrahydrofuran | 435, 525, 599, 654 | Not Specified | [4] |
| Solvent | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |
| Diethyl ether | 434 | 658, 661 | [2][4] |
| 100% Acetone | 432 | 659 | [4] |
| Ethanol (77 K) | 439 | 655 | [2] |
Excited State Decay Pathways
Upon absorption of a photon, a this compound molecule is promoted to an excited singlet state (S₁). From this state, it can relax through several competing pathways:
-
Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon.
-
Internal Conversion (IC): Non-radiative decay to the ground state, dissipating energy as heat.
-
Intersystem Crossing (ISC): A non-radiative transition to a longer-lived triplet state (T₁).[2]
-
Electron Transfer: In the PSII reaction center, the primary decay pathway is the transfer of an electron to a nearby acceptor, initiating charge separation.
The kinetics of these processes are crucial for the overall efficiency of photosynthesis. In intact PSII cores, femtosecond absorption spectroscopy has revealed that the reduction of this compound occurs with biphasic kinetics, with time constants of approximately 1.5 ps and 5.5 ps.[1]
Experimental Protocols
The investigation of the ultrafast excited-state dynamics of this compound relies on sophisticated spectroscopic techniques capable of resolving events on picosecond and femtosecond timescales.
Transient Absorption Spectroscopy
Principle: This pump-probe technique measures the difference in absorbance of a sample before and after excitation by an ultrashort laser pulse (the pump). A second, time-delayed pulse (the probe) interrogates the excited state population, revealing the kinetics of its decay and the formation of transient species.[5]
Methodology:
-
Sample Preparation: this compound is dissolved in a suitable solvent or studied within isolated PSII reaction centers. The concentration is adjusted to an appropriate optical density at the excitation wavelength.
-
Excitation: A femtosecond or nanosecond laser pulse, tuned to a specific absorption band of this compound (e.g., the Qy or Soret band), is used to excite the sample.
-
Probing: A broadband, white-light continuum pulse or a tunable monochromatic pulse is passed through the sample at varying time delays relative to the pump pulse.
-
Detection: The transmitted probe light is detected by a spectrometer or photodiode array, allowing for the measurement of the change in absorbance (ΔA) as a function of wavelength and time delay.
-
Data Analysis: The resulting data is analyzed to extract kinetic information about the decay of the excited state and the rise and decay of any transient species, such as the pheophytin radical anion.
Time-Resolved Fluorescence Spectroscopy
Principle: This technique measures the decay of fluorescence intensity over time following pulsed excitation, providing information about the lifetime of the excited singlet state. Time-Correlated Single Photon Counting (TCSPC) is a common method for these measurements.[6]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared to avoid concentration-dependent quenching effects.
-
Excitation: The sample is excited by a high-repetition-rate pulsed laser or light-emitting diode (LED) with a pulse duration significantly shorter than the expected fluorescence lifetime.
-
Photon Detection: A sensitive, high-speed single-photon detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.
-
Data Acquisition: A TCSPC module builds a histogram of photon arrival times over many excitation cycles.
-
Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential decay functions to determine the fluorescence lifetime(s) of the sample.
Visualization of Excited State Processes
Primary Electron Transfer in Photosystem II
The initial steps of charge separation in PSII involving this compound can be visualized as a linear sequence of events.
References
- 1. Buy this compound | 3147-18-0 [smolecule.com]
- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 3. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: Pheophytin is the primary electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epic.awi.de [epic.awi.de]
- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pheophytin b Redox Potential: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the redox potential of pheophytin b and its significance in biochemical and physiological processes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, details relevant experimental methodologies, and visualizes key concepts. While extensive research has been conducted on its analogue, pheophytin a, this guide focuses on the distinct properties and roles of this compound.
Introduction to this compound
This compound is a chlorophyll (B73375) derivative that lacks a central magnesium ion, which is replaced by two hydrogen ions. Structurally, it is analogous to chlorophyll b and is distinguished from pheophytin a by the presence of a formyl group (-CHO) at the C7 position of the porphyrin ring, in place of a methyl group (-CH3).[1][2] While less abundant and considered less central to the core photosynthetic machinery than pheophytin a, this compound plays a role in broadening the absorption spectrum for light harvesting.[3] It is a key molecule in the study of photosynthetic energy conversion and is also relevant in food science as a natural pigment and an indicator of chlorophyll degradation.[4]
Redox Potential of this compound
The redox potential of a molecule is a measure of its tendency to acquire electrons and be reduced. In the context of photosynthesis, the redox potential of electron carriers is critical for the directional and efficient transfer of electrons. While direct experimental data on the reduction potential of this compound is scarce in scientific literature, comparative studies on its oxidation potential provide valuable insights.
A key study measuring the oxidation potentials of various chlorophyll derivatives in acetonitrile (B52724) found that this compound has a more positive oxidation potential compared to pheophytin a.[5] This suggests that this compound is more difficult to oxidize (and thus a less powerful reductant) than pheophytin a.
Quantitative Data
The following table summarizes the available quantitative data for the oxidation potential of this compound in comparison to related compounds.
| Compound | Oxidation Potential (V vs. SHE) in Acetonitrile | Reference |
| This compound | +1.25 | [5] |
| Pheophytin a | +1.14 | [5] |
| Pheophytin d | +1.21 | [5] |
| Chlorophyll b | +0.94 | [5] |
| Chlorophyll a | +0.81 | [5] |
| Chlorophyll d | +0.88 | [5] |
Significance of the Redox Potential
The redox potential of pheophytin is a cornerstone of the charge separation process in Photosystem II (PSII). Pheophytin acts as the primary electron acceptor, receiving an electron from the excited primary donor, P680.[1][6][7] The redox potential of pheophytin must be sufficiently positive to accept an electron from P680*, yet negative enough to then donate that electron to the next acceptor in the chain, the plastoquinone (B1678516) QA.
The difference in the oxidation potential between pheophytin a and this compound suggests that if this compound were to replace pheophytin a in the reaction center, the energetics of the primary charge separation would be altered. A more positive redox potential for the Pheo b/Pheo b⁻ couple could impact the rate and efficiency of electron transfer from P680* and to QA.
Experimental Protocols for Determining Redox Potential
The determination of the redox potential of chlorophyll derivatives like this compound involves several electrochemical techniques. The following are detailed methodologies analogous to those used for pheophytin a.
Spectroelectrochemistry
This is a powerful method for determining the redox potential of biological molecules.[8]
Methodology:
-
Sample Preparation: A solution of purified this compound in an appropriate organic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte is prepared. For measurements in a reconstituted biological system, PSII core complexes containing this compound would be used in a buffered aqueous solution.
-
Electrochemical Cell: A thin-layer electrochemical cell with a three-electrode system is used. This typically consists of a working electrode (e.g., a gold minigrid), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Potential Control: A potentiostat is used to apply a precise and controlled potential to the working electrode.
-
Spectroscopic Monitoring: The electrochemical cell is placed in a spectrophotometer. As the potential is scanned, changes in the absorption spectrum of the this compound solution are recorded. The reduction of this compound to its radical anion (Pheo b⁻) results in characteristic spectral changes.
-
Data Analysis: The fraction of reduced this compound at each potential is determined from the absorbance changes. The redox potential (Em) is then determined by fitting the data to the Nernst equation.
Cyclic Voltammetry
Cyclic voltammetry provides information about the oxidation and reduction potentials of a substance.
Methodology:
-
Electrolyte Solution: A solution of this compound is prepared in a deoxygenated solvent with a supporting electrolyte.
-
Electrochemical Cell: A standard three-electrode cell is used.
-
Voltage Scan: The potential of the working electrode is swept linearly from a potential where no reaction occurs to a potential where reduction occurs, and then the scan is reversed.
-
Data Acquisition: The current flowing through the cell is measured as a function of the applied potential, generating a cyclic voltammogram.
-
Analysis: The potentials at which the reduction and oxidation peaks occur are used to determine the formal redox potential.
Signaling Pathways and Workflows
The role of pheophytin in the electron transport chain of Photosystem II is a well-defined pathway. The following diagrams illustrate this process and the general workflow for determining redox potential.
Caption: Electron transport chain in Photosystem II featuring this compound.
Caption: General workflow for determining the redox potential of this compound.
Conclusion
The redox potential of this compound is a critical parameter that influences its function in photosynthetic systems. While direct measurements of its reduction potential are not as prevalent as for pheophytin a, the available data on its oxidation potential indicate a notable difference. This suggests that the substitution of pheophytin a with this compound would have tangible effects on the bioenergetics of Photosystem II. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the in vivo redox properties of this compound and its precise role in photosynthesis and other biological processes. This knowledge will be invaluable for applications in agriculture, bioenergy, and the development of novel therapeutic agents.
References
- 1. Pheophytin [bionity.com]
- 2. brainly.in [brainly.in]
- 3. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Redox potential of chlorophyll d in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pheophytin - Wikipedia [en.wikipedia.org]
- 7. The Pheophytin Molecule - Chemical and Physical Properties [worldofmolecules.com]
- 8. pnas.org [pnas.org]
A Theoretical and Experimental Guide to the Electronic Structure of Pheophytin b
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to characterize the electronic structure of pheophytin b. This compound, a chlorophyll (B73375) derivative lacking the central Mg²⁺ ion, plays a crucial role as an electron carrier in photosynthetic systems.[1] Understanding its electronic properties is fundamental for applications in artificial photosynthesis, photosensitizer development in drug therapy, and molecular electronics.
Introduction to this compound
This compound is structurally similar to chlorophyll b, with the central magnesium ion replaced by two protons. This modification significantly influences its electronic and optical properties. Like other porphyrin-based molecules, its electronic spectrum is dominated by two main features: the intense Soret (or B) band in the blue region of the spectrum and the weaker Q bands in the red region.[2] These absorptions arise from π-π* transitions within the conjugated macrocycle. Theoretical modeling is essential for interpreting these spectral features and predicting the molecule's behavior in various chemical environments.
Theoretical Modeling of Electronic Structure
Quantum chemical calculations are powerful tools for elucidating the electronic properties of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed due to their balance of computational cost and accuracy.[3][4]
Computational Methods
-
Density Functional Theory (DFT): DFT is primarily used to determine the ground-state electronic structure, including the optimization of the molecule's geometry and the calculation of molecular orbital energies.[3] From a DFT calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be obtained. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and the energy of the lowest electronic transition.[5]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and simulate the UV-Vis absorption spectrum, TD-DFT is the method of choice.[4] This method calculates vertical excitation energies, which correspond to the absorption maxima (λmax), and oscillator strengths (f), which are proportional to the intensity of the absorption bands.[6]
Choice of Functionals and Basis Sets
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed. The B3LYP functional is a widely used workhorse for many applications.[3] For describing electronic excitations, especially those with charge-transfer character, long-range corrected functionals like CAM-B3LYP often provide more accurate results.[7][8]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d), are commonly used for geometry optimizations and frequency calculations of chlorophyll derivatives, providing a good compromise between accuracy and computational cost.[3]
Computational Workflow
The general workflow for the theoretical modeling of this compound's electronic structure is outlined below. This process involves geometry optimization, ground-state electronic structure calculation, and excited-state calculations to simulate the electronic spectrum.
Electronic Properties: A Comparative Overview
Direct theoretical and extensive experimental data for this compound are less common in the literature compared to its analogue, pheophytin a. However, by combining available experimental data for this compound with theoretical and experimental results for closely related compounds, we can construct a comprehensive picture of its electronic landscape.
Frontier Molecular Orbitals
Electronic Absorption Spectra
The UV-Vis absorption spectrum of this compound is characterized by an intense Soret band and several weaker Q bands. The exact positions of these bands are sensitive to the solvent environment.
| Solvent | Soret Band (nm) | Qx Bands (nm) | Qy Band (nm) | Soret/Qy Ratio | Reference |
| 100% Acetone (B3395972) | 434.5 | 527.7, 599.9 | 653.5 | 5.30 | [10] |
| Diethyl Ether | 434 | 525, 599 | 655 | 5.13 | [10] |
Table 1: Experimental UV-Vis absorption maxima for this compound in different solvents.
TD-DFT calculations on chlorophyll b have shown good agreement with experimental data, predicting a small blue shift in the Qy band position relative to chlorophyll a, a trend that is also observed experimentally.[8] A similar relationship is expected between pheophytin a and this compound.
Redox Potentials
Pheophytin acts as the primary electron acceptor in Photosystem II, highlighting the importance of its reduction potential.[11] While direct experimental values for this compound are scarce, extensive research on pheophytin a provides a reliable benchmark. Spectroelectrochemical measurements have determined the redox potential (Em) for the one-electron reduction of pheophytin a.
| Compound | Redox Potential (Em(Phe/Phe⁻)) vs. SHE | pH | Conditions | Reference |
| Pheophytin a | -505 ± 6 mV | 6.5 | PSII core complex | [1] |
| Pheophytin a | -610 ± 30 mV | 8.0-11.0 | PSII membranes (earlier study) | [1][12] |
Table 2: Experimental redox potentials for the one-electron reduction of pheophytin a.
The ~100 mV discrepancy between earlier and more recent measurements highlights the sensitivity of redox potentials to experimental conditions and the surrounding protein environment.[1] It is reasonable to infer that the redox potential of this compound is in a similar range to that of pheophytin a.
Role in Photosynthetic Electron Transport
In the reaction center of Photosystem II (PSII), light energy excites a special pair of chlorophyll molecules known as P680. The excited P680* then transfers an electron to a nearby pheophytin molecule in a process called charge separation. This is the crucial first step in converting light energy into chemical energy. The reduced pheophytin radical anion (Pheo⁻) then passes the electron to a series of quinone acceptors (QA and QB), initiating the electron transport chain.[11][13]
Experimental Protocols
UV-Vis Absorption Spectroscopy
This protocol outlines the steps for measuring the absorption spectrum of this compound.
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a high-purity solvent (e.g., 100% acetone or diethyl ether).
-
Perform serial dilutions to obtain a concentration that results in a maximum absorbance between 0.5 and 1.5 in the Soret band region to ensure adherence to the Beer-Lambert law. All work should be done in subdued light to prevent photodegradation.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.
-
Allow the instrument's lamp to warm up for at least 30 minutes for stable readings.
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
-
Measurement:
-
Fill both the sample and reference cuvettes with the pure solvent to record a baseline spectrum.
-
Empty the sample cuvette, rinse it with the this compound solution, and then fill it with the sample solution.
-
Record the absorption spectrum from approximately 350 nm to 750 nm.
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.
-
Cyclic Voltammetry for Redox Potential Determination
This protocol describes a general method for determining the redox potential of this compound.
-
Materials and Setup:
-
Electrochemical Cell: A standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solvent and Electrolyte: Use an aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (B52724) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment.
-
Analyte: A solution of this compound at a concentration of approximately 1 mM.
-
-
Procedure:
-
Assemble the three-electrode cell with the deoxygenated electrolyte solution.
-
Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.
-
Add the this compound solution to the cell and continue to blanket the solution with inert gas.
-
Scan the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction event, and then reverse the scan direction. A typical scan rate is 100 mV/s.
-
The redox potential (E1/2) is determined as the average of the cathodic (reduction) and anodic (oxidation) peak potentials: E1/2 = (Epc + Epa) / 2.
-
For accurate determination, the potential should be referenced against an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Conclusion
The electronic structure of this compound is central to its function in photosynthesis and its potential in various technological applications. While direct computational and electrochemical data for this compound are limited, a robust understanding can be achieved by leveraging theoretical methods like DFT and TD-DFT and by drawing comparisons with its well-studied analogue, pheophytin a. The protocols and data presented in this guide offer a comprehensive framework for researchers to investigate and utilize the unique electronic properties of this vital photosynthetic pigment.
References
- 1. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. irjweb.com [irjweb.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optical absorption and electronic spectra of chlorophylls a and b - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20226H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pheophytin - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Khan Academy [khanacademy.org]
A Technical Guide to the Role of Pheophytin in Charge Separation within Photosystem II
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth examination of the critical role of pheophytin in the primary charge separation events of Photosystem II (PSII). Central to oxygenic photosynthesis, the initial transfer of an electron upon photoexcitation of the reaction center is a process of remarkable speed and quantum efficiency. This document clarifies that pheophytin a, not pheophytin b, serves as the primary electron acceptor in PSII. It consolidates key quantitative data on the kinetics and thermodynamics of this process, details the sophisticated experimental protocols used for its investigation, and presents visual models of the underlying molecular pathways and experimental workflows.
Introduction: The Imperative of Charge Separation in PSII
Photosystem II (PSII) is the multi-subunit protein-pigment complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria that initiates the light-dependent reactions of photosynthesis.[1] Its most crucial function is to harness light energy to drive the oxidation of water, producing molecular oxygen, protons, and electrons. The process begins in the PSII reaction center, a specialized environment containing a cluster of pigments that facilitate the conversion of light energy into chemical energy.
The heart of this energy conversion is charge separation , a process initiated when the special pair of chlorophyll (B73375) a molecules, known as P680, absorbs a photon and enters an excited state (P680*).[2] This excited state is a potent electron donor. To prevent the energy from being wastefully dissipated as heat or fluorescence, the excited electron must be rapidly transferred to a nearby acceptor molecule. This initial, ultrafast electron transfer creates a radical pair—a positively charged donor (P680⁺) and a negatively charged acceptor—thereby "separating" the charge and storing the light energy in chemical form. The stability and efficiency of this initial charge-separated state are paramount for the subsequent steps of the electron transport chain.
The Primary Electron Acceptor: Pheophytin a
The primary electron acceptor in Photosystem II is pheophytin a .[1] Pheophytin is structurally very similar to chlorophyll, consisting of a porphyrin ring and a long phytol (B49457) tail; however, it crucially lacks the central magnesium (Mg²⁺) ion, which is replaced by two protons. This seemingly minor alteration significantly lowers its reduction potential compared to chlorophyll, making it an ideal recipient for the high-energy electron from P680*.
It is a common misconception that this compound might be involved. While a this compound variant exists, analogous to chlorophyll b, it is pheophytin a that is integral to the active electron transfer chain within the D1 subunit of the PSII reaction center.[3] The inactive branch on the D2 subunit also contains a pheophytin molecule, but it does not participate in the primary, forward electron transport.
Upon excitation of P680, an electron is transferred to pheophytin a in a matter of picoseconds, forming the primary radical pair, P680⁺Pheo⁻.[2][4] This step is one of the fastest known reactions in biology, ensuring a near-unity quantum efficiency of charge separation.[5]
The Electron Transfer Pathway in the PSII Reaction Center
The PSII reaction center core is primarily composed of the D1 and D2 proteins, which bind the essential redox cofactors, including the P680 special pair, accessory chlorophylls, two pheophytin molecules (one on each protein), and plastoquinones.[6] Charge separation occurs exclusively along the D1 branch.
The currently accepted sequence of electron transfer events is as follows:
-
Excitation: Light energy is funneled to the P680 special pair.
-
Primary Charge Separation: The excited P680* donates an electron to the pheophytin on the D1 subunit (PheoD1), forming the primary radical pair P680⁺PheoD1⁻. This is an extremely rapid process, occurring on a picosecond timescale.[7] There is ongoing debate about the precise mechanism, with some models suggesting the accessory chlorophyll (ChlD1) acts as an initial electron donor or intermediary bridge in this step.[5]
-
Radical Pair Stabilization: The electron on PheoD1⁻ is then transferred to a tightly bound plastoquinone (B1678516) molecule, QA, within hundreds of picoseconds. This stabilizes the charge separation, preventing the electron from recombining with P680⁺.[7]
-
Further Electron Transport: The electron is subsequently transferred from QA⁻ to a mobile plastoquinone, QB. Meanwhile, the oxidized P680⁺ is re-reduced by a tyrosine residue (YZ), which in turn receives an electron from the water-oxidizing manganese cluster.
Caption: Electron transport pathway in the Photosystem II reaction center.
Quantitative Data on Charge Separation Dynamics
The kinetics of electron transfer involving pheophytin have been extensively studied. The table below summarizes key quantitative parameters from the literature, providing a comparative overview of the rates and thermodynamics that govern this process.
| Parameter | Value | Organism/Preparation | Experimental Technique | Reference |
| Primary Charge Separation Time (P680 → P680⁺Pheo⁻)* | ~1.4 - 8 ps | Isolated PSII RCs | Femtosecond Transient Absorption | [8][9] |
| ~5.5 ps | Intact PSII Cores | Femtosecond Transient Absorption | [7] | |
| P680⁺Pheo⁻ Radical Pair Lifetime (Recombination) | 20 ns and 52 ns (multiexponential) | D1/D2 RCs | Time-Resolved Fluorescence/Absorption | [10] |
| Electron Transfer Time (Pheo⁻ → QA) | ~200 - 500 ps | Intact PSII Cores | Femtosecond Transient Absorption | [7][11] |
| Rate Constant (Primary Charge Separation) | 170-180 ns⁻¹ | Intact PSII Cores | Kinetic Compartment Modeling | [12] |
| Rate Constant (Pheo⁻ → QA) | 5.7 ns⁻¹ | Intact PSII Cores | Kinetic Compartment Modeling | [7] |
| Redox Potential (Em) of Pheo a/Pheo a⁻ | -536 ± 8 mV | Synechocystis sp. PCC 6803 | Spectroelectrochemistry | [13] |
| -505 ± 6 mV | T. elongatus | Spectroelectrochemistry | [14] | |
| -532 ± 11 mV | Spinach | Spectroelectrochemistry | [13] |
Key Experimental Protocols
Understanding the function of pheophytin in PSII has been made possible by a suite of advanced biophysical techniques. These methods allow for the observation of transient states and the precise measurement of reaction kinetics on timescales ranging from femtoseconds to seconds.
Femtosecond Transient Absorption (TA) Spectroscopy
This pump-probe technique is the primary tool for resolving the ultrafast kinetics of charge separation.
-
Principle: An ultrashort, high-intensity "pump" laser pulse excites the sample, initiating the photochemical reaction. A second, weaker "probe" pulse, which is a broadband white-light continuum, is passed through the sample at a precise time delay after the pump.[15] By measuring the change in absorption of the probe light as a function of this delay, a series of time-resolved difference spectra is generated. These spectra reveal the formation and decay of transient species, such as P680* and the P680⁺Pheo⁻ radical pair.
-
Methodology:
-
Sample Preparation: Isolated PSII reaction centers (D1/D2/cytochrome b559 complexes) or more intact PSII core complexes are suspended in a buffer solution and placed in a cuvette.[12] To prevent sample degradation, the solution is often flowed or stirred.
-
Excitation: The sample is excited with a pump pulse, typically around 680 nm, to specifically target the P680 pigments.[9]
-
Probing: A white-light continuum probe pulse (e.g., 400-900 nm) measures the absorption changes. Specific wavelengths are monitored to track key species: the bleach of the pheophytin Qx band around 545 nm and the appearance of the pheophytin anion band near 450 nm are direct signatures of Pheo⁻ formation.[9] The P680⁺ cation has a characteristic absorption band in the near-infrared at ~820 nm.[8]
-
Data Analysis: The kinetic traces at specific wavelengths are fitted to exponential decay models to extract lifetimes and rate constants for each electron transfer step.[7]
-
Caption: Workflow for a femtosecond transient absorption spectroscopy experiment.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is used to study the properties of the radical species formed during charge separation.
-
Principle: EPR detects unpaired electrons, making it ideal for studying the P680⁺ and Pheo⁻ radicals. When forward electron transfer is blocked (e.g., by pre-reducing QA), light illumination can generate a spin-polarized triplet state of P680 via recombination of the P680⁺Pheo⁻ radical pair. The characteristics of this triplet state provide information about the initial radical pair.[16]
-
Methodology:
-
Sample Preparation: PSII samples are typically frozen in a cryostat to trap reaction intermediates.
-
Measurement: The sample is placed in a magnetic field within a microwave cavity. Light from a laser or lamp is used to initiate photochemistry.
-
Signal Detection: The absorption of microwave radiation by the unpaired electrons is measured. Time-resolved EPR can track the formation and decay of radical signals with nanosecond resolution.
-
Analysis: The EPR signal's g-tensor and hyperfine couplings provide a unique fingerprint for each radical species, confirming their identity and providing insight into their electronic structure and environment.[17]
-
Site-Directed Mutagenesis
This genetic technique is used to probe the functional importance of specific amino acid residues in the PSII proteins.
-
Principle: By changing specific amino acids in the D1 or D2 proteins near the pheophytin binding pocket, researchers can investigate how the protein environment influences pheophytin's redox potential and its role in electron transfer.
-
Methodology:
-
Mutation: The gene encoding the D1 or D2 protein (e.g., psbA or psbD) in a model organism like the cyanobacterium Synechocystis sp. PCC 6803 is altered using molecular biology techniques.[18] For example, a tyrosine residue near a cofactor can be changed to a phenylalanine.[18]
-
Expression: The mutated gene is introduced back into the organism, which then produces the modified PSII complex.
-
Functional Analysis: The mutant organisms or isolated PSII complexes are then subjected to the spectroscopic techniques described above (TA, EPR, etc.) to determine how the mutation has affected the rates and efficiencies of charge separation and electron transport.[19]
-
Conclusion and Future Directions
Pheophytin a plays an indispensable and well-defined role as the primary electron acceptor in the charge separation process of Photosystem II. Its unique magnesium-free structure provides the ideal electrochemical properties to rapidly accept an electron from the photoexcited P680 special pair, initiating the entire photosynthetic electron transport chain with unparalleled efficiency. The ultrafast kinetics of this event, elucidated through sophisticated spectroscopic and genetic techniques, underscore the highly optimized nature of the PSII reaction center.
For researchers and drug development professionals, particularly those interested in herbicides or artificial photosynthesis, understanding the precise mechanism of pheophytin's function is critical. Herbicides that target the subsequent plastoquinone binding site indirectly affect the redox state of the entire chain, including pheophytin. Furthermore, efforts to create artificial photosynthetic systems for energy production often draw inspiration from the fundamental principles of charge separation established by the P680-pheophytin pair. Future research will continue to refine our understanding of how the surrounding protein matrix tunes the properties of pheophytin and to explore the lingering questions about the potential role of the accessory chlorophyll as a transient intermediary in this pivotal biological reaction.
References
- 1. Khan Academy [khanacademy.org]
- 2. Light-adapted charge-separated state of photosystem II: structural and functional dynamics of the closed reaction center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The initial charge separation step in oxygenic photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unidirectional photodamage of pheophytin in photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charge separation in the photosystem II reaction center resolved by multispectral two-dimensional electronic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome b559 - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Determination of the primary charge separation rate in Photosystem II reaction centers at 15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Observation of multiple radical pair states in photosystem 2 reaction centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: pheophytin is the primary electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Using site-directed mutagenesis to probe the role of the D2 carotenoid in the secondary electron-transfer pathway of photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
The Photophysical Core of Photosynthesis: An In-depth Technical Guide to Pheophytin b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b, a key pigment in the photosynthetic machinery of higher plants, green algae, and cyanobacteria, plays a critical role in the initial stages of light-dependent reactions. Structurally, it is a chlorophyll (B73375) b molecule that lacks the central magnesium ion, a modification that profoundly influences its electronic and photophysical properties.[1] This alteration enables this compound to act as a crucial intermediary electron acceptor in the Photosystem II (PSII) reaction center.[1] Upon excitation of the special chlorophyll pair P680, an electron is transferred to pheophytin, initiating the electron transport chain that ultimately drives the synthesis of ATP and NADPH.[1][2] Understanding the intricate photophysical properties of this compound is paramount for researchers in photosynthesis, bio-inspired energy systems, and for professionals in drug development exploring light-activated therapies. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in the photosynthetic electron transport chain.
Photophysical Properties of this compound
The photophysical behavior of this compound is characterized by its distinct absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. These properties are sensitive to the solvent environment due to solute-solvent interactions that can alter the energy levels of the molecule. A summary of these key quantitative parameters is presented in the tables below.
Table 1: Absorption and Emission Maxima of this compound in Various Solvents
| Solvent | Soret Band (nm) | Qy Band (nm) | Emission Maxima (nm) |
| 100% Acetone | 434.5 | 653.5 | 659 |
| Diethyl Ether | 434 | 655 | 658, 661 |
| Tetrahydrofuran | 435 | 654 | Not Reported |
Data compiled from various sources.[3]
Table 2: Molar Extinction Coefficients of this compound
| Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| Diethyl Ether | 655 | 3.73 x 10⁴ |
| 90% Acetone | 657 | 2.81 x 10⁴ |
Data compiled from various sources.[3]
Table 3: Fluorescence Quantum Yield and Excited-State Lifetime of Pheophytin a (as a close analog to this compound)
| Solvent | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ) (ns) |
| Not Specified | 0.27 | 6.6 |
Experimental Protocols
Accurate determination of the photophysical properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima and molar extinction coefficients of this compound.
Materials:
-
Purified this compound
-
Spectroscopic grade solvents (e.g., acetone, diethyl ether)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock solution, prepare a series of dilutions with known concentrations.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to scan from 350 nm to 750 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and run a baseline correction.
-
Sample Measurement: Replace the blank in the sample holder with a cuvette containing the most dilute this compound solution.
-
Data Acquisition: Record the absorption spectrum. The spectrum should show the characteristic Soret band in the blue region and the Qy band in the red region.
-
Concentration Series: Repeat the measurement for all prepared dilutions.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Qy bands.
-
To determine the molar extinction coefficient (ε), plot the absorbance at the Qy λmax against the concentration of the solutions.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield of this compound.
Materials:
-
Purified this compound
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample and Standard Preparation: Prepare dilute solutions of both this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the Soret band maximum of this compound. Set the emission wavelength range to scan from a few nanometers above the excitation wavelength to the near-infrared region (e.g., 450 nm to 800 nm).
-
Solvent Blank: Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
Standard Measurement: Record the fluorescence emission spectrum of the standard solution.
-
Sample Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.
-
Data Analysis (Emission Spectrum): The recorded spectrum will show the fluorescence emission profile of this compound. The wavelength of maximum intensity is the emission maximum.
-
Data Analysis (Quantum Yield): The relative fluorescence quantum yield (Φf) can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' refers to this compound and 'std' refers to the standard.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime of this compound.
Materials:
-
Purified this compound
-
Spectroscopic grade solvents
-
Time-Correlated Single Photon Counting (TCSPC) system equipped with a pulsed laser source (picosecond resolution) and a single-photon detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent, ensuring the absorbance at the excitation wavelength is low to prevent aggregation and re-absorption.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to the Soret band maximum of this compound.
-
Set the emission wavelength on the monochromator to the fluorescence maximum of this compound.
-
Adjust the instrument parameters (e.g., laser repetition rate, detector voltage) to optimize signal collection.
-
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.
-
Fluorescence Decay Measurement: Replace the scattering solution with the this compound sample and collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel.
-
Data Analysis:
-
The collected data is a histogram of photon arrival times.
-
Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software.
-
Fit the decay curve to a single or multi-exponential decay model to extract the excited-state lifetime(s) (τ).
-
Signaling Pathway and Experimental Workflows
The central role of this compound in photosynthesis is its function as an early electron acceptor in the Photosystem II reaction center. The following diagrams illustrate this pathway and a general experimental workflow for characterizing its photophysical properties.
Caption: Electron transfer pathway in Photosystem II involving this compound.
Caption: General experimental workflow for photophysical characterization.
Conclusion
The unique photophysical properties of this compound, stemming from its magnesium-free chlorophyll structure, are fundamental to its biological function as a primary electron acceptor in Photosystem II. This technical guide has provided a detailed overview of these properties, along with robust experimental protocols for their accurate determination. The presented data and methodologies offer a valuable resource for researchers and professionals working in the fields of photosynthesis, artificial photosynthesis, and photodynamic therapy. Further investigation into the nuanced effects of the protein environment on the photophysics of this compound will continue to deepen our understanding of this vital photosynthetic pigment.
References
Pheophytin b: A Comprehensive Technical Guide to its Role as a Biomarker for Chlorophyll Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b, a primary degradation product of chlorophyll (B73375) b, serves as a critical biomarker for monitoring the quality, stability, and senescence of plant-derived materials. As a chlorophyll b molecule lacking the central magnesium ion, its accumulation is a direct indicator of chlorophyll degradation, a process of significant interest in food science, agriculture, and drug development.[1] The conversion of the vibrant green chlorophyll b to the yellow-brown this compound is a key factor in the color and perceived quality of products such as green tea and olive oil.[1][2] Beyond its role as a quality marker, this compound and other chlorophyll derivatives are under investigation for their potential bioactive properties, including antioxidant and anti-inflammatory effects.[3] This technical guide provides an in-depth overview of this compound as a biomarker, detailing the underlying biochemical pathways, quantitative data on its formation, and comprehensive experimental protocols for its analysis.
The Chlorophyll Degradation Pathway: Formation of this compound
The degradation of chlorophyll b to this compound is a pivotal step in the overall chlorophyll catabolism pathway. This process can occur both enzymatically and non-enzymatically.
The primary enzymatic pathway involves the removal of the central magnesium ion from chlorophyll b, a reaction catalyzed by the enzyme Mg-dechelatase , encoded by the STAY-GREEN (SGR) genes.[3][4] This demetallation is a crucial regulatory step in chlorophyll breakdown. Subsequently, the enzyme pheophytinase (PPH) hydrolyzes the phytyl tail from this compound, converting it to pheophorbide b and increasing its water solubility for further degradation.[4][5]
Non-enzymatic conversion can also occur, particularly under acidic conditions that may arise from the disruption of chloroplast membranes.[6] It is also important to note that a major pathway for chlorophyll b degradation involves its initial conversion to chlorophyll a by chlorophyll b reductase, which is then catabolized to pheophytin a.[6]
Quantitative Data on this compound Formation
The formation of this compound is influenced by various factors, including temperature, time, and pH. The following tables summarize quantitative data on the degradation of chlorophyll and the formation of pheophytins under different conditions.
Table 1: Kinetic Parameters for the Degradation of Chlorophyll a and b to Pheophytin a and b in Broccoli Juice. [7]
| Parameter | Chlorophyll a | Chlorophyll b |
| Reaction Order | First-order | First-order |
| Activation Energy (Ea) | 71.04 ± 4.89 kJ/mol | 67.11 ± 6.82 kJ/mol |
Table 2: Pheophytin a and b Content in Green Tea. [8]
| Pigment | Mean Concentration (mg/100g) | Standard Deviation |
| Chlorophyll a | 20.45 | 10.99 |
| Chlorophyll b | 42.11 | 18.01 |
| Pheophytin a | 63.89 | 25.04 |
| This compound | 23.55 | 11.23 |
Table 3: Pigment Concentration in 'On-the-Shelf' Extra-Virgin Olive Oils (EVOOs). [9]
| Pigment | Concentration Range (ppm) |
| Pheophytin a | 1.3 - 10.1 |
| This compound | 0.5 - 3.8 |
| β-carotene | 2.5 - 8.9 |
| Lutein | 0.8 - 4.5 |
Table 4: Thermal Degradation Kinetics of Series 'a' Chlorophyll Pigments in Virgin Olive Oil. [10]
| Reaction | Kinetic Constant (k) |
| Pheophytin a to Pyropheophytin a | Significantly higher than other degradation reactions |
| Pheophytin a to 13(2)-OH-pheophytin a | Affected by the oil matrix |
| Pheophytin a to 15(1)-OH-lactone-pheophytin a | Not significantly affected by the oil matrix |
Signaling Pathways Regulating Chlorophyll Degradation
The expression of key chlorophyll catabolic genes, such as SGR and PPH, is tightly regulated by a complex network of transcription factors and phytohormones. This regulation ensures that chlorophyll degradation is coordinated with plant development and environmental cues.
Experimental Protocols
Accurate quantification of this compound is essential for its use as a biomarker. The following section provides detailed methodologies for pigment extraction and analysis.
Pigment Extraction from Plant Tissues
This protocol is suitable for fresh plant material such as leaves.
References
- 1. waterontheweb.org [waterontheweb.org]
- 2. HPLC–MS2 Analysis of Chlorophylls in Green Teas Establishes Differences among Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytohormone and Light Regulation of Chlorophyll Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 7. Kinetics of chlorophyll degradation and color loss in heated broccoli juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Evolution of Pigments from Freshly Pressed to ‘On-the-Shelf’ Extra-Virgin Olive Oils by Means of Near-UV Visible Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal degradation kinetics of chlorophyll pigments in virgin olive oils. 1. Compounds of series a - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation Pathway of Pheophytin b: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b, a derivative of chlorophyll (B73375) b lacking the central magnesium ion, is a crucial intermediate in the chlorophyll degradation pathway, a fundamental process in plant senescence, fruit ripening, and stress responses. Understanding the intricate steps of its catabolism is vital for research in plant biology, agriculture, and the development of compounds that may modulate these processes. This technical guide provides a comprehensive overview of the degradation pathway of this compound, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies for its study.
The Degradation Pathway of this compound
The primary route for chlorophyll b degradation in plants involves its conversion to chlorophyll a, which then enters the main chlorophyll degradation pathway. However, a direct degradation pathway for this compound also exists and is of significant biological relevance. This pathway can be summarized in the following key steps:
-
Formation of this compound from Chlorophyll b: The initial step is the removal of the central magnesium ion from chlorophyll b. This reaction can occur enzymatically, catalyzed by a magnesium-dechelatase , or non-enzymatically under acidic conditions.[1]
-
Dephytylation of this compound: The phytol (B49457) tail of this compound is then cleaved by the enzyme pheophytinase (PPH) , also known as pheophytin pheophorbide hydrolase. This step is crucial as it increases the water solubility of the molecule, yielding pheophorbide b .[1]
-
Conversion to Pheophorbide a (Putative): The subsequent enzyme in the pathway, pheophorbide a oxygenase (PAO) , is specific for the "a" form of pheophorbide. While not definitively elucidated in all organisms, it is hypothesized that pheophorbide b is converted to pheophorbide a before the porphyrin ring is opened.
-
Ring Opening and Further Degradation: Pheophorbide a is then catabolized by PAO, which opens the porphyrin ring to form a red chlorophyll catabolite (RCC). RCC is subsequently reduced to a fluorescent chlorophyll catabolite (FCC), which is further processed and transported to the vacuole for final degradation into non-fluorescent chlorophyll catabolites (NCCs).
Key Enzymes in the Pathway
The degradation of this compound is orchestrated by a series of specific enzymes:
-
Magnesium-dechelatase (SGR/STAY-GREEN): This enzyme is responsible for the removal of the central magnesium ion from chlorophylls (B1240455) to produce pheophytins.
-
Pheophytinase (PPH): A key enzyme in the pathway, PPH is a hydrolase that specifically removes the phytol tail from pheophytin. It exhibits high substrate specificity for the Mg-free chlorophyll pigment.[1]
-
Pheophorbide a Oxygenase (PAO): This enzyme catalyzes the oxygenolytic opening of the porphyrin ring of pheophorbide a, a critical step that leads to the loss of the green color.
Regulation of the this compound Degradation Pathway
The degradation of this compound is a tightly regulated process, controlled at the transcriptional level by various transcription factors and influenced by phytohormones.
Transcriptional Regulation
Several transcription factors are known to regulate the expression of genes encoding chlorophyll catabolic enzymes, including those involved in the degradation of this compound. These include:
-
EIN3 (ETHYLENE INSENSITIVE 3): A key transcription factor in the ethylene (B1197577) signaling pathway, which promotes chlorophyll degradation.
-
ORE1 (ORESARA 1): A NAC transcription factor that is a downstream target of EIN3 and a positive regulator of chlorophyll degradation genes.
-
ABI3 (ABSCISIC ACID INSENSITIVE 3): A transcription factor involved in abscisic acid signaling that has been shown to up-regulate the expression of chlorophyll degradation genes in seeds.[2]
Hormonal Regulation
Phytohormones play a crucial role in orchestrating the degradation of chlorophylls, including:
-
Abscisic Acid (ABA) and Ethylene: These hormones are known to promote senescence and upregulate the expression of genes involved in chlorophyll degradation, including PPH.
-
Cytokinins: These hormones generally delay senescence and have been shown to suppress the expression of chlorophyll catabolic genes.
Quantitative Data
The enzymatic degradation of this compound has been studied in vitro, although a complete set of kinetic parameters is not yet available in the literature. The following table summarizes the available quantitative data for pheophytinase (PPH) from Arabidopsis thaliana.
| Substrate | Apparent Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pheophytin a | 14.3 | Not Reported | Not Reported | Not Reported | Guyer et al., 2014 |
| This compound | Not Determined* | Not Reported | Not Reported | Not Reported | Guyer et al., 2014 |
| Bacteriopheophytin a | 10.8 | Not Reported | Not Reported | Not Reported | Guyer et al., 2014 |
* Saturation was not reached in the tested concentration range, preventing the determination of the apparent Km.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the degradation of this compound. These are reconstructed protocols based on methodologies described in the scientific literature.
Heterologous Expression and Purification of Pheophytinase (PPH)
This protocol describes the expression of recombinant PPH in E. coli for subsequent in vitro studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the PPH coding sequence (e.g., pET vector)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Transform the PPH expression vector into a suitable E. coli expression strain.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant PPH with elution buffer.
-
Dialyze the eluted protein against a suitable storage buffer.
-
Analyze the purity of the protein by SDS-PAGE.
In Vitro Pheophytinase (PPH) Activity Assay
This assay measures the ability of purified PPH to dephytylate this compound.
Materials:
-
Purified recombinant PPH
-
This compound substrate (dissolved in a suitable organic solvent like acetone)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 0.1% Triton X-100)
-
Acetone
-
HPLC system with a C18 column and a photodiode array (PDA) detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified PPH enzyme.
-
Initiate the reaction by adding the this compound substrate. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid enzyme denaturation.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.
-
Stop the reaction by adding an excess of cold acetone.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate (this compound) and the product (pheophorbide b).
-
Monitor the elution profile at the characteristic absorbance wavelengths for this compound and pheophorbide b.
-
Calculate the enzyme activity based on the rate of product formation.
HPLC Analysis of Chlorophyll Degradation Products
This method is used to separate and quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, an autosampler, and a PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of two or more solvents is typically used for optimal separation. A common system involves:
-
Solvent A: Acetonitrile:Methanol:Water (e.g., 80:10:10, v/v/v)
-
Solvent B: Methanol:Hexane (e.g., 4:1, v/v)
-
-
The gradient program should be optimized to achieve good resolution of the compounds of interest.
Procedure:
-
Prepare the sample by extracting the pigments from the plant material using a suitable solvent (e.g., 80% acetone).
-
Filter the extract through a 0.22 µm filter before injection.
-
Inject the sample into the HPLC system.
-
Run the gradient program and monitor the elution of the pigments using the PDA detector at multiple wavelengths (e.g., 410 nm for the Soret band and 665 nm for the Qy band).
-
Identify the peaks corresponding to this compound and pheophorbide b by comparing their retention times and absorption spectra with those of authentic standards.
-
Quantify the compounds by integrating the peak areas and using a calibration curve generated with known concentrations of the standards.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the degradation pathway of this compound and its regulatory network.
Conclusion
The degradation of this compound is a critical and highly regulated process in plant metabolism. While the core enzymatic steps have been identified, further research is needed to fully elucidate the kinetic parameters of the enzymes involved, particularly pheophytinase with its native substrate this compound. A deeper understanding of the regulatory networks controlling this pathway will provide valuable insights into plant development and stress responses, and may offer novel targets for agricultural and biotechnological applications. This guide provides a solid foundation for researchers and professionals seeking to explore this fascinating area of plant biochemistry.
References
Methodological & Application
Application Note: Quantification of Pheophytin b using High-Performance Liquid Chromatography (HPLC)
Introduction
Pheophytin b is a degradation product of chlorophyll (B73375) b, formed by the loss of the central magnesium ion from the porphyrin ring, often due to acidic conditions or senescence.[1][2] Its quantification is crucial in various fields, including food science, to assess the quality and storage conditions of products like olive oil and green tea, and in plant physiology to study chlorophyll degradation pathways.[1][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of chlorophylls (B1240455) and their derivatives due to its high sensitivity and resolution.[4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV-Vis detection.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other pigments. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (C18 column) and a polar mobile phase.[4] this compound, being less polar than chlorophyll b, will have a longer retention time on a C18 column.[5] Quantification is achieved by monitoring the absorbance at a specific wavelength (typically around 430 nm or 660 nm) and comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a this compound standard.[5]
Materials and Reagents
-
This compound standard (or can be prepared from chlorophyll b)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade ethyl acetate
-
HPLC grade water
-
Acetone (B3395972) (for sample and standard preparation)
-
Hydrochloric acid (HCl), 0.1 N (for this compound standard preparation)
-
Syringe filters (0.22 µm, PTFE or nylon)
Experimental Protocols
Preparation of this compound Standard
If a commercial standard is not available, this compound can be prepared from chlorophyll b.[6]
-
Dissolve 1 mg of chlorophyll b in 10 mL of acetone.
-
To a 5 mL aliquot of the chlorophyll b solution, add 400 µL of 0.1 N HCl.
-
Allow the solution to stand at room temperature until the color changes from green to olive-brown, indicating the formation of pheophytin.[6]
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in a known volume of acetone to prepare a stock solution.[6]
-
Determine the concentration of the this compound stock solution spectrophotometrically using its specific extinction coefficient.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase.
Sample Preparation
The sample preparation will vary depending on the matrix.
-
For Plant Material:
-
Homogenize a known weight of the sample (e.g., 1 g) with 10 mL of acetone.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
For Liquid Samples (e.g., Olive Oil):
-
Dissolve a known weight of the oil (e.g., 200 mg) in 1 mL of isopropanol (B130326) or another suitable solvent.[7]
-
Vortex for 15-30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-UV Analysis
The following HPLC conditions can be used for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or equivalent |
| Mobile Phase | Isocratic: Acetonitrile:Methanol:Ethyl Acetate (60:20:20, v/v/v)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Injection Volume | 20 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 430 nm and 660 nm[5] |
| Run Time | Approximately 40 minutes |
Calibration and Quantification
-
Inject the prepared standard solutions of known concentrations into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
Table 1: Chromatographic Performance
| Compound | Retention Time (min) |
| This compound | 19.0[5] |
| This compound' | 21.7[5] |
| Pheophytin a | 30.5[5] |
| Pheophytin a' | 34.0[5] |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 95 - 105% |
Note: The values in Table 2 are representative and should be determined for each specific application and instrument.
Visualization
Caption: Experimental workflow for the quantification of this compound by HPLC.
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. prometheusprotocols.net [prometheusprotocols.net]
- 3. Chlorophyll and Chlorophyll Catabolite Analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: Quantification of Pheophytin b in Olive Oil and Tea Samples
Introduction
Pheophytin b is a derivative of chlorophyll (B73375) b where the central magnesium ion has been lost.[1] In food products like olive oil and tea, the conversion of chlorophylls (B1240455) to pheophytins is a key indicator of quality, processing conditions, storage, and aging.[1] Monitoring the concentration of this compound can provide valuable insights into the product's history and sensory quality.[1][2] This document provides detailed protocols for the quantification of this compound in olive oil and tea samples using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique.
Chlorophyll b Degradation Pathway
The primary degradation pathway of chlorophyll b involves its conversion to this compound. This process, known as pheophytinization, is primarily triggered by factors such as heat and acidic conditions, which are often present during food processing and storage.[1][2] The initial and most critical step is the removal of the central Mg²⁺ ion from the chlorophyll molecule.[1] Further degradation can occur through the removal of the phytol (B49457) tail, a reaction catalyzed by the enzyme pheophytinase, which converts pheophytin to pheophorbide.[3][4][5]
References
Application Notes and Protocols for Measuring the Redox Potential of Pheophytin b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b, a chlorophyll (B73375) derivative lacking the central magnesium ion, plays a crucial role in the initial stages of photosynthesis.[1][2] It functions as an early electron acceptor in the Photosystem II (PSII) reaction center, facilitating the transfer of light-induced energy.[1][2][3] The redox potential of this compound is a critical parameter that governs the efficiency of this electron transfer. Accurate measurement of this potential is essential for understanding the bioenergetics of photosynthesis and for applications in drug development, particularly in the design of herbicides or artificial photosynthetic systems.
These application notes provide detailed protocols for determining the redox potential of this compound using two common electrochemical techniques: cyclic voltammetry and spectroelectrochemistry.
Data Presentation
The following table summarizes the reported electrochemical potential values for this compound and related compounds. It is important to note that the redox potential can be influenced by the solvent, pH, and the surrounding protein environment.
| Compound | Method | Epa (V) | Epc (V) | E½ (mV vs. SHE) | Organism/Solvent | Reference |
| This compound | Cyclic Voltammetry | -0.67, +1.55 | +0.028, -0.42, -0.92 | Not explicitly stated | Acetonitrile with 0.01 M LiClO₄ | [4] |
| Pheophytin a | Spectroelectrochemistry | - | - | -505 ± 6 | Thermosynechococcus elongatus (PSII core complex, pH 6.5) | [5][6] |
| Pheophytin a | Spectroelectrochemistry | - | - | -536 ± 8 | Synechocystis sp. PCC 6803 (PSII complexes, pH 7.0) | [7][8] |
| Pheophytin a | Spectroelectrochemistry | - | - | -478 ± 24 | Acaryochloris marina (PSII complexes, pH 7.0) | [7][8] |
Note: Epa and Epc refer to the anodic and cathodic peak potentials, respectively, from cyclic voltammetry. These values are not the standard redox potential but are indicative of the electrochemical behavior of the molecule under the specified conditions. The redox potentials for pheophytin a are midpoint potentials (Em) determined by spectroelectrochemistry and are referenced to the Standard Hydrogen Electrode (SHE).
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical method for investigating the redox properties of a species in solution. This protocol is adapted from methodologies used for similar porphyrin-based molecules.[4]
Objective: To determine the oxidation and reduction peak potentials of this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (B79767) (LiClO₄) as a supporting electrolyte
-
A three-electrode electrochemical cell:
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
-
Potentiostat
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a 0.01 M solution of LiClO₄ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Sample Preparation: Dissolve a known concentration of this compound in the electrolyte solution. The concentration should be in the millimolar range.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell.
-
Polish the glassy carbon working electrode with alumina (B75360) slurry, rinse with deionized water and then with acetonitrile, and dry it before use.
-
Place the prepared this compound solution into the cell.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range for the scan. Based on available data, a range of -1.5 V to +2.0 V vs. Ag/AgCl should be sufficient to observe the redox events.[4]
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammogram. The potential will be swept from the initial potential to the final potential and then back to the initial potential.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.
-
The peak potentials (Epa and Epc) provide information about the potentials at which oxidation and reduction occur.
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a species as a function of the applied potential. This allows for a more precise determination of the midpoint redox potential (Em). This protocol is based on methods developed for pheophytin a.[5][6]
Objective: To determine the midpoint redox potential (Em) of this compound by monitoring its spectral changes during a controlled potential titration.
Materials:
-
Isolated Photosystem II (PSII) core complexes containing this compound (or purified this compound)
-
Buffer solution (e.g., 50 mM MES-NaOH, pH 6.5)
-
Redox mediators (e.g., a mixture of duroquinone, 2,5-dimethyl-p-benzoquinone, 1,2-naphthoquinone, etc., to cover the desired potential range)
-
Sodium dithionite (B78146) (as a reductant) and potassium ferricyanide (B76249) (as an oxidant) for poising the solution potential
-
A thin-layer spectroelectrochemical cell with an optically transparent working electrode (e.g., a gold minigrid)
-
Potentiostat
-
Spectrophotometer
-
Reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire)
Procedure:
-
Sample Preparation:
-
Resuspend the PSII core complexes in the buffer solution.
-
Add a cocktail of redox mediators to the sample.
-
-
Spectroelectrochemical Cell Setup:
-
Assemble the thin-layer spectroelectrochemical cell.
-
Carefully introduce the sample into the cell, ensuring no air bubbles are trapped.
-
Seal the cell to maintain anaerobic conditions.
-
-
Redox Titration:
-
Connect the electrodes to the potentiostat.
-
Use the potentiostat to apply a series of precise potentials to the working electrode.
-
At each potential, allow the system to reach equilibrium. This can be monitored by observing the stabilization of the current.
-
Record the absorption spectrum of the sample at each potential.
-
-
Data Acquisition and Analysis:
-
Monitor the absorbance changes at a wavelength characteristic of the reduction of this compound (e.g., around 450 nm for the appearance of the pheophytin anion).[5]
-
Plot the absorbance change as a function of the applied potential.
-
Fit the data to the Nernst equation for a one-electron transfer reaction to determine the midpoint potential (Em).
-
Visualizations
Photosystem II Electron Transport Chain
The following diagram illustrates the initial light-driven electron transfer events in Photosystem II, highlighting the central role of pheophytin.
Caption: Electron flow in Photosystem II.
Experimental Workflow for Cyclic Voltammetry
This diagram outlines the major steps involved in measuring the redox potential of this compound using cyclic voltammetry.
Caption: Cyclic Voltammetry experimental workflow.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Pheophytin [chemeurope.com]
- 3. Pheophytin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pheophytin b in Artificial Photosynthesis Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b, a chlorophyll (B73375) derivative lacking a central magnesium ion, plays a crucial role as an early electron acceptor in the electron transfer chain of Photosystem II (PSII) in natural photosynthesis.[1][2] Its inherent photochemical properties, including strong absorption in the visible spectrum and the ability to participate in light-induced electron transfer, make it a molecule of significant interest for the development of artificial photosynthetic systems. These systems aim to mimic natural photosynthesis to achieve goals such as solar fuel production (e.g., hydrogen) and the reduction of carbon dioxide into valuable chemicals.[3]
These application notes provide an overview of the use of this compound in artificial photosynthesis, including protocols for its isolation, incorporation into artificial systems, and methods for characterizing the performance of these systems.
Data Presentation
The following tables summarize key quantitative data related to the performance of artificial photosynthetic systems, with a focus on parameters relevant to the use of this compound and related photosensitizers.
Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) using Chlorophyll-based Dyes
| Dye Source | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) | Reference |
| Syzygium paniculatum (SP-Green) | 0.432 | 0.0047 | 0.749 | 3.724 | [4] |
| Papaya Leaves (90 mM) | 0.561 | 0.402 | 41.65 | 0.094 | [5] |
| Fe-chlorophyllin | - | - | - | 0.16 | [6] |
Note: Data for chlorophyll-based dyes are presented as a proxy for the potential performance of this compound in similar systems, given their structural and functional similarities.
Table 2: Photocatalytic CO₂ Reduction Performance
| Photosensitizer | Catalyst | Sacrificial Donor | Product | TON | Quantum Yield (%) | Reference |
| Organic Phenoxazine | Iron Porphyrin | Tertiary Amine | CH₄ | 29 | 0.47 | [7] |
| Zn-Porphyrin | Mn(I) Complex | Ascorbic Acid | CO | - | 2.67 (initial) | [1] |
| Ir(III) Complex | Re(I) Complex | BNAH or BIH | CO | - | - | [8] |
Table 3: Spectroscopic and Electrochemical Properties of Pheophytin
| Property | Value | Solvent/Conditions | Reference |
| Qy Absorption Maximum | ~653-655 nm | Diethyl ether, Acetone (B3395972) | [9] |
| Soret Band Maximum | ~434 nm | Diethyl ether, Acetone | [9] |
| Fluorescence Emission Maximum | ~658-661 nm | Diethyl ether, Acetone | [9] |
| Redox Potential (est.) | More negative than chlorophyll | - | [3] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol describes a general method for extracting and purifying pheophytin from plant material.
Materials:
-
Fresh green leaves (e.g., spinach)
-
Acetone
-
Diethyl ether
-
1 N Hydrochloric acid
-
Sodium chloride
-
Silica (B1680970) gel for column chromatography
-
Benzene
-
n-Propanol
-
Ethanol
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Extraction:
-
Homogenize fresh leaves in acetone.
-
Filter the homogenate to obtain a pigment extract.
-
-
Acidification:
-
Transfer the acetone extract to a separatory funnel.
-
Add an equal volume of diethyl ether and a 20% NaCl solution to facilitate phase separation.
-
Shake the funnel and allow the layers to separate. Collect the upper ether layer containing the pigments.
-
Wash the ether extract with 1 N HCl to convert chlorophylls (B1240455) to pheophytins. The solution will turn from green to olive-brown.[6]
-
Immediately wash the ether layer with water to remove excess acid.
-
-
Purification:
-
Concentrate the ether extract using a rotary evaporator.
-
Perform column chromatography on silica gel.
-
Elute with a solvent gradient, starting with non-polar solvents like hexane and gradually increasing polarity with acetone, benzene, and alcohols to separate this compound from other pigments.[9]
-
Collect the fractions containing this compound, identified by its characteristic absorption spectrum.
-
-
Characterization:
-
Confirm the purity of the isolated this compound using UV-Vis spectroscopy and compare the spectrum with literature values.
-
Protocol 2: Fabrication of a this compound-Sensitized Solar Cell (DSSC)
This protocol outlines the steps to construct a laboratory-scale DSSC using this compound as the photosensitizer.
Materials:
-
FTO-coated glass slides
-
TiO₂ nanoparticle paste
-
This compound solution (in a suitable solvent like ethanol)
-
Iodide/triiodide electrolyte solution
-
Platinum-coated counter electrode
-
Surfactant (e.g., Triton X-100)
-
Squeegee or doctor blade
-
Furnace
-
Spacers (e.g., Surlyn)
-
Hot plate
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass slides thoroughly.
-
Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a squeegee or doctor blade technique.
-
Anneal the TiO₂-coated slide in a furnace at high temperature (e.g., 450-500 °C) to create a mesoporous film.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode into a solution of this compound for a sufficient time (e.g., 12-24 hours) to allow for dye adsorption onto the TiO₂ surface.
-
Rinse the sensitized photoanode with the solvent to remove non-adsorbed dye molecules.
-
-
Cell Assembly:
-
Place a spacer along the edges of the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, sandwiching the spacer.
-
Heat the assembly on a hot plate to seal the cell.
-
-
Electrolyte Filling:
-
Introduce the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent leakage.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).
-
Protocol 3: Photocatalytic Hydrogen Production
This protocol describes a general setup for evaluating the photocatalytic hydrogen production capability of a system using this compound as a photosensitizer.
Materials:
-
This compound
-
A noble metal-free catalyst (e.g., a bio-inspired [FeFe] hydrogenase mimic)[10]
-
A sacrificial electron donor (e.g., triethanolamine (B1662121) - TEOA or ascorbic acid)
-
A suitable solvent (e.g., acetonitrile/water mixture)
-
A photoreactor with a quartz window
-
A light source (e.g., a solar simulator or a specific wavelength LED)
-
Gas chromatograph (GC) for H₂ detection
Procedure:
-
Reaction Mixture Preparation:
-
In the photoreactor, dissolve the this compound, the catalyst, and the sacrificial electron donor in the chosen solvent.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited state of the photosensitizer and inhibit the catalyst.
-
-
Photocatalysis:
-
Irradiate the reaction mixture with the light source while maintaining a constant temperature.
-
Continuously stir the solution to ensure homogeneity.
-
-
Hydrogen Detection:
-
Periodically, take gas samples from the headspace of the photoreactor using a gas-tight syringe.
-
Inject the gas samples into a GC equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.
-
-
Data Analysis:
-
Calculate the turnover number (TON) and turnover frequency (TOF) for hydrogen production based on the amount of catalyst used.
-
If possible, determine the quantum yield of the reaction by measuring the incident photon flux.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Electron transfer pathway in a this compound-sensitized solar cell.
References
- 1. Photocatalytic Reduction of CO2 to CO in Aqueous Solution under Red-Light Irradiation by a Zn-Porphyrin-Sensitized Mn(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheophytin - Wikipedia [en.wikipedia.org]
- 3. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visible-Light-Driven Conversion of CO2 to CH4 with an Organic Sensitizer and an Iron Porphyrin Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chlorophylls in thin-film photovoltaic cells, a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01508G [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Application of Pheophytin b in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b, a demetalated derivative of chlorophyll (B73375) b, is emerging as a promising photosensitizer for photodynamic therapy (PDT). As a natural product derivable from plants and algae, it presents an attractive profile for biocompatibility. In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with a specific wavelength of light, the photosensitizer is excited, leading to the generation of cytotoxic reactive oxygen species (ROS) that induce localized cell death. This document provides a comprehensive overview of the application of this compound in PDT research, including its proposed mechanism of action, protocols for in vitro studies, and available data on related compounds.
Principle of this compound-Mediated Photodynamic Therapy
Photodynamic therapy with this compound is based on the principles of photochemistry and cellular biology. When this compound is exposed to light of an appropriate wavelength, it transitions from its ground electronic state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue via two primary mechanisms:
-
Type I Reaction: The photosensitizer reacts directly with a substrate to produce radical ions, which can then react with oxygen to produce ROS such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
-
Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
These ROS, particularly singlet oxygen, are potent oxidizing agents that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.
Proposed Signaling Pathway for this compound-Mediated Apoptosis
Based on studies of related chlorophyll derivatives like pheophorbide a, this compound-mediated PDT is believed to primarily induce apoptosis through the mitochondrial pathway. The generated ROS cause damage to the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound PDT.
Quantitative Data Summary
Specific quantitative data for the photodynamic efficacy of this compound is limited in publicly available literature. However, data from closely related chlorophyll derivatives, such as pheophytin a and pheophorbide a, provide valuable reference points for its potential activity.
Table 1: In Vitro Photodynamic Efficacy of Related Chlorophyll Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Light Dose (J/cm²) | Wavelength (nm) | Reference |
| Pheophorbide a | Murine oral squamous cell carcinoma (AT-84) | Dose-dependent | Not specified | Not specified | [1] |
| Pheophorbide a | Human uterine carcinosarcoma (MES-SA) | ~4 (with PDT) | Not specified | Not specified | [2] |
| Pheophytin a | Not specified | 573 ± 0.23 (antioxidant activity) | N/A | N/A | [3] |
Note: The IC₅₀ values for pheophorbide a are from studies where PDT was applied, while the value for pheophytin a represents its antioxidant capacity, not its phototoxic IC₅₀.
Table 2: Singlet Oxygen Quantum Yield (ΦΔ) of Related Photosensitizers
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Bacteriopheophytin | Not specified | 0.6 | [4] |
| Rose Bengal (reference) | Various | ~0.75 | General literature |
Note: The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation. Higher values indicate a more efficient photosensitizer for Type II PDT.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound for photodynamic therapy.
Protocol 1: In Vitro Phototoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound in the presence and absence of light.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Light source with appropriate wavelength for this compound excitation (around 435 nm or 655 nm)
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for the in vitro phototoxicity (MTT) assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-drug control. Incubate the plate in the dark for a predetermined period (e.g., 4, 12, or 24 hours).
-
Washing: After incubation, remove the this compound-containing medium, wash the cells twice with PBS, and add fresh complete medium.
-
Irradiation: Irradiate the designated "PDT" plates with a light source at a specific wavelength and light dose. Keep a set of "dark toxicity" plates (treated with this compound but not irradiated) in the dark.
-
Post-Irradiation Incubation: Return all plates to the incubator for an additional 24-48 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that causes 50% cell death) for both the PDT and dark toxicity groups.
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection
This protocol measures the generation of intracellular ROS following this compound-mediated PDT using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cells treated as in Protocol 1 (steps 1-4)
-
DCFH-DA probe (stock solution in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
PDT Treatment: Treat cells with this compound and light as described in the phototoxicity assay.
-
Probe Loading: Immediately after irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope with excitation and emission wavelengths appropriate for DCF (e.g., 488 nm excitation and 525 nm emission).
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the increase in fluorescence in the PDT-treated cells compared to control groups (no drug, drug only, light only).
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound-PDT
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound-PDT as desired. After a post-irradiation incubation period (e.g., 6-24 hours), harvest the cells (including any floating cells in the medium) by trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
This compound holds significant promise as a photosensitizer for photodynamic therapy due to its natural origin and anticipated phototoxic properties. While specific quantitative data for this compound is still emerging, the established protocols and the data from related chlorophyll derivatives provide a strong foundation for its further investigation. Future research should focus on determining the precise photophysical properties of this compound, its efficacy in various cancer cell lines and in vivo models, and the elucidation of its detailed molecular mechanisms of action. The development of targeted delivery systems, such as nanoparticles, could further enhance its therapeutic potential by improving its solubility and tumor specificity.
References
Application Notes and Protocols for Assessing the Photostability of Pheophytin b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b, a demetallated derivative of chlorophyll (B73375) b, is a pigment of significant interest in various fields, including food science, pharmaceuticals, and materials science.[] As a photosensitive molecule, understanding its stability under light exposure is crucial for applications where it may be used as a natural colorant, a photosensitizer in photodynamic therapy, or as a biomarker for chlorophyll degradation.[][2] These application notes provide a comprehensive overview of the methods and protocols for assessing the photostability of this compound.
Overview of this compound Photodegradation
This compound is formed from chlorophyll b through the displacement of the central magnesium ion, a process that can be initiated by factors such as light and acid.[3] While pheophytins are generally more stable than chlorophylls, they are still susceptible to photodegradation through photosensitized oxidation.[3] This degradation can lead to the formation of various byproducts, affecting the color, and functionality of the compound. The photodegradation of chlorophyll b has been observed to be slower than that of chlorophyll a.[3]
Key Experimental Protocols
General Photostability Testing (Adapted from ICH Q1B Guidelines)
This protocol outlines a standardized approach for assessing the photostability of this compound in solution, following the principles of the ICH Q1B guidelines for new drug substances.[4][5]
Objective: To evaluate the intrinsic photostability of this compound when exposed to standardized light conditions.
Materials:
-
This compound sample
-
Solvent (e.g., ethanol, methanol, or other appropriate organic solvent)
-
Chemically inert and transparent containers (e.g., quartz cuvettes)
-
Aluminum foil
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a cool white fluorescent lamp and a near UV fluorescent lamp)[4]
-
Calibrated radiometer/lux meter
-
HPLC-UV/Vis or UPLC-MS system for analysis
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Transfer the solution to chemically inert and transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.[5]
-
-
Exposure Conditions:
-
Place the test and dark control samples in the photostability chamber.
-
Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
Monitor the temperature within the chamber to minimize the effect of thermal degradation.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated analytical method, such as HPLC-UV/Vis or UPLC-MS, to determine the concentration of remaining this compound and to identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for both the exposed and dark control samples.
-
Determine the photodegradation rate by subtracting the degradation in the dark control from the degradation in the exposed sample.
-
Characterize any significant degradation products.
-
Quantification of this compound and its Degradation Products using High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its primary degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1100 series or equivalent with a diode array detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of solvents such as methanol, acetonitrile, and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitoring at the Qy band (around 655 nm) and the Soret band (around 434 nm) of this compound.[6]
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the photostability study to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and quantify the this compound peak based on its retention time and UV/Vis spectrum. Integrate the peak area and calculate the concentration using the calibration curve. Identify and quantify degradation products by comparing their retention times and spectra to known standards, if available, or by using techniques like LC-MS for identification.[7][8]
Data Presentation
Quantitative data from photostability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Thermal Degradation Kinetics of Pheophytins in Virgin Olive Oil
| Compound | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| Pheophytin a | 100 | 0.025 | 27.7 |
| 120 | 0.085 | 8.2 | |
| 140 | 0.280 | 2.5 | |
| This compound | 100 | 0.018 | 38.5 |
| 120 | 0.065 | 10.7 | |
| 140 | 0.220 | 3.2 |
Note: The data presented in this table is for thermal degradation and serves as an illustrative example of how to present kinetic data. Photodegradation rates will be dependent on the specific light conditions used.
Visualization of Workflows and Pathways
Experimental Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of this compound.
Proposed Photodegradation and Subsequent Enzymatic Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound.
References
- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epic.awi.de [epic.awi.de]
- 7. researchgate.net [researchgate.net]
- 8. Products of chlorophyll photodegradation. 1. Detection and separation [agris.fao.org]
Application Notes and Protocols for the Validation of Pheophytin b Identification in Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheophytin b is a chlorophyll (B73375) derivative where the central magnesium ion is replaced by two hydrogen atoms. It plays a crucial role as an early electron acceptor in the photosystem II (PSII) of higher plants and cyanobacteria. Beyond its fundamental role in photosynthesis, this compound is a significant biomarker in food science, particularly in products like olive oil and green tea, where it indicates chlorophyll degradation and can impact quality and shelf-life.[1][2] Furthermore, this compound and its derivatives are under investigation for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[]
Accurate identification and validation of this compound in various extracts are paramount for research and development in these fields. This document provides detailed application notes and protocols for the robust validation of this compound identification using a combination of chromatographic and spectroscopic techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₇₂N₄O₆ | [4] |
| Molecular Weight | 885.20 g/mol | [4] |
| Appearance | Yellow-grey (in concentrated solution) | [4] |
| Fluorescence | Red | [4] |
Spectroscopic and Chromatographic Data for this compound
The following tables summarize key identification parameters for this compound using various analytical techniques.
Table 1: UV-Visible Absorption Maxima of this compound in Various Solvents
| Solvent | Soret Band (nm) | Qy Band (nm) | Other Bands (nm) | Soret:Red Ratio | Reference |
| 100% Acetone (B3395972) | 434.5 | 653.5 | 527.7, 599.9 | 5.30 | [4] |
| Diethyl ether | 434 | 655 | 525, 599 | 5.13 | [4] |
| HPLC Eluant | 436 | 655 | 527, 600 | 5.23 | [4] |
| Tetrahydrofuran | 435 | 654 | 525, 599 | 4.92 | [4] |
Table 2: Molar Extinction Coefficients of this compound
| Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (l mol⁻¹ cm⁻¹) | Reference |
| Diethyl ether | 655 | 37.3 x 10³ | [4] |
| 90% Acetone | 657 | 28.1 x 10³ | [4] |
Table 3: Mass Spectrometry Data for this compound
| Ionization Technique | Mass-to-Charge Ratio (m/z) | Ion | Reference |
| ESI-MS | 885.5 | [M+H]⁺ | [1] |
| LC-MS | 871.59 | [M+H]⁺ | [5][6] |
Note: The molecular weight of this compound is 885.20. The observed m/z values can vary slightly based on instrumentation and ionization method.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of experiments for the validation of this compound.
Caption: General workflow for this compound validation.
Caption: Detailed HPLC-MS experimental workflow.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
This protocol is suitable for the separation and preliminary identification of this compound in an extract.
a. Sample Preparation:
-
For liquid samples such as olive oil, dilute a known amount (e.g., 200 mg) in 1 mL of isopropanol and vortex for 15 seconds.[7]
-
For solid samples, perform a solvent extraction using a suitable solvent like acetone or an acetone/water mixture.[5]
-
Filter the diluted sample or extract through a 0.45 µm syringe filter prior to injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 3.0 x 100 mm, or 4.6 x 250 mm).[7]
-
Mobile Phase: An isocratic mobile phase of acetonitrile/methanol/ethyl acetate (B1210297) (60:20:20, v/v/v) can be used.[8] Alternatively, a gradient elution may be necessary for complex extracts.
-
Injection Volume: 20 µL.[9]
-
Detection: PDA detector scanning a range of wavelengths (e.g., 350-750 nm) to capture the full absorbance spectrum. Set specific monitoring wavelengths at the Soret band maximum (~434 nm) and the Qy band maximum (~654 nm).[4]
c. Validation:
-
Run a certified this compound standard under the same conditions to determine its retention time and UV-Vis spectrum.
-
Compare the retention time of the peak of interest in the sample chromatogram with that of the standard.
-
Extract the UV-Vis spectrum from the peak of interest using the PDA data and compare it to the spectrum of the standard and literature values (Table 1).[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides definitive identification based on molecular weight.
a. Sample Preparation and LC Conditions:
-
Follow the sample preparation and HPLC conditions as described in Protocol 1. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers if needed).
b. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is a suitable soft ionization technique.[1]
-
Polarity: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.
-
Scan Range: Scan a mass range that includes the expected molecular weight of this compound (e.g., m/z 800-950).
-
MS/MS Fragmentation: For further structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion (e.g., m/z 885.5). The fragmentation pattern will be characteristic of the pheophytin structure.[10]
c. Validation:
-
Identify the peak at the retention time corresponding to this compound from the HPLC separation.
-
Examine the mass spectrum associated with this peak. The presence of an ion at m/z 885.5 (or a similar value corresponding to [M+H]⁺) provides strong evidence for this compound.[1]
-
If available, compare the MS/MS fragmentation pattern to that of a standard or literature data for unambiguous identification.
UV-Visible (UV-Vis) Spectroscopy
This protocol is a rapid method for preliminary identification based on the characteristic absorption spectrum of this compound.
a. Sample Preparation:
-
Prepare a dilute solution of the extract in a suitable spectroscopic grade solvent (e.g., 100% acetone or diethyl ether). The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Use the same solvent as a blank for baseline correction.
b. Spectrophotometer Settings:
-
Wavelength Range: Scan from approximately 350 nm to 750 nm.
-
Slit Width: Use a narrow slit width (e.g., 1 nm) for good resolution.
c. Validation:
-
Acquire the absorption spectrum of the sample.
-
Identify the wavelengths of the major absorption maxima.
-
Compare the positions of the Soret band and the Qy band with the known values for this compound in the solvent used (refer to Table 1).[4][11] The presence of characteristic peaks at approximately 434 nm and 654 nm is indicative of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information and is considered a definitive identification technique.
a. Sample Preparation:
-
A highly purified sample of this compound is required. This may involve preparative HPLC or column chromatography of the initial extract.
-
Dissolve the purified sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
b. NMR Experiment:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Experiments: Acquire a ¹H NMR spectrum. For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.
c. Validation:
-
Analyze the ¹H NMR spectrum for characteristic chemical shifts. The spectrum of pheophytins is characterized by a broad range of chemical shifts, with methine protons appearing at a very low field.[12]
-
Compare the obtained spectrum with published NMR data for this compound.[13][14] The unique pattern of chemical shifts and coupling constants provides unambiguous structural confirmation.
Conclusion
The validation of this compound in extracts requires a multi-technique approach. A combination of chromatographic separation with HPLC, preliminary identification by UV-Vis spectroscopy, and definitive confirmation by mass spectrometry and/or NMR spectroscopy provides a robust and reliable workflow. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important molecule.
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. Study of the Evolution of Pigments from Freshly Pressed to ‘On-the-Shelf’ Extra-Virgin Olive Oils by Means of Near-UV Visible Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epic.awi.de [epic.awi.de]
- 5. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ismar.org [ismar.org]
- 13. Buy this compound | 3147-18-0 [smolecule.com]
- 14. pubs.acs.org [pubs.acs.org]
Computational Chemistry Methods for Studying Pheophytin b: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of computational chemistry methods for the in-silico investigation of pheophytin b, a chlorophyll (B73375) derivative of significant interest in photosynthesis research and as a potential photosensitizer in photodynamic therapy. The following sections detail the theoretical background and practical protocols for Density Functional Theory (DFT) for structural analysis, Time-Dependent DFT (TD-DFT) for spectroscopic characterization, and molecular docking and molecular dynamics (MD) simulations to explore its interactions with biological macromolecules.
Application Note: Structural and Electronic Properties of this compound using Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the optimized geometry, electronic properties, and vibrational frequencies of molecules like this compound.
Geometry Optimization
Accurate prediction of the three-dimensional structure of this compound is the foundation for all further computational analysis. DFT calculations can provide key geometric parameters, such as bond lengths and dihedral angles, which are crucial for understanding the molecule's conformation and steric interactions.
Table 1: Calculated Geometric Parameters for this compound (Example Data)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C1 | C2 | - | - | 1.398 |
| Bond Length | N1 | C1 | - | - | 1.375 |
| Dihedral Angle | C1 | C2 | C3 | C4 | 179.5 |
| Dihedral Angle | N1 | C1 | C5 | C6 | -0.5 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from the output of a DFT calculation.
Vibrational Analysis
Frequency calculations are essential to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). Furthermore, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Table 2: Calculated Vibrational Frequencies for this compound (Example Data)
| Mode Number | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | 1705 | 250.3 | 35.6 | C=O stretch (ester) |
| 2 | 1650 | 180.1 | 25.2 | C=O stretch (keto) |
| 3 | 1550 | 95.7 | 80.1 | Porphyrin ring stretch |
Note: The values presented are hypothetical and for illustrative purposes.
Protocol: DFT Geometry Optimization and Frequency Calculation of this compound using Gaussian
This protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using the Gaussian software package.
2.1. Input File Preparation
-
Create a molecule specification file for this compound (e.g., pheophytin_b.xyz or build it directly in a molecular editor like GaussView). The 3D coordinates can be obtained from databases like PubChem (CID: 135407446)[1].
-
Create a Gaussian input file (pheophytin_b_opt_freq.com) with the following keywords:
-
%nprocshared: Number of processor cores to use.
-
%mem: Amount of memory to allocate.
-
%chk: Name of the checkpoint file for saving calculation progress.
-
#p B3LYP/6-31G(d) Opt Freq: Specifies the theory (B3LYP functional), basis set (6-31G(d)), and calculation types (Geometry Optimization and Frequency analysis).
-
This compound ...: A descriptive title for the calculation.
-
0 1: Charge (0) and spin multiplicity (1 for a singlet state).
2.2. Running the Calculation
Execute the calculation from the command line:
2.3. Analysis of Results
-
Verify convergence: Open the output file (.log) and search for "Normal termination of Gaussian".
-
Check for imaginary frequencies: Search for "Frequencies --". A successful optimization will have no negative (imaginary) frequencies.
-
Extract optimized geometry: The final optimized coordinates can be found in the output file.
-
Analyze vibrational modes: Use a visualization program like GaussView to view the vibrational animations and correlate them with the calculated frequencies.
Workflow for DFT Calculations
Application Note: Simulating the Electronic Absorption Spectrum of this compound with Time-Dependent DFT (TD-DFT)
TD-DFT is a widely used method for calculating the electronic absorption spectra of molecules.[2] It can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities observed in experimental UV-Vis spectra. This is particularly useful for understanding the light-harvesting properties of this compound.
Table 3: Calculated Electronic Transitions for Pheophytin a (as a proxy for this compound) in the Gas Phase
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 (Qy) | 1.99 | 621 | 0.0182 | HOMO -> LUMO |
| S2 (Qx) | 2.03 | 609 | 0.0260 | HOMO-1 -> LUMO |
| S3 | 2.17 | 570 | 0.0010 | HOMO -> LUMO+1 |
| S4 | 2.33 | 533 | 0.0037 | HOMO-1 -> LUMO+1 |
| S5 (Bx) | 2.75 | 451 | 0.1820 | HOMO -> LUMO+2 |
| S6 (By) | 2.78 | 445 | 0.0650 | HOMO-1 -> LUMO+2 |
Data adapted from a study on pheophytin a, which is structurally similar to this compound.[3] The specific values for this compound would differ due to the presence of a formyl group instead of a methyl group.
Protocol: TD-DFT Calculation of the UV-Vis Spectrum of this compound using Gaussian
This protocol describes how to perform a TD-DFT calculation to predict the electronic absorption spectrum of this compound.
4.1. Input File Preparation
-
Use the optimized geometry from the previous DFT calculation.
-
Create a new Gaussian input file (pheophytin_b_td.com):
-
CAM-B3LYP: A range-separated functional often recommended for charge-transfer and excited-state calculations.[3]
-
TD(NStates=20, Singlets): Requests a TD-DFT calculation for the first 20 singlet excited states.
-
SCRF(Solvent=Acetone): Includes the effect of a solvent (acetone in this case) using the Polarizable Continuum Model (PCM).
-
The rest of the input is similar to the DFT optimization.
4.2. Running the Calculation
Execute the calculation from the command line:
4.3. Analysis of Results
-
Open the output file (.log) and search for "Excited State".
-
Extract excitation energies, wavelengths, and oscillator strengths for each transition.
-
Visualize the spectrum: Use a plotting software to generate a simulated UV-Vis spectrum by plotting the oscillator strength against the wavelength.
Logical Flow for TD-DFT Calculation
Application Note: Investigating this compound Binding to Proteins with Molecular Docking and MD Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein receptor. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the protein-ligand complex and to calculate binding free energies.
Table 4: Example Molecular Docking and MM/PBSA Results for a this compound-Protein Complex
| Parameter | Value | Unit |
| Docking Score (Vina) | -9.8 | kcal/mol |
| Binding Free Energy (MM/PBSA) | -25.5 ± 2.1 | kcal/mol |
| - van der Waals Energy | -40.2 | kcal/mol |
| - Electrostatic Energy | -15.8 | kcal/mol |
| - Polar Solvation Energy | 35.5 | kcal/mol |
| - Non-polar Solvation Energy | -5.0 | kcal/mol |
Note: The values presented are hypothetical and for illustrative purposes.
Protocol: Molecular Docking and MD Simulation of a this compound-Protein Complex
This protocol provides a general workflow for molecular docking using AutoDock Vina, followed by an MD simulation and binding free energy calculation using AMBER.
6.1. System Preparation
-
Obtain protein structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[4]
-
Prepare the protein: Remove water molecules, co-factors, and other ligands. Add hydrogen atoms and assign partial charges.
-
Prepare this compound: Generate a 3D structure and assign partial charges. The structure from the DFT optimization can be used.
6.2. Molecular Docking with AutoDock Vina
-
Convert protein and ligand to PDBQT format: Use AutoDock Tools to convert the prepared protein and ligand files into the required PDBQT format.
-
Define the search space: Define a grid box around the active site of the protein where the docking will be performed.
-
Run AutoDock Vina: Execute the docking from the command line, specifying the receptor, ligand, and grid box information in a configuration file.
6.3. Molecular Dynamics Simulation with AMBER
-
Prepare input files for AMBER: Use the best-docked pose of this compound. Generate topology and coordinate files for the protein-ligand complex using tleap. Solvate the system in a water box and add counter-ions.
-
Parameterize this compound: Since standard force fields may not have parameters for this compound, use tools like antechamber to generate them based on the GAFF (General Amber Force Field).[5]
-
Run the MD simulation:
-
Minimization: Minimize the energy of the system to remove steric clashes.
-
Heating: Gradually heat the system to the desired temperature (e.g., 300 K).
-
Equilibration: Equilibrate the system at constant temperature and pressure.
-
Production: Run the production simulation for a desired length of time (e.g., 100 ns).
-
6.4. Binding Free Energy Calculation (MM/PBSA)
-
Extract snapshots: Extract snapshots of the complex, receptor, and ligand from the production MD trajectory.
-
Run MM/PBSA calculation: Use the MMPBSA.py script in AMBER to calculate the binding free energy by averaging over the extracted snapshots.[6][7]
Workflow for Molecular Docking and MD Simulation
References
- 1. AMBER parameter database (Bryce Group: Computational Biophysics and Drug Design - University of Manchester) [amber.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Undergraduate Participation in Bioinformatics Training (UPBiT) at UTEP [bioinformatics.utep.edu]
- 5. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 6. diva-portal.org [diva-portal.org]
- 7. lucris.lub.lu.se [lucris.lub.lu.se]
Application Notes and Protocols for Time-Resolved Spectroscopy of Pheophytin b Electron Transfer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the electron transfer dynamics of pheophytin b using time-resolved spectroscopy. This compound, a key pigment in Photosystem II (PSII), plays a crucial role as an early electron acceptor in the photosynthetic electron transport chain. Understanding its ultrafast dynamics is essential for research in photosynthesis, bio-inspired energy systems, and for the development of novel herbicides or drugs targeting photosynthetic pathways.
Introduction to this compound and its Role in Photosystem II
This compound is a chlorophyll (B73375) b molecule lacking the central magnesium ion.[1] In Photosystem II (PSII), a large protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria, a specific pheophytin molecule acts as the primary electron acceptor.[1][2] Upon light excitation, the special pair of chlorophyll a molecules in the reaction center, P680, donates an electron to a nearby pheophytin molecule within picoseconds.[3] This initial charge separation is a critical step in converting light energy into chemical energy. The reduced pheophytin radical anion (Pheo⁻) then transfers the electron to a quinone molecule, Qₐ, initiating a series of electron transfer reactions that ultimately lead to the oxidation of water and the reduction of plastoquinone.[2] While pheophytin a is the more abundant and commonly studied pheophytin in PSII, this compound also participates in these crucial electron transfer processes.
Time-Resolved Spectroscopy for Studying Electron Transfer
Femtosecond transient absorption spectroscopy is a powerful technique to investigate the ultrafast dynamics of electron transfer events in photosynthetic systems.[4][5] This pump-probe technique allows for the real-time observation of the formation and decay of transient species, such as the excited state of P680 (P680*) and the radical anion of pheophytin (Pheo⁻). By monitoring the changes in absorption of a sample at different wavelengths after excitation with a short laser pulse, the kinetics of electron transfer can be determined on a femtosecond to nanosecond timescale.[4]
Data Presentation: Quantitative Analysis of Electron Transfer Kinetics
The following table summarizes key kinetic parameters for the early electron transfer events in PSII, including the involvement of pheophytin. It is important to note that most studies on wild-type PSII do not differentiate between pheophytin a and b in their kinetic analysis, as pheophytin a is the primary acceptor in the active D1 subunit branch. The presented data generally refers to the overall pheophytin pool.
| Process | System | Apparent Lifetime (ps) | Rate Constant (ns⁻¹) | Reference(s) |
| Primary Charge Separation (P680* → P680⁺Pheo⁻) | Intact PSII Cores | 5.5 | 170-180 | [3][6] |
| Primary Charge Separation (P680* → P680⁺Pheo⁻) | Isolated D1/D2 Reaction Centers | ~3 | - | [6] |
| Secondary Electron Transfer (Pheo⁻ → Qₐ) | Intact PSII Cores | ~200 | 5.7 | [3][6] |
| Secondary Radical Pair Formation | Intact PSII Cores | 35 | - | [6] |
| Energy Trapping by Reaction Center | Intact PSII Cores | ~1.5 | - | [6] |
Experimental Protocols
Isolation and Purification of Photosystem II (PSII) Core Complexes
A highly purified and active PSII core complex preparation is essential for accurate spectroscopic measurements. The following protocol is a general guideline based on established methods for isolating PSII from spinach.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (50 mM MES-NaOH pH 6.0, 400 mM sucrose (B13894), 10 mM NaCl, 5 mM MgCl₂)
-
Wash buffer (50 mM MES-NaOH pH 6.0, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl₂)
-
Resuspension buffer (20 mM Bis-Tris pH 6.5, 20 mM NaCl, 10 mM MgCl₂)
-
Triton X-100
-
n-Dodecyl β-D-maltoside (β-DM)
-
Sucrose
-
Tris-HCl
-
Centrifuge and ultracentrifuge
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Thylakoid Membrane Preparation:
-
Homogenize fresh spinach leaves in ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed to pellet intact chloroplasts.
-
Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release thylakoid membranes.
-
Wash the thylakoid membranes by repeated centrifugation and resuspension in wash buffer.
-
-
PSII-Enriched Membrane Preparation:
-
Resuspend the purified thylakoid membranes in a buffer containing a mild detergent like Triton X-100 to solubilize the membranes.
-
Centrifuge at high speed to pellet the insoluble material, leaving the PSII-enriched membranes in the supernatant.
-
-
Purification of PSII Core Complexes:
-
Treat the PSII-enriched membranes with a higher concentration of detergent (e.g., β-DM) to solubilize the PSII supercomplexes.
-
Load the solubilized sample onto a sucrose density gradient and perform ultracentrifugation.[7]
-
Carefully collect the green band corresponding to the PSII core complexes.
-
Further purification can be achieved using ion-exchange or size-exclusion chromatography.[8][9][10]
-
-
Characterization:
-
Determine the chlorophyll concentration and the chlorophyll a/ b ratio using a spectrophotometer.
-
Measure the oxygen-evolving activity to assess the integrity of the purified complexes.
-
Characterize the protein composition using SDS-PAGE.
-
Femtosecond Transient Absorption Spectroscopy
Experimental Setup:
A typical femtosecond transient absorption spectrometer consists of the following components:
-
Femtosecond Laser System: A Ti:sapphire laser system generating ultrashort pulses (e.g., <100 fs) at a high repetition rate (e.g., 1 kHz).
-
Optical Parametric Amplifier (OPA): Used to generate tunable pump pulses at specific wavelengths to excite the sample (e.g., 680 nm for P680 excitation).
-
White Light Continuum Generation: A portion of the laser output is focused into a nonlinear crystal (e.g., sapphire) to generate a broadband white light continuum, which serves as the probe pulse.
-
Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.
-
Sample Holder: A cuvette or a flow cell to hold the purified PSII sample. The sample should be kept at a controlled temperature and stirred or flowed to avoid photodamage.
-
Spectrograph and Detector: The transmitted probe pulse is dispersed by a spectrograph and detected by a multichannel detector (e.g., a CCD camera) to record the transient absorption spectra.
Procedure:
-
Sample Preparation:
-
Dilute the purified PSII core complexes in a suitable buffer (e.g., 20 mM Bis-Tris pH 6.5, 0.03% β-DM) to an appropriate optical density (typically ~0.5-1.0 at the P680 absorption maximum of ~680 nm in a 1 mm path length cuvette).
-
Add an electron acceptor (e.g., 2,6-dichlorobenzoquinone) and an electron donor (e.g., sodium dithionite) if specific redox states of the reaction center are to be studied.
-
-
Data Acquisition:
-
The pump pulse excites the sample, and the time-delayed probe pulse measures the resulting absorption changes.
-
Transient absorption spectra (ΔA) are recorded at various time delays by subtracting the absorption spectrum of the unexcited sample from that of the excited sample.
-
The data is collected over a range of wavelengths, typically from the visible to the near-infrared region, to monitor the spectral signatures of different transient species.
-
-
Data Analysis:
-
The collected data is typically represented as a two-dimensional plot of ΔA versus wavelength and time delay.
-
Global analysis is often employed to fit the entire dataset with a sum of exponential decay components, yielding the lifetimes and decay-associated spectra (DAS) of the different kinetic phases.
-
The DAS represent the spectral changes associated with each kinetic component and can be used to identify the transient species involved in the electron transfer process.
-
Mandatory Visualizations
Caption: Experimental workflow for time-resolved spectroscopy of this compound.
Caption: Electron transfer pathway in the Photosystem II reaction center.
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. Pheophytin - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: pheophytin is the primary electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. digital.csic.es [digital.csic.es]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Protocol for the Reconstitution of Pheophytin b in Model Liposome Systems
Application Note
This document provides a detailed protocol for the reconstitution of pheophytin b into artificial lipid bilayers, specifically unilamellar liposomes. This compound, a chlorophyll (B73375) b derivative lacking the central Mg²⁺ ion, is a key component in the electron transfer chain of Photosystem II[1][2]. Reconstituting this pigment into model membrane systems is crucial for a variety of biophysical and biochemical studies. These applications include investigating its spectroscopic properties in a controlled lipid environment, understanding its interactions with other membrane components, and exploring its potential in the development of bio-inspired energy systems and novel drug delivery vehicles.
The protocol described herein is designed for researchers in biochemistry, biophysics, and drug development. It employs the well-established thin-film hydration method followed by extrusion, a technique that ensures the formation of homogenously sized liposomes with entrapped this compound. This method is adaptable for various lipid compositions, allowing for the study of this compound in diverse membrane environments.
Quantitative Data Summary
The successful reconstitution of this compound into liposomes can be verified by assessing its spectroscopic properties. The following table summarizes key spectral characteristics of this compound in an organic solvent versus an expected profile upon insertion into a lipid bilayer.
| Parameter | This compound in Acetone | Reconstituted this compound in Liposomes (Expected) | Reference |
| Qy Absorption Maximum | ~653.5 nm | Red-shifted to ~655-660 nm | [3] |
| Soret Band Maximum | ~434.5 nm | Broadened and slightly shifted peak ~435-440 nm | [3] |
| Fluorescence Emission Maximum | ~659 nm | Quenching and/or shift may occur depending on concentration and lipid environment | [1][3] |
| Molar Extinction Coefficient (ε) | 28.1 x 10³ L mol⁻¹ cm⁻¹ (at 657 nm in 90% acetone) | To be determined experimentally; dependent on final lipid environment | [3] |
Experimental Protocol
This protocol details the reconstitution of this compound into liposomes using the thin-film hydration method.
Materials
-
This compound (high purity)
-
Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)
-
Organic Solvent: Chloroform/Methanol mixture (2:1, v/v)
-
Hydration Buffer: e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas stream
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Spectrophotometer and Fluorometer
-
Glass syringes
Procedure
Part 1: Preparation of the this compound-Lipid Mixture
-
Lipid Selection: Choose a lipid composition appropriate for the intended study. A common starting point is a simple one-component system like DOPC or a mixture mimicking biological membranes, such as DOPC with cholesterol.
-
Stock Solutions: Prepare stock solutions of lipids and this compound in the chloroform/methanol solvent. A typical lipid stock concentration is 10 mg/mL. The concentration of the this compound stock will depend on the desired final molar ratio.
-
Mixing: In a clean round-bottom flask, combine the lipid and this compound stock solutions to achieve the desired molar ratio. A common starting ratio is 1:500 to 1:1000 (this compound : lipid). Ensure complete mixing.
Part 2: Formation of the Thin Film
-
Solvent Evaporation: Attach the round-bottom flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature slightly above the phase transition temperature of the lipid with the highest melting point.
-
Film Formation: Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: To ensure complete removal of residual solvent, place the flask under a gentle stream of nitrogen or argon gas for at least 1-2 hours, or in a vacuum desiccator overnight. This step is critical as residual solvent can affect membrane properties.
Part 3: Hydration and Liposome Formation
-
Hydration: Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The buffer should be warmed to a temperature above the lipid phase transition temperature. The volume will determine the final lipid concentration (typically 1-5 mg/mL).
-
Vortexing: Vortex the flask vigorously for several minutes to disperse the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.
-
Incubation: Incubate the suspension at a temperature above the lipid phase transition temperature for about 1 hour, with intermittent vortexing, to ensure complete hydration.
Part 4: Liposome Extrusion
-
Extruder Assembly: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for unilamellar vesicles).
-
Extrusion: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membrane a minimum of 11-21 times. This process forces the MLVs to break down and reform into smaller, unilamellar vesicles (LUVs) of a defined size. The solution should become more translucent.
-
Storage: Store the resulting proteoliposome suspension at 4°C. For long-term storage, the stability will need to be determined, but it is generally recommended to use them within a few days.
Part 5: Characterization
-
Spectroscopic Analysis: Measure the absorbance spectrum of the liposome suspension to confirm the incorporation of this compound. The characteristic Qy and Soret bands should be present, potentially with a slight red-shift compared to the spectrum in organic solvent.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum to assess the local environment of the incorporated this compound.
-
Dynamic Light Scattering (DLS): Use DLS to determine the size distribution and homogeneity of the prepared liposomes.
-
Quantification (Optional): To determine the efficiency of incorporation, the liposomes can be separated from unincorporated this compound (e.g., via size exclusion chromatography), followed by disruption of the liposomes with a detergent (e.g., Triton X-100) and spectrophotometric quantification.
Visualizations
Caption: Workflow for this compound Reconstitution into Liposomes.
Caption: Logical Flow of this compound Insertion into a Lipid Bilayer.
References
Pheophytin b: An Essential Standard for Analytical Chemistry in Research and Development
Introduction
Pheophytin b, a derivative of chlorophyll (B73375) b lacking the central magnesium ion, is a critical molecule in photosynthesis and a valuable standard in analytical chemistry.[1] Its distinct physicochemical properties make it an essential reference compound for researchers, scientists, and drug development professionals. In various analytical applications, this compound serves as a crucial marker for chlorophyll degradation, which is a key indicator of quality and stability in food products like olive oil and green tea. Furthermore, its biological activities, including potential anti-inflammatory and anti-cancer properties, are of significant interest in pharmaceutical research. This document provides detailed application notes and protocols for the use of this compound as an analytical standard.
Physicochemical Properties and Handling
This compound is a dark bluish, waxy pigment. For use as an analytical standard, it is crucial to handle and store it correctly to ensure its stability and purity.
Storage and Stability:
For long-term storage, this compound standards should be kept in a tightly sealed container in a dry, cool, and well-ventilated area at -20°C. For short-term storage, -20°C is also recommended. It is important to protect the compound from light to prevent degradation.
Application Notes
This compound's primary applications as an analytical standard are in the quantitative analysis of food products and in biomedical research.
1. Quality Control of Food Products:
The concentration of this compound, and the ratio of chlorophylls (B1240455) to pheophytins, are important indicators of the quality, age, and storage conditions of various food products.[1] For instance, in extra virgin olive oil, the presence of pheophytins is a sign of degradation due to factors like heat, light, and acidity. Similarly, in green tea, the conversion of chlorophylls to pheophytins affects the color and sensory quality.[1] High-purity this compound standards are essential for developing and validating analytical methods to monitor these changes.
2. Biomedical and Pharmaceutical Research:
This compound and its derivatives are being investigated for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[2] As a standard, this compound is used to accurately quantify the compound in extracts and formulations during preclinical and clinical studies. Its role as a photosensitizer is also being explored in photodynamic therapy.
Experimental Protocols
The following are detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Protocol 1: Quantitative Analysis of this compound by HPLC
This protocol is suitable for the analysis of this compound in food matrices such as olive oil.
Sample Preparation (from Olive Oil):
-
Weigh 200 mg of the olive oil sample into a centrifuge tube.
-
Add 1 mL of isopropanol (B130326) and vortex for 15 seconds to dissolve the oil.
-
The sample is now ready for HPLC analysis. For cleaner extracts, a solid-phase extraction (SPE) step can be included.
HPLC Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 3.0 x 100 mm) |
| Mobile Phase | Isocratic elution with a mixture of methanol, acetonitrile, and water. A common mobile phase is Methanol:Acetonitrile (50:50, v/v) with 0.1% Triethylamine (TEA).[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[3] |
| Column Temperature | 35°C[3] |
| Detector | Fluorescence Detector (FLD) or Diode Array Detector (DAD) |
| Fluorescence Detection | Excitation: 430 nm, Emission: 670 nm[4] |
| DAD Detection | Monitor at the Soret band maximum (around 434 nm)[5] |
Calibration:
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of the standard.
Quantification:
Inject the prepared sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantitative Analysis of this compound by UV-Vis Spectrophotometry
This method is a simpler and faster alternative for estimating this compound concentration, particularly in purified or semi-purified samples.
Sample Preparation:
-
Dissolve a known amount of the sample extract in a suitable solvent (e.g., 80% acetone).
-
Ensure the final concentration results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Spectrophotometric Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Measure the absorbance of the sample solution at the Soret band maximum for this compound (around 434 nm) and at the Q band maximum (around 666 nm).[5] Use the solvent as a blank.
Calculation:
The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration
The specific absorption coefficients for this compound in different solvents are required for accurate quantification.
| Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) |
| Diethyl ether | 655 | 37.3 x 10³ L mol⁻¹ cm⁻¹ |
| 90% Acetone | 657 | 28.1 x 10³ L mol⁻¹ cm⁻¹ |
Mandatory Visualizations
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. The Pheophytin Molecule - Chemical and Physical Properties [worldofmolecules.com]
- 3. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Molecular Dialogues: A Guide to Studying Pheophytin b-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the intricate interactions between pheophytin b, a chlorophyll (B73375) derivative with significant biological activities, and its protein targets. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document outlines key biophysical, biochemical, and in silico methods, complete with step-by-step protocols and data presentation guidelines.
Introduction to this compound and its Significance
This compound, a magnesium-free chlorophyll b molecule, plays a vital role as an early electron acceptor in the photosystem II of plants.[1] Beyond its function in photosynthesis, recent studies have highlighted its potential as a bioactive compound with anti-inflammatory and other therapeutic properties. Evidence suggests that this compound can modulate key signaling pathways, including the STAT-1 and PI3K/Akt pathways, by interacting with specific protein targets. A thorough understanding of these molecular interactions is paramount for harnessing its full therapeutic potential.
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
A critical aspect of studying molecular interactions is the quantitative determination of binding parameters. This data provides insights into the affinity, stoichiometry, and thermodynamics of the interaction. The following table summarizes key quantitative data for the interaction of a pheophytin derivative with Human Serum Albumin (HSA), a crucial transport protein.
| Ligand | Protein | Method | Association Constant (K_a) (M⁻¹) | Gibbs Free Energy (ΔG°) (kJ·mol⁻¹) | Enthalpy (ΔH°) (kJ·mol⁻¹) | Entropy (ΔS°) (kJ·mol⁻¹·K⁻¹) | Stoichiometry (n) | Reference |
| Pheophytin from Talinum triangulare | Human Serum Albumin (HSA) | Fluorescence Quenching | 2.3 x 10⁴ (at 296 K) | -24.8 | 15.5 | 0.145 | ~1 | [2] |
Experimental Workflows and Logical Relationships
Visualizing experimental workflows and the logical connections between different techniques is essential for designing a comprehensive research strategy.
Caption: A general workflow for identifying and characterizing this compound-protein interactions.
Signaling Pathways Involving this compound
This compound has been shown to exert its biological effects by modulating specific signaling pathways. The following diagrams illustrate the putative points of interaction of this compound within the PI3K/Akt and STAT1 signaling cascades.
Caption: this compound is proposed to suppress the PI3K/Akt signaling pathway.[3]
Caption: this compound is suggested to inhibit the phosphorylation and activation of STAT1.[4][5]
Detailed Application Notes and Protocols
This section provides detailed methodologies for key experiments to study the interaction of this compound with proteins.
Fluorescence Quenching Spectroscopy
Application: To determine the binding affinity (dissociation constant, K_d) and binding mechanism between this compound and a target protein by monitoring the quenching of intrinsic protein fluorescence (typically from tryptophan residues).
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final protein concentration for the experiment is typically in the low micromolar range (e.g., 2 µM).[2]
-
Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Prepare a series of this compound solutions of varying concentrations by diluting the stock solution with the same buffer used for the protein. Ensure the final solvent concentration is low (e.g., <2%) and consistent across all samples to avoid artifacts.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer with a thermostatically controlled cuvette holder.
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength range to scan from 300 nm to 450 nm.[2]
-
Set the excitation and emission slit widths (e.g., 5-10 nm).
-
-
Measurement:
-
Pipette a fixed volume of the protein solution into a quartz cuvette.
-
Record the fluorescence spectrum of the protein alone (F₀).
-
Successively add small aliquots of the this compound solutions to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and then record the fluorescence spectrum (F).
-
Perform a control titration of this compound into the buffer alone to correct for any inner filter effects.
-
-
Data Analysis:
-
Correct the observed fluorescence intensities for the inner filter effect.
-
Plot the fluorescence intensity at the emission maximum as a function of the this compound concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching mechanism and calculate the binding constant (K_a) and the number of binding sites (n).
-
Isothermal Titration Calorimetry (ITC)
Application: To provide a complete thermodynamic profile of the this compound-protein interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the this compound in the exact same buffer to minimize heats of dilution. A suitable buffer would have a low ionization enthalpy, such as phosphate (B84403) or HEPES.[6][7]
-
Degas both the protein and this compound solutions immediately before the experiment to prevent air bubbles.
-
The concentration of the protein in the sample cell should be 10-100 times the expected K_d. The this compound concentration in the syringe should be 10-20 times the protein concentration.
-
-
Instrumentation Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 300-400 rpm).
-
Set the injection volume (e.g., 10 µL) and the spacing between injections (e.g., 120-180 seconds).
-
-
Titration:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 1-2 µL) that will be discarded during data analysis to account for diffusion from the syringe tip.
-
Initiate the titration, injecting the this compound into the protein solution.
-
Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_d, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Application: To measure the real-time kinetics of the this compound-protein interaction, providing association (k_a) and dissociation (k_d) rate constants, from which the dissociation constant (K_d) can be calculated.
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the purified protein (ligand) onto the sensor surface via a suitable chemistry (e.g., amine coupling). The immobilization level should be optimized to avoid mass transport limitations.[8]
-
Deactivate any remaining active groups on the surface (e.g., with ethanolamine).
-
-
Interaction Analysis:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Equilibrate the sensor surface with the running buffer until a stable baseline is achieved.
-
Inject the different concentrations of this compound over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_a, k_d, and K_d.[9]
-
Co-Immunoprecipitation (Co-IP)
Application: To identify and confirm in vivo or in vitro interactions between this compound and its binding partners within a complex biological sample (e.g., cell lysate).
Protocol:
-
Cell Lysis and Protein Extraction:
-
For plant tissues, freeze the sample in liquid nitrogen and grind to a fine powder.[10]
-
Resuspend the cell powder or cultured cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest (the "bait") or a tag fused to the protein.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) or SDS sample buffer).
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the putative interacting partner (the "prey"). The presence of this compound in the complex can be detected by methods such as HPLC or mass spectrometry if a suitable antibody is not available.
-
Molecular Docking
Application: To predict the binding mode and affinity of this compound to a protein with a known three-dimensional structure.
Protocol:
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.[11]
-
Generate a 3D structure of this compound and optimize its geometry using a suitable chemistry software.
-
-
Docking Simulation:
-
Define the binding site on the protein. This can be based on experimental data or predicted using pocket-finding algorithms.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the this compound ligand into the defined binding site of the protein. The software will explore different conformations and orientations of the ligand.[12][13]
-
-
Analysis of Results:
-
Analyze the docking results based on the scoring function, which estimates the binding affinity.
-
Visualize the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.
-
The predicted binding mode can then be used to guide further experimental studies, such as site-directed mutagenesis.
-
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Physical interaction of STAT1 isoforms with TGF-β receptors leads to functional crosstalk between two signaling pathways in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT1 and pathogens, not a friendly relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pheophytin b Extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and optimizing the extraction of pheophytin b.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the common causes?
Low yields of this compound can stem from several factors throughout the extraction process. The most common issues include:
-
Inefficient Extraction Solvent: The choice and composition of your solvent are critical. Using a single solvent like pure acetone (B3395972) or methanol (B129727) can be less effective than a solvent mixture.[1] The polarity of the solvent must be optimized for this compound.
-
Incomplete Sample Lysis: For the solvent to access the pigment, the plant or microbial cell walls must be thoroughly disrupted. Insufficient grinding, vortexing, or homogenization will leave a significant amount of the target molecule trapped within the cellular matrix.[1][2]
-
Pigment Degradation: this compound, like other chlorophyll (B73375) derivatives, is sensitive to environmental conditions. Exposure to light, high temperatures, and acidic pH can lead to degradation of the pigment, resulting in a lower yield.[1][3][4]
-
Suboptimal Extraction Time and Temperature: The duration of the extraction and the temperature at which it is performed can significantly impact the yield.[5][6] Extraction times that are too short may not be sufficient for complete extraction, while excessively long times or high temperatures can lead to degradation.[3][5]
-
Inadequate Solvent-to-Solid Ratio: A low volume of solvent relative to the amount of starting material may not be enough to fully solubilize and extract the this compound.[6]
Q2: How can I minimize the degradation of this compound during extraction?
To prevent the degradation of this compound, consider the following precautions:
-
Work in Low-Light Conditions: Perform the extraction in a dimly lit room or use amber-colored labware to protect the pigment from photobleaching.[1]
-
Control the Temperature: Keep the samples on ice or at a reduced temperature throughout the extraction process to minimize thermal degradation.[1][7] While elevated temperatures can sometimes improve extraction efficiency, they also increase the risk of degradation for heat-sensitive compounds like this compound.[5]
-
Avoid Acidic Conditions: Pheophytin is formed from chlorophyll by the loss of the central magnesium ion, a reaction catalyzed by acid.[8][9] While this conversion from chlorophyll b is necessary to form this compound, uncontrolled acidic conditions can lead to further degradation. Ensure all glassware is free of acid residues.
-
Prompt Sample Processing: Process the harvested plant or microbial material as quickly as possible to minimize enzymatic degradation of the pigments.[1]
Q3: What is the recommended solvent system for this compound extraction?
While the optimal solvent can vary depending on the source material, a mixture of solvents is generally more effective than a single solvent.[1] Methanol has been shown to be a highly efficient solvent for pigment extraction.[5] A common starting point is a mixture of polar organic solvents. For instance, a hexane/methanol/water system can be effective for separating pigments.[1]
Q4: My extract appears brownish, and the absorption spectrum is poor. What does this indicate?
A brownish color and a poor absorption spectrum are often signs of pigment degradation.[1] This suggests that the this compound has been altered during the extraction process. To address this, review your protocol to ensure you are minimizing exposure to light, heat, and any potential acid contaminants.[1][3] Using high-purity solvents can also help prevent unwanted side reactions.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions to improve your this compound extraction yield.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper sample preparation (e.g., insufficient drying).[6] | Ensure plant material is properly dried to prevent interference from excess water. |
| Incomplete cell or tissue disruption.[1] | Increase the intensity or duration of grinding, vortexing, or sonication. | |
| Suboptimal extraction solvent.[6] | Experiment with different solvent systems and ratios to find the optimal polarity for this compound. | |
| Insufficient extraction time or temperature.[6] | Optimize the extraction duration and temperature; be mindful of potential degradation at higher temperatures.[5] | |
| Poor solvent-to-solid ratio.[6] | Increase the volume of solvent used per gram of starting material. | |
| Low Purity of this compound | Co-extraction of other pigments and impurities.[1][6] | Consider a multi-step extraction, starting with a non-polar solvent to remove lipids before extracting with a more polar solvent.[6] Subsequent chromatographic purification (e.g., HPLC) is often necessary.[1] |
| Extract is Brownish/Spectrum is Poor | Pigment degradation.[1] | Minimize exposure to light, heat, and acidic conditions during the extraction process.[1][3] Use high-purity solvents. |
Experimental Protocols
Protocol 1: Conversion of Chlorophyll b to this compound
This protocol is adapted for the preparation of a this compound standard from a chlorophyll b standard.
Materials:
-
Chlorophyll b standard
-
Acetone (HPLC grade)
-
0.1 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve 1 mg of chlorophyll b in 10 mL of acetone.
-
To a 5 mL aliquot of the chlorophyll b solution, add 400 µL of 0.1 N HCl.
-
Allow the solution to sit at room temperature.
-
Monitor the color change of the solution from green to olive-brown, which indicates the formation of this compound.[10]
Protocol 2: General Pigment Extraction from Plant Material
This protocol provides a general workflow for extracting pigments from fresh leaf tissue.
Materials:
-
Fresh green leaves
-
Acetone (100%)
-
Diethyl ether
-
1 N Hydrochloric acid (HCl)
-
20% aqueous Sodium Chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Mechanical stirrer or blender
-
Separating funnel
-
Filtration apparatus
Procedure:
-
Harvest fresh green leaves and remove the midribs.[11]
-
To reduce water-soluble pigments and coagulate proteins, briefly blanch the leaves in boiling water for 2 minutes.[11]
-
Thoroughly dry the blanched leaves.[11]
-
Suspend the dried leaves in acetone and stir vigorously for 5 minutes to extract the pigments.[11] A ratio of approximately 300g of leaves to 4L of acetone can be used.[11]
-
Allow the suspension to settle and filter the dark green supernatant to remove leaf material.[11]
-
A second extraction with a smaller volume of acetone can be performed to ensure complete removal of the pigments.[11]
-
Remove the acetone from the extract by distillation under reduced pressure at 40-50°C.[11]
-
Transfer the pigment residue to diethyl ether.[11]
-
Wash the ether extract with a 20% aqueous NaCl solution to enhance the transfer of pigments to the ether layer.[11]
-
In a separating funnel, shake the ether extract with 1 N HCl for 1 minute to convert chlorophylls (B1240455) to pheophytins. The ether layer will turn brown.[11]
-
Immediately remove the lower acid layer.[11]
-
Wash the brown ether layer repeatedly with water to remove any remaining acid. The formation of an emulsion can be broken by adding a 20% NaCl solution.[11]
-
Dry the ether extract containing the crude pheophytin over anhydrous sodium sulfate.[11]
-
The crude extract can then be further purified using chromatographic techniques like column chromatography or HPLC.
Visualizations
Chlorophyll b to this compound Conversion
Caption: Conversion of Chlorophyll b to this compound.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Overcoming Pheophytin b Aggregation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with pheophytin b aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a chlorophyll (B73375) derivative that lacks the central magnesium ion.[1] This structural modification increases its hydrophobicity, leading to a tendency to self-associate and form aggregates in solution, particularly at high concentrations and in non-polar solvents.[2] This aggregation is driven by intermolecular interactions to minimize contact with unfavorable solvent environments.
Q2: I'm observing a visible precipitate or cloudiness in my this compound solution. What could be the cause?
Visible precipitation or cloudiness is a strong indicator of this compound aggregation. This can be caused by several factors, including:
-
High Concentration: Exceeding the solubility limit of this compound in the chosen solvent.
-
Inappropriate Solvent: Using a non-polar solvent where this compound has low solubility.
-
Low Temperature: Reduced temperatures can decrease the solubility of this compound.
-
pH: Acidic conditions can promote the aggregation of related chlorophyll molecules.
Q3: How can I visually confirm if my this compound is aggregated?
While visible precipitation is a clear sign, more subtle aggregation can be detected through spectroscopic methods. A common indicator of pheophytin aggregation is a red-shift in the Qy absorption band (around 654 nm in diethyl ether).[3]
Q4: What are the consequences of using an aggregated this compound solution in my experiments?
Using an aggregated solution can lead to inaccurate and unreliable experimental results. Aggregation can:
-
Alter the photophysical properties of this compound.
-
Reduce its effective concentration in solution.
-
Lead to artifacts in binding assays and other biochemical experiments.
Troubleshooting Guide
Issue 1: this compound is not dissolving properly.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor dissolution of this compound.
-
Solution:
-
Verify Solvent Choice: this compound is soluble in a range of organic solvents. Ensure you are using a suitable solvent. For initial solubilization, polar aprotic solvents are often a good choice.
-
Reduce Concentration: Try dissolving a smaller amount of this compound to see if the issue is concentration-dependent.
-
Apply Gentle Sonication: Sonication can help to break up small aggregates and facilitate dissolution.
-
Gentle Warming: Slightly warming the solution may increase solubility. However, be cautious as excessive heat can degrade the molecule.
-
Issue 2: The this compound solution becomes cloudy over time.
Troubleshooting Workflow
Caption: Workflow for addressing instability and delayed aggregation in this compound solutions.
-
Solution:
-
Optimize Storage: Store this compound solutions in the dark at a cool, stable temperature to minimize degradation and precipitation.
-
Add a Non-ionic Detergent: The addition of a small amount of a non-ionic detergent can help to prevent aggregation by coating the hydrophobic surfaces of the this compound molecules.
-
Filter the Solution: If aggregates have already formed, you may be able to remove them by filtering the solution through a 0.22 µm syringe filter. However, this will also reduce the concentration of this compound.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Type | Solubility | Notes |
| Diethyl Ether | Polar aprotic | Soluble | Commonly used for spectroscopic measurements.[3] |
| Acetone (B3395972) | Polar aprotic | Soluble | Can be used for extraction and solubilization.[3] |
| Ethanol | Polar protic | Soluble | - |
| Methanol | Polar protic | Soluble | - |
| Chloroform | Non-polar | Soluble | - |
| Dichloromethane | Non-polar | Soluble | - |
| Hexane | Non-polar | Sparingly soluble | Aggregation is more likely in non-polar hydrocarbon solvents.[2] |
| Water | Polar protic | Insoluble | - |
Table 2: Common Non-ionic Detergents for Preventing Aggregation
| Detergent | Typical Starting Concentration | Critical Micelle Concentration (CMC) | Notes |
| Triton X-100 | 0.01% - 0.1% (v/v) | ~0.24 mM | Effective at breaking up aggregates.[4] Can interfere with some fluorescence-based assays.[5] |
| Tween 20 | 0.05% - 0.1% (v/v) | ~0.06 mM | Generally considered a mild detergent. |
| CHAPS | 0.1% - 0.5% (w/v) | ~8 mM | A zwitterionic detergent that can be effective. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube or glass vial.
-
Solvent Addition: Add a small volume of a suitable solvent (e.g., acetone or diethyl ether) to the powder.
-
Initial Dissolution: Vortex the mixture for 30-60 seconds to facilitate initial dissolution.
-
Sonication (Optional): If the powder is not fully dissolved, place the tube/vial in a sonicator bath for 5-10 minutes.
-
Dilution: Once the this compound is dissolved, dilute the stock solution to the desired final concentration with the appropriate experimental buffer or solvent.
Protocol 2: Using Detergents to Prevent this compound Aggregation
-
Prepare Detergent Stock: Prepare a 10% (v/v or w/v) stock solution of the chosen non-ionic detergent (e.g., Triton X-100 or Tween 20) in your experimental buffer.
-
Add Detergent to Buffer: Add the detergent stock solution to your final experimental buffer to achieve the desired final concentration (typically starting at 0.05% - 0.1%).
-
Dissolve this compound: Prepare your this compound stock solution as described in Protocol 1.
-
Final Dilution: Dilute the this compound stock solution into the detergent-containing buffer.
-
Incubation: Allow the solution to equilibrate for at least 15 minutes before use.
Protocol 3: Procedure for Attempting to Reverse Aggregation
-
Dilution: Dilute the aggregated solution with additional solvent to a concentration well below the suspected aggregation point.
-
Sonication: Sonicate the diluted solution for 15-30 minutes in a bath sonicator. Monitor the solution for any visual clearing.
-
Gentle Warming: If sonication is not fully effective, gently warm the solution while stirring. Avoid high temperatures to prevent degradation.
-
Addition of Detergent: Add a small amount of a non-ionic detergent (e.g., Triton X-100 to a final concentration of 0.1%) to the solution and stir.
-
Filtration: As a last resort, filter the solution through a 0.22 µm syringe filter to remove insoluble aggregates. Be aware that this will reduce the final concentration of soluble this compound.
Logical Relationship Diagram for Troubleshooting Aggregation
Caption: A logical diagram outlining preventative and reversal strategies for managing this compound aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Pheophytin a and b
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of pheophytin a and b.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of pheophytin a and b.
Peak Shape Problems
Question: Why are my pheophytin peaks tailing?
Answer:
Peak tailing can be caused by several factors:
-
Column Contamination or Degradation: The guard or analytical column inlet may be blocked. A void may have formed at the head of the column.
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based stationary phase can interact with the analytes, causing tailing.[1]
-
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analytes and the stationary phase, leading to tailing.[1] For basic compounds, a lower pH often results in more symmetrical peaks.
-
Insufficient Buffer Concentration: A low buffer concentration may not be adequate to maintain a constant pH or mask silanol interactions.[1]
-
Extra-column Effects: Issues with the HPLC system itself, such as overly long or wide tubing, can contribute to peak distortion.
Solutions:
-
Column Maintenance: Replace the guard column, reverse flush the analytical column (if permissible by the manufacturer), or replace the column if a void has formed.
-
Mobile Phase Optimization: Adjust the mobile phase pH. Using a lower pH can help deactivate residual silanols. Increase the buffer concentration to ensure consistent ionization.
-
System Check: Optimize your system by using shorter, narrower tubing and a smaller volume detector cell.
Question: My peaks are showing fronting. What is the cause?
Answer:
Peak fronting is typically caused by:
-
Sample Overload: Injecting too much sample or a sample that is too concentrated can saturate the column.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the peak to front.
Solutions:
-
Reduce Sample Load: Decrease the injection volume or dilute the sample.
-
Solvent Matching: Whenever possible, dissolve the sample in the mobile phase itself.
Resolution and Separation Issues
Question: How can I improve the resolution between pheophytin a and b peaks?
Answer:
Improving peak resolution in HPLC involves optimizing three key factors: retention factor (k), selectivity (α), and column efficiency (N).[2][3]
-
Adjusting Mobile Phase Composition (Selectivity): This is often the most effective way to change resolution.[2] For reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact the separation.[2][3]
-
Changing the Stationary Phase: If adjusting the mobile phase is insufficient, switching to a column with a different bonded phase can provide the necessary selectivity.[3]
-
Increasing Column Efficiency:
-
Use a longer column: This increases the plate number (N), leading to sharper peaks.[2][3]
-
Use a column with smaller particles: Smaller particles also increase column efficiency and can resolve closely eluting peaks.[3]
-
Optimize flow rate: Lowering the flow rate can sometimes improve peak shape and resolution.[4]
-
-
Adjusting Temperature: Lowering the column temperature can increase retention and improve resolution, though it will also increase the analysis time.[4]
Question: My retention times are shifting between runs. What should I do?
Answer:
Variable retention times can be a significant issue. Here are common causes and solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause. Ensure accurate measurements and thorough mixing. If using a gradient, ensure the pump is delivering a constant and correct composition.[5]
-
Column Equilibration: Insufficient column equilibration time after changing the mobile phase or after a gradient run can lead to shifting retention times.[5] It is recommended to flush the column with at least 10 column volumes.[5]
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times. Use a column oven to maintain a constant temperature.[5]
-
Pump Issues and Leaks: Leaks in the system or problems with the pump can cause flow rate variations, leading to inconsistent retention times.[5] Check for salt buildup at fittings, which can indicate a leak.[5]
-
Changes in Mobile Phase pH: For ionizable compounds, even a small change in mobile phase pH (e.g., 0.1 units) can cause a significant shift in retention time.[6]
Frequently Asked Questions (FAQs)
Question: What is a good starting point for an HPLC method to separate pheophytin a and b?
Answer:
A reversed-phase HPLC method is commonly used for the separation of pheophytins. A C18 column is a typical choice for the stationary phase.[7][8] A gradient elution is often employed to achieve good separation of various chlorophylls (B1240455) and their derivatives.[7]
Example Starting Method Parameters:
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Methanol: Water: Ammonium (B1175870) Acetate (B1210297) (73:25:2, v/v)[7] |
| Mobile Phase B | Ethyl Acetate[7] |
| Gradient | Linear gradient from 100% A to 100% B over 12 minutes |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV-Vis at 410 nm and 660 nm |
| Injection Volume | 15-20 µL |
Question: How should I prepare my samples for pheophytin analysis?
Answer:
Proper sample preparation is crucial to avoid degradation and ensure accurate results.
-
Extraction: Pheophytins are typically extracted from a sample matrix using an organic solvent like acetone (B3395972).[7] It's important to work under subdued light to prevent photodegradation of the pigments.
-
Prevention of Pheophytin Formation: The presence of acid can cause the conversion of chlorophylls to pheophytins by replacing the central magnesium ion with hydrogen. Therefore, it is important to avoid acidic conditions during extraction and storage.
-
Filtration: Before injection, the extract should be filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[7]
Question: How are pheophytin a and b standards prepared?
Answer:
Pheophytin a and b standards can be prepared from their corresponding chlorophylls.[7]
-
Dissolve a known amount of chlorophyll (B73375) a or b in acetone.[7]
-
Add a small amount of a dilute acid (e.g., 0.1 N HCl) to an aliquot of the chlorophyll solution.[7]
-
Allow the solution to stand at room temperature until the color changes from green to olive-brown, which indicates the formation of pheophytin.[7]
-
Evaporate the solvent, and then redissolve the residue in acetone for HPLC analysis.[7]
Experimental Protocols
Detailed Protocol for HPLC Separation of Pheophytin a and b
This protocol provides a detailed methodology for the extraction and HPLC analysis of pheophytin a and b from a plant matrix.
1. Sample Preparation and Extraction:
-
Weigh approximately 0.2 g of the sample material.
-
Homogenize the sample with 15 mL of 80% acetone.[7]
-
Centrifuge the extract to pellet any solid debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm nylon or PTFE syringe filter prior to injection.[7]
2. HPLC System and Conditions:
-
HPLC System: An Agilent 1100 series or similar, equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Column: GRACE Vydac C18 (250 mm length x 4.6 mm ID, 5 µm particle size).[7]
-
Mobile Phase A: A mixture of methanol, water, and ammonium acetate in a ratio of 73:25:2 (v/v/v).[7]
-
Mobile Phase B: Ethyl acetate.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Gradient Program:
-
0-12 min: Linear gradient from 100% A to 100% B.
-
12-18 min: Isocratic elution with 100% B.
-
18-19 min: Linear gradient from 100% B to 100% A.
-
19-25 min: Isocratic elution with 100% A to re-equilibrate the column.
-
-
Injection Volume: 20 µL.
-
Detection Wavelengths: Monitor at 410 nm for pheophytins and 660 nm for chlorophylls. The full spectrum from 250-600 nm can also be recorded if using a PDA detector.[7]
3. Data Analysis and Quantification:
-
Identify the peaks for pheophytin a and b based on their retention times compared to standards. In a typical C18 column setup, pheophytin b will elute before pheophytin a.[8]
-
Construct calibration curves using standard solutions of known concentrations (e.g., 50-500 µg/mL) to quantify the amounts in the samples.[7]
Visualizations
Caption: Experimental workflow for HPLC analysis of pheophytins.
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pheophytin b
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pheophytin b.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a chlorophyll (B73375) derivative where the central magnesium ion has been replaced by two hydrogen atoms.[1] Its purification is challenging due to its inherent instability, susceptibility to degradation, and close structural similarity to other chlorophyll derivatives, particularly pheophytin a.[2][3]
Q2: What are the main degradation pathways for this compound during purification?
This compound is sensitive to acidic conditions, light, and heat.[][5] Exposure to even weak acids can lead to the removal of the magnesium ion from any remaining chlorophyll b, inadvertently increasing the this compound content or causing further degradation.[3][] Light and heat can accelerate the degradation process, leading to the formation of various byproducts and a reduction in yield.[5]
Q3: How can I effectively separate this compound from pheophytin a?
Due to their similar molecular structures, separating this compound from pheophytin a is a primary challenge. High-Performance Liquid Chromatography (HPLC) is the most effective method for this separation.[6][7][8] The choice of stationary phase (e.g., C18 column) and a precisely controlled mobile phase gradient are crucial for achieving good resolution between the two compounds.[7][8]
Q4: What are the ideal storage conditions for purified this compound?
To ensure its stability, purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[9][10] For long-term storage, freezing at -20°C or -80°C is recommended.[] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q5: What are the common impurities found in this compound preparations?
Common impurities include other pigments from the source material such as chlorophyll a and b, pheophytin a, and carotenoids.[2][6] Degradation products like pheophorbides can also be present, which are formed by the enzymatic or chemical removal of the phytol (B49457) tail.[11]
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low final yield of this compound | Degradation during extraction: Exposure to acidic conditions, light, or high temperatures.[3][][5] | Maintain a neutral pH during extraction, work in dim light, and keep the sample cool. Use of a buffer and performing extractions on ice can be beneficial. |
| Incomplete extraction from the source material: Insufficient solvent volume or extraction time. | Ensure the plant material is finely ground to maximize surface area. Use an adequate solvent-to-sample ratio and allow sufficient time for extraction, possibly with gentle agitation. | |
| Loss during solvent partitioning: Poor separation of aqueous and organic phases. | Ensure vigorous mixing during partitioning followed by complete phase separation. Centrifugation can aid in separating the layers. | |
| Product loss during chromatography: Irreversible binding to the column or poor elution. | Optimize the mobile phase composition and gradient to ensure complete elution of this compound. Check the compatibility of the solvent with the column material. |
Impurity Contamination
| Symptom | Possible Cause | Suggested Solution |
| Presence of chlorophyll a and b in the final product | Incomplete conversion to pheophytins: Insufficient acidification to remove the magnesium ion from all chlorophyll molecules. | Carefully control the acidification step by dropwise addition of a weak acid and monitor the color change of the solution.[] |
| Co-elution of pheophytin a | Suboptimal chromatographic conditions: Mobile phase composition or gradient is not optimized for separating the two isomers.[7][8] | Adjust the mobile phase polarity and gradient slope. Refer to the HPLC conditions table below for starting points. |
| Presence of carotenoids or other pigments | Inefficient initial purification steps: Carotenoids and other pigments from the plant extract are carried through the process. | Employ a preliminary purification step, such as open column chromatography with a less polar solvent system, to remove a significant portion of these impurities before HPLC. |
| Formation of degradation products (e.g., pheophorbides) | Enzymatic activity or harsh chemical conditions: Presence of chlorophyllase enzymes or exposure to strong acids or bases.[11] | Blanching the plant material before extraction can deactivate enzymes. Use mild acidic conditions for demetallation and avoid strong bases. |
Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor peak resolution in HPLC | Inappropriate mobile phase or column: The solvent system does not provide adequate separation. | Experiment with different solvent combinations and gradients. A C18 column is commonly used and often effective.[7][8] |
| Tailing peaks | Column overloading or secondary interactions with the stationary phase. | Reduce the sample concentration injected onto the column. Ensure the sample is fully dissolved in the mobile phase. |
| Irreproducible retention times | Fluctuations in temperature, mobile phase composition, or flow rate. | Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Regularly check the HPLC pump for consistent flow. |
Data Presentation
Table 1: Typical HPLC Parameters for this compound Purification
| Parameter | Typical Conditions | Reference |
| Column | C18 (Reversed-Phase), 5 µm particle size, 4.6 x 250 mm | [7] |
| Mobile Phase A | Acetonitrile:Water (90:10, v/v) | [7] |
| Mobile Phase B | Ethyl Acetate | [7] |
| Gradient | Linear gradient from A to B | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 434 nm (Soret band) and 666 nm (Q band) | [12] |
| Column Temperature | 25-30 °C | - |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Plant Material
-
Extraction of Total Chlorophylls (B1240455):
-
Weigh 100 g of fresh or frozen plant material (e.g., spinach).
-
Homogenize the material with a mixture of acetone (B3395972) and water (e.g., 80% acetone) in a blender.
-
Filter the homogenate through cheesecloth and then a Büchner funnel to remove solid debris.
-
Transfer the filtrate to a separatory funnel and add an equal volume of diethyl ether or hexane.
-
Add a saturated NaCl solution to facilitate the transfer of pigments to the organic phase.
-
Collect the upper organic layer containing the pigments and wash it several times with water to remove residual acetone.
-
Dry the organic phase over anhydrous sodium sulfate.[]
-
-
Conversion of Chlorophyll b to this compound:
-
Evaporate the dried organic extract to a smaller volume under reduced pressure.
-
Dissolve the pigment extract in diethyl ether.
-
Add a weak acid (e.g., 0.1 M HCl) dropwise with constant stirring until the solution color changes from bright green to olive-brown, indicating the conversion of chlorophylls to pheophytins.[]
-
Immediately wash the solution with water to remove the acid.
-
Dry the ether solution again with anhydrous sodium sulfate.
-
-
Chromatographic Purification:
-
Evaporate the solvent and redissolve the crude pheophytin mixture in a minimal amount of the initial HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto an HPLC system equipped with a C18 column.
-
Elute the compounds using a suitable gradient of solvents (see Table 1 for an example).
-
Collect the fraction corresponding to the this compound peak based on its retention time and UV-Vis spectrum.
-
-
Verification and Storage:
-
Verify the purity of the collected fraction using analytical HPLC and UV-Vis spectroscopy. The absorption maxima for this compound in acetone are around 434 nm and 666 nm.[12]
-
Evaporate the solvent from the pure fraction under a stream of nitrogen.
-
Store the purified this compound under the recommended conditions (cool, dry, dark, and under an inert atmosphere).[][9][10]
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Degradation pathway of chlorophyll b to this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Pheophytin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 7. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. Pheophytin Pheophorbide Hydrolase (Pheophytinase) Is Involved in Chlorophyll Breakdown during Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
improving the photostability of pheophytin b in experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the photostability of pheophytin b during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it photosensitive?
This compound is a pigment molecule derived from chlorophyll (B73375) b, from which the central magnesium (Mg²⁺) ion has been removed and replaced by two hydrogen atoms. This alteration occurs naturally during chlorophyll breakdown. In photosynthesis, pheophytin acts as a crucial early electron acceptor in photosystem II (PSII), where it facilitates the conversion of light energy into chemical energy.[1][2] Its role involves accepting an electron from an excited chlorophyll molecule (P680), which makes it a negatively charged radical.[2] This inherent electronic activity and its conjugated porphyrin ring structure make this compound susceptible to degradation upon prolonged exposure to light, a process known as photodegradation or photobleaching.[3]
Q2: What are the primary factors that cause this compound degradation in experiments?
Several factors can accelerate the degradation of this compound in a laboratory setting:
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Light Exposure: As a photosensitive molecule, prolonged or high-intensity light exposure is a primary cause of degradation. Light energy can excite the molecule, leading to photo-oxidative damage.[3][4] Studies have shown that the pheophytin content can decrease faster than chlorophyll content under illumination.[3]
-
Acidic Conditions: Pheophytin itself is formed from chlorophyll in the presence of a weak acid.[2] However, further exposure to acidic conditions can promote additional degradation pathways.[1]
-
Presence of Oxygen: Singlet oxygen is often implicated in the photo-oxidation of the porphyrin ring, leading to the formation of colorless products.[4]
-
Enzymatic Activity: The enzyme pheophytinase (PPH) is responsible for the natural breakdown of pheophytin in senescing leaves by removing its phytol (B49457) tail.[5][6] Contamination with this or similar hydrolases could degrade the molecule.
Q3: What is the main degradation pathway for this compound?
In the context of cellular senescence, the degradation of chlorophyll b often involves its conversion to chlorophyll a first. However, a key pathway involves the removal of the central Mg²⁺ ion from chlorophyll to form pheophytin.[5][6] This is followed by the enzymatic removal of the phytol tail by pheophytinase (PPH) to produce pheophorbide b.[1][5]
Caption: The primary degradation pathway of this compound.
Q4: How should I store this compound to ensure its long-term stability?
To maximize the shelf-life of this compound, proper storage is critical. It should be stored as a solid or in a suitable solvent, protected from light, and kept at low temperatures.[] Wrapping the sample container in aluminum foil and storing it in a freezer at -20°C for short-term storage or -80°C for long-term preservation is recommended.[]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Problem: My this compound solution is rapidly losing its characteristic dark, bluish-waxy color.
Caption: Troubleshooting logic for this compound color degradation.
-
Possible Cause 1: Photodegradation
-
Explanation: this compound is highly susceptible to degradation from light, particularly high-energy wavelengths.[3] This process, known as photobleaching, breaks down the porphyrin ring structure, leading to a loss of color.
-
Solution: Strictly minimize light exposure at all stages of the experiment. Use amber-colored vials or wrap containers in aluminum foil.[] Conduct experimental manipulations under dim or red light conditions. When performing measurements (e.g., spectroscopy), use the lowest light intensity and shortest exposure time necessary to acquire a good signal.
-
-
Possible Cause 2: Inappropriate Solvent or pH
-
Explanation: While pheophytin is formed from chlorophyll in a weak acid, strong acidic conditions can further degrade the molecule.[1][2] The choice of solvent also plays a critical role; solvents can influence the stability of the pigment's molecular structure.[8][9] Protic solvents (those that can donate a hydrogen bond) may affect stability differently than aprotic solvents.[8]
-
Solution: Ensure the solvent system is neutral or buffered. If using organic solvents, choose high-purity, anhydrous grades to avoid contaminants that could alter pH. Aprotic solvents are generally preferred for stability unless a protic solvent is required for solubility or reaction chemistry.[8]
-
-
Possible Cause 3: Oxidation
-
Explanation: The presence of dissolved oxygen can lead to photo-oxidation, especially when the sample is illuminated.[4]
-
Solution: Degas solvents before use by sparging with an inert gas like nitrogen or argon. Consider adding an antioxidant to the solution. Studies on chlorophyll, a closely related molecule, have shown that antioxidants like gallic acid, pyrogallol, and vitamin C can significantly enhance photostability.[10] Pheophytins themselves have been shown to possess strong antioxidant and free-radical scavenging properties.[11][12]
-
Data Summaries
Table 1: Relative Efficacy of Antioxidants for Chlorophyll Stabilization
The following data is for chlorophyll adsorbed on a silica (B1680970) surface but provides a strong indication of potential stabilizers for the structurally similar this compound.
| Antioxidant | Molecular Weight ( g/mol ) | Deterioration Ratio | Key Finding | Reference |
| Gallic Acid | 170.12 | 0.18 (Most Effective) | Small molecular size and hydrophilicity allow it to effectively approach and protect the pigment. | [10] |
| Pyrogallol | 126.11 | 0.20 | Smallest molecule tested, showing high effectiveness. | [10] |
| α-Lipoic Acid | 206.33 | 0.38 | Moderate protection. | [10] |
| Vitamin C | 176.12 | 0.40 | Moderate protection. | [10] |
| Vitamin E | 430.71 | 0.82 | Least effective, likely due to large size and steric hindrance. | [10] |
| Control (None) | N/A | 1.00 | Baseline degradation without antioxidant. | [10] |
| Deterioration Ratio: A lower value indicates less degradation and higher stability. |
Table 2: General Impact of Solvent Properties on Pigment Stability
| Solvent Property | General Effect on Stability | Rationale | Reference |
| Polarity | Varies | Pigment solubility and aggregation state are affected. Optimal polarity depends on the specific experiment. | [9][13] |
| Protic vs. Aprotic | Aprotic solvents may offer better stability. | Protic solvents can form hydrogen bonds, potentially altering the electronic state and stability of the pigment. | [8] |
| Viscosity | Lower viscosity is often preferred. | High viscosity can hinder mass transfer and may require co-solvents, which could impact stability. | [14] |
| Purity | High purity is crucial. | Impurities (e.g., water, acids) can directly cause or catalyze degradation reactions. | [] |
Experimental Protocols
Protocol 1: Preparation of this compound from Chlorophyll b
This protocol is adapted from standard laboratory procedures for converting chlorophyll to pheophytin.[][15]
Materials:
-
Purified chlorophyll b
-
Anhydrous diethyl ether
-
30% Hydrochloric Acid (HCl)
-
10 mL centrifuge tube
-
Liquid nitrogen
-
Aluminum foil
Procedure:
-
Dissolve 2 mg of purified chlorophyll b in 4 mL of anhydrous diethyl ether in a centrifuge tube to achieve a concentration of 500 µg/mL.[]
-
Add 30% HCl drop by drop while vigorously vortexing the tube after each drop.[]
-
Monitor the color of the solution. The reaction is complete when the solution color changes from green to a dark, olive-brown/black hue. Stop adding acid immediately at this point to prevent further degradation.[]
-
To halt the reaction and prepare for storage, immediately freeze the solution using liquid nitrogen.[]
-
Store the sample wrapped in aluminum foil at -20°C or -80°C.[]
Protocol 2: Workflow for Screening Photostabilizing Agents
This workflow outlines the steps to quantitatively assess the effectiveness of different antioxidants or solvent systems in preserving this compound.
Caption: Experimental workflow for testing this compound stabilizers.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Aliquoting: Distribute the stock solution into several identical, transparent cuvettes or vials. Add potential stabilizing agents (e.g., different antioxidants at the same molar concentration) to the test samples, leaving one as a control.
-
Initial Measurement: Immediately measure the initial absorbance (A₀) of each sample at the λmax of this compound (approximately 654 nm, though this can vary with solvent).
-
Controlled Exposure: Place all samples under a controlled light source (e.g., a solar simulator or a specific wavelength lamp) at a fixed distance to ensure equal irradiance.
-
Time-Course Measurement: At regular intervals, remove the samples and measure their absorbance (Aₜ).
-
Data Analysis: Plot Aₜ/A₀ versus time for each condition. A slower decay curve indicates better photostability. The rate of degradation can be quantified by comparing the half-lives or initial degradation rates.
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. Pheophytin - Wikipedia [en.wikipedia.org]
- 3. Unidirectional photodamage of pheophytin in photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-Oxidative Protection of Chlorophyll a in C-Phycocyanin Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A New Chlorophyll Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Antioxidant and Free Radical Scavenging Activities of Chlorophylls and Pheophytins [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Composition and Antioxidant Properties of Pigments of Mediterranean Herbs and Spices as Affected by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. docs.turnerdesigns.com [docs.turnerdesigns.com]
Technical Support Center: Addressing Matrix Effects in Pheophytin b Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of pheophytin b.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can either suppress or enhance the signal of this compound in the mass spectrometer, leading to inaccurate and imprecise quantification.[1][2] In complex matrices such as plant extracts or olive oil, components like other pigments, lipids, and phenolic compounds can interfere with the ionization of this compound.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of a this compound standard in a pure solvent to the response of the same standard spiked into a blank matrix extract (a sample that does not contain this compound). A significant difference in signal intensity indicates the presence of matrix effects.[3] Another qualitative method is the post-column infusion of a this compound standard into the LC flow while injecting a blank matrix extract. Dips or peaks in the baseline signal at the retention time of this compound suggest ion suppression or enhancement.[4]
Q3: Is a stable isotope-labeled (SIL) internal standard available for this compound?
A3: Currently, a commercially available stable isotope-labeled internal standard for this compound is not readily found. This means that the "gold standard" for correcting matrix effects, isotope dilution mass spectrometry, may not be a straightforward option. Researchers often need to rely on other strategies to mitigate matrix effects.
Q4: What are the alternatives to a stable isotope-labeled internal standard for this compound?
A4: When a SIL internal standard is unavailable, several strategies can be employed:
-
Analogue Internal Standard: Use a structurally similar compound that is not present in the sample and has similar chromatographic and ionization behavior to this compound.[5] For example, a chlorophyll (B73375) derivative with a different side chain could be considered.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[6][7] This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: This involves adding known amounts of a this compound standard to the sample extracts and then extrapolating to determine the endogenous concentration. This method is effective but can be labor-intensive.[8]
Q5: What are the most common sources of matrix effects in plant and olive oil samples for this compound analysis?
A5: In plant extracts and olive oil, the primary sources of matrix effects include:
-
Phospholipids: These are abundant in biological samples and are known to cause significant ion suppression.[9]
-
Other Pigments: High concentrations of other chlorophylls (B1240455) and carotenoids can co-elute and interfere with the ionization of this compound.
-
Phenolic Compounds and Lipids: These compounds are prevalent in plant-based matrices and can contribute to matrix effects.[10]
Troubleshooting Guide
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before LC-MS analysis.[11]
-
Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge (e.g., reversed-phase and ion exchange) for a more thorough cleanup.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent system to selectively extract this compound while leaving interfering compounds behind.
-
Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of matrix components.[4]
-
-
Modify Chromatographic Conditions:
-
Gradient Optimization: Adjust the gradient to better separate this compound from interfering peaks. A shallower gradient can improve resolution.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C30) to alter selectivity.
-
-
Evaluate Ionization Source Parameters:
-
Optimize parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of this compound and minimize the influence of interfering compounds.
-
Issue 2: Inconsistent and Irreproducible Quantification of this compound
Possible Cause: Variable matrix effects between different samples.
Troubleshooting Steps:
-
Implement a Robust Internal Standard Strategy:
-
If a suitable analogue internal standard is used, ensure it is added at the very beginning of the sample preparation process to account for variability in both extraction efficiency and matrix effects.[5]
-
-
Utilize Matrix-Matched Calibration:
-
If possible, obtain a blank matrix that is very similar to the samples being analyzed. Prepare all calibration standards in this matrix.[12]
-
-
Perform Standard Addition on a Subset of Samples:
-
For particularly complex or variable matrices, using the standard addition method on a representative subset of samples can help to validate the accuracy of the chosen calibration method.[8]
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides a qualitative comparison of common sample preparation techniques for their effectiveness in removing interfering matrix components in the context of this compound analysis from plant-based matrices.
| Sample Preparation Technique | Phospholipid Removal | Pigment Interference Reduction | Phenolic Compound Removal | Suitability for this compound |
| Protein Precipitation (PPT) | Poor[11] | Poor | Poor | Not Recommended |
| Liquid-Liquid Extraction (LLE) | Moderate to Good | Moderate | Moderate | Good, with solvent optimization |
| Solid-Phase Extraction (SPE) - Reversed Phase | Good | Moderate to Good | Moderate | Very Good |
| Solid-Phase Extraction (SPE) - Mixed Mode | Excellent[11] | Good | Good | Excellent, recommended for complex matrices |
Experimental Protocols
Protocol 1: Quantification of this compound using Matrix-Matched Calibration
This protocol is suitable when a stable isotope-labeled internal standard is not available.
1. Sample Preparation (Solid-Phase Extraction): a. Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. b. Load 500 µL of the sample extract (previously extracted from the plant matrix with a suitable solvent like acetone (B3395972) or ethyl acetate (B1210297) and reconstituted in a loading buffer). c. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. d. Elute this compound with 1 mL of methanol or an appropriate solvent mixture. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. Preparation of Matrix-Matched Calibration Standards: a. Obtain a blank matrix extract by processing a sample known to not contain this compound through the same SPE protocol. b. Prepare a stock solution of this compound in a pure solvent. c. Serially dilute the stock solution into aliquots of the blank matrix extract to create a calibration curve with at least 5 concentration levels.
3. LC-MS/MS Analysis: a. Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient to separate this compound from other chlorophyll derivatives (e.g., start at 80% B, ramp to 100% B over 10 minutes). e. Ionization Mode: Positive Electrospray Ionization (ESI+). f. MRM Transitions: Monitor for the specific precursor and product ions of this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification with matrix effect mitigation steps highlighted.
Caption: Troubleshooting decision tree for addressing matrix effects in this compound analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy this compound | 3147-18-0 [smolecule.com]
- 11. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Pheophytin b Redox Potential Measurements
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the measurement of pheophytin b redox potential.
Frequently Asked Questions (FAQs)
Q1: What is the typical redox potential of this compound?
A1: The redox potential of this compound can vary depending on the experimental conditions, particularly the solvent and supporting electrolyte used. In a study using cyclic voltammetry in an acetonitrile (B52724) solution with 0.01 mol L⁻¹ LiClO₄, this compound exhibited two oxidation processes at -0.67 V and +1.55 V vs. a Ag quasi-reference electrode (Ag-QRE), and three reduction processes at +0.028 V, -0.42 V, and -0.92 V vs. Ag-QRE[1]. It is crucial to report the reference electrode used, as potentials can vary significantly between different reference systems.
Q2: Why is the choice of solvent and electrolyte important for this compound redox potential measurements?
A2: The solvent and supporting electrolyte create the chemical environment for the electrochemical measurement and can significantly influence the redox potential of this compound. The polarity of the solvent can affect the stability and aggregation state of this compound. The supporting electrolyte is necessary to ensure the conductivity of the solution. Different electrolytes can interact with this compound, altering its electronic properties and thus its redox potential. For non-aqueous electrochemistry of compounds like this compound, common solvents include acetonitrile (ACN) and dimethylformamide (DMF), with electrolytes such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or lithium perchlorate (LiClO₄)[1][2].
Q3: Can oxygen interfere with the measurements?
A3: Yes, dissolved oxygen is electroactive and can interfere with the redox measurements of this compound, particularly in the negative potential range where it is reduced. This interference can obscure the reduction peaks of this compound and lead to inaccurate potential determinations. Therefore, it is essential to deoxygenate the solution before the experiment, typically by purging with an inert gas like argon or nitrogen, and to maintain an inert atmosphere during the measurement[3][4].
Q4: What are the signs of this compound degradation during an experiment?
A4: this compound can be susceptible to degradation, especially when exposed to light, heat, or acidic conditions[5]. During an electrochemical experiment, degradation may be indicated by a decrease in the peak currents over successive cycles in cyclic voltammetry, the appearance of new, irreversible peaks, or a change in the color of the solution. Spectroscopic analysis of the solution before and after the experiment can confirm if degradation has occurred.
Q5: How does aggregation of this compound affect redox potential measurements?
A5: Pheophytins are known to aggregate in nonpolar solvents, and this aggregation can significantly alter their electrochemical properties[6]. Aggregated molecules may have different redox potentials compared to monomeric species, leading to broadened or multiple peaks in the voltammogram. The extent of aggregation is dependent on the concentration of this compound and the nature of the solvent[6][7].
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during this compound redox potential measurements using cyclic voltammetry.
Issue 1: No or Very Low Current Response
| Possible Cause | Troubleshooting Step |
| Incorrect cell setup | Ensure all electrodes (working, counter, and reference) are properly connected to the potentiostat and immersed in the electrolyte solution. |
| High solution resistance | Check that the reference electrode tip is placed close to the working electrode. Ensure the supporting electrolyte concentration is sufficient (typically 0.1 M). |
| Blocked reference electrode frit | Inspect the frit of the reference electrode for any blockage and clean or replace it if necessary. |
| Working electrode not conductive | Verify the integrity and cleanliness of the working electrode surface. Polish the electrode if needed. |
Issue 2: Distorted or Irregularly Shaped Voltammogram
| Possible Cause | Troubleshooting Step |
| Presence of dissolved oxygen | Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the scan and maintain a blanket of inert gas over the solution during the measurement. |
| Unstable reference electrode | Check the filling solution of the reference electrode and ensure there are no air bubbles. For non-aqueous solvents, use a reference electrode designed for organic media, such as a Ag/Ag⁺ electrode[8][9][10]. |
| Sample degradation | Minimize exposure of the this compound solution to light and heat. Prepare fresh solutions for each experiment. If degradation is suspected, acquire a UV-Vis spectrum of the solution before and after the experiment to check for changes in the absorption profile. |
| This compound aggregation | Try lowering the concentration of this compound. Consider using a more polar solvent if aggregation is suspected in a nonpolar medium. |
| Interference from impurities | Use high-purity solvents and electrolytes. Ensure all glassware is scrupulously clean. |
Issue 3: Irreversible or Quasi-Reversible Peaks
| Possible Cause | Troubleshooting Step |
| Chemical reaction coupled to electron transfer | This may be an inherent property of the this compound redox process under the given conditions. Varying the scan rate can help to investigate the kinetics of the coupled reaction. |
| Slow electron transfer kinetics | This can be influenced by the electrode material and the solvent. Try a different working electrode material or a solvent that may facilitate faster electron transfer. |
| Sample degradation upon oxidation/reduction | If the molecule is unstable after the first electron transfer, subsequent redox events will be affected. This can be investigated by comparing the first and subsequent scans of the cyclic voltammogram. |
Quantitative Data
The following table summarizes the reported electrochemical data for this compound from a cyclic voltammetry experiment.
| Redox Process | Potential (V vs. Ag-QRE) | Solvent | Supporting Electrolyte | Reference |
| Oxidation 1 | -0.67 | Acetonitrile | 0.01 mol L⁻¹ LiClO₄ | [1] |
| Oxidation 2 | +1.55 | Acetonitrile | 0.01 mol L⁻¹ LiClO₄ | [1] |
| Reduction 1 | +0.028 | Acetonitrile | 0.01 mol L⁻¹ LiClO₄ | [1] |
| Reduction 2 | -0.42 | Acetonitrile | 0.01 mol L⁻¹ LiClO₄ | [1] |
| Reduction 3 | -0.92 | Acetonitrile | 0.01 mol L⁻¹ LiClO₄ | [1] |
Experimental Protocols
Detailed Methodology for Cyclic Voltammetry of this compound
This protocol is a general guideline based on common practices for electrochemical measurements of similar organic molecules.
1. Materials and Reagents:
-
This compound standard
-
High-purity acetonitrile (ACN) or other suitable organic solvent
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP or 0.1 M lithium perchlorate - LiClO₄)
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/Ag⁺ electrode for non-aqueous solvents)
-
Electrochemical cell
-
Potentiostat
2. Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAP in ACN).
-
Prepare a stock solution of this compound in the electrolyte solution at the desired concentration (e.g., 1 mM).
-
Handle this compound solutions in low light conditions to minimize photodegradation.
3. Electrochemical Measurement:
-
Assemble the electrochemical cell with the working, counter, and reference electrodes.
-
Add the this compound solution to the cell.
-
Deoxygenate the solution by purging with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
Perform the cyclic voltammetry scan over the desired potential range. The scan should start from the open-circuit potential and move towards the desired switching potential.
-
Record the voltammogram at various scan rates to investigate the reversibility of the redox processes.
4. Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) from the voltammogram.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible processes.
-
Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.
Visualizations
Caption: Experimental workflow for this compound redox potential measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Copper(II)-Assisted Degradation of Pheophytin a by Reactive Oxygen Species | MDPI [mdpi.com]
- 4. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Regularities of aggregation and excitation electronic energy transfer in associates of pheophytin and its mesoderivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mtixtl.com [mtixtl.com]
- 9. ossila.com [ossila.com]
- 10. Non-Aqueous Reference Electrode Overview | Pine Research Instrumentation [pineresearch.com]
Technical Support Center: Refining Computational Models of Pheophytin b
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining computational models of pheophytin b.
Frequently Asked Questions (FAQs)
Q1: My molecular dynamics (MD) simulation of this compound in a protein complex is unstable. What are the common causes and solutions?
A1: Instability in MD simulations involving this compound can arise from several factors:
-
Poor Force Field Parameterization: The accuracy of an MD simulation is heavily dependent on the quality of the force field parameters.[1] If the parameters for this compound are not well-defined, it can lead to unrealistic molecular geometries and interactions, causing the simulation to crash. Ensure you are using a well-validated force field, such as CHARMM or AMBER, and consider re-parameterizing the molecule if necessary.[2][3][4]
-
Inadequate System Equilibration: Proper equilibration of the simulation system (protein, ligand, solvent, and ions) is crucial. Insufficient equilibration can result in steric clashes and high-energy conformations that lead to instability. A multi-stage equilibration protocol, gradually releasing restraints on different parts of the system, is recommended.
-
Incorrect Protonation States: The protonation states of titratable residues in the protein and the ligand itself can significantly impact the electrostatic interactions and stability of the complex. Use tools like PROPKA or H++ to predict the pKa values of residues at the simulation pH and ensure the correct protonation states are assigned.
-
Bad Initial Structure: Starting with a poor-quality initial structure, such as one with steric clashes or unrealistic bond lengths, can lead to immediate simulation instability. It is essential to carefully prepare and minimize the initial coordinates of the this compound-protein complex.
Q2: My DFT calculations for the excited states of this compound are not matching experimental spectra. How can I improve the accuracy?
A2: Accurately calculating the excited states of large molecules like this compound is challenging.[5][6] Here are some troubleshooting steps:
-
Choice of Functional and Basis Set: The choice of density functional and basis set is critical for excited state calculations.[7][8] Functionals like CAM-B3LYP and M06-2X, which include a portion of Hartree-Fock exchange, often perform better for charge-transfer and excited states compared to standard hybrid functionals like B3LYP.[7][9] A sufficiently large basis set, such as 6-311+G(d,p) or def2-TZVP, is also recommended.[10]
-
Inclusion of Solvent Effects: The environment can significantly influence the electronic properties of this compound. If the experimental data is from a solution, including a solvent model (implicit like PCM or explicit) in your calculations is crucial.[7][10]
-
Vibronic Coupling: Experimental spectra often show vibronic fine structure that is not captured by vertical excitation energy calculations alone. To better reproduce the experimental line shape, you may need to perform vibronic coupling calculations.
-
Comparison to the Correct Experimental Data: Ensure you are comparing your calculated vertical excitation energies to the absorption maxima (λmax) of the experimental spectrum. For a more detailed comparison, you may need to simulate the full spectrum.
Q3: I am having trouble with the force field parameterization of the phytyl tail of this compound. What is the best approach?
A3: The long and flexible phytyl tail of this compound can be challenging to parameterize due to its many rotatable bonds. An iterative approach is often necessary.[3]
-
Initial Parameter Assignment: Start by using a general force field like CGenFF or GAFF to generate initial parameters for the phytyl tail.
-
Quantum Mechanical (QM) Calculations: Perform QM calculations (e.g., using DFT with a functional like B3LYP and a basis set like 6-31G*) on a representative fragment of the phytyl tail to obtain reference data. This data should include optimized geometries, vibrational frequencies, and dihedral angle energy profiles.
-
Parameter Refinement: Fit the force field parameters (bond lengths, angles, and dihedral terms) to reproduce the QM reference data. This is often an iterative process.
-
Validation: Validate the new parameters by running short MD simulations of the isolated phytyl tail fragment and comparing the conformational sampling to the QM energy profiles.
Troubleshooting Guides
Problem 1: Inaccurate Protein-Ligand Docking Pose for this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The docked pose of this compound does not match the crystallographic binding mode. | Inadequate Scoring Function: The scoring function may not accurately capture the specific interactions between this compound and the protein.[11][12] | 1. Try different docking programs with diverse scoring functions (e.g., GOLD, AutoDock Vina, Glide).[12] 2. Use consensus docking, where you compare the results from multiple programs. 3. If available, use experimental information to apply constraints during docking. |
| Insufficient Sampling: The docking algorithm may not be adequately exploring the conformational space of the flexible phytyl tail.[12] | 1. Increase the exhaustiveness of the docking search. 2. Perform a conformational search of the isolated this compound to identify low-energy conformers and use them as starting points for docking. 3. Consider using a more flexible docking protocol that allows for sidechain movement in the protein's binding pocket. | |
| Incorrect Binding Site Definition: The specified binding site for docking may be incorrect. | 1. Use binding site prediction tools to identify potential binding pockets on the protein surface.[13] 2. If the binding site is unknown, perform blind docking to search the entire protein surface.[13] |
Problem 2: Aggregation of this compound in Molecular Dynamics Simulations
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound molecules are forming unrealistic aggregates in the simulation box. | High Concentration: The concentration of this compound in the simulation may be too high, leading to artificial aggregation.[14] | 1. Reduce the number of this compound molecules in the simulation box. 2. Increase the size of the simulation box to decrease the concentration. |
| Force Field Inaccuracies: The non-bonded parameters (van der Waals and electrostatic) of the force field may be promoting excessive self-association. | 1. Review and validate the force field parameters for this compound, particularly the partial atomic charges and Lennard-Jones parameters.[15] 2. Compare the aggregation behavior with different force fields. | |
| Insufficient Solvent Equilibration: Poorly equilibrated solvent can lead to artificial collapse and aggregation of solutes. | 1. Ensure the solvent has been thoroughly equilibrated around the this compound molecules before starting the production run. |
Data Presentation
Table 1: Comparison of Computational Methods for Pheophytin Excited State Calculations
| Method | Functional | Basis Set | Solvent Model | Typical Error in Excitation Energy (eV) | Reference |
| TD-DFT | B3LYP | 6-31G(d) | None (Gas Phase) | 0.5 - 1.0 | [7] |
| TD-DFT | CAM-B3LYP | def2-TZVP | PCM | 0.1 - 0.3 | [7] |
| DFT/MRCI | - | - | Varies | < 0.2 | [5][6] |
Experimental Protocols
Protocol 1: Validation of this compound Model via UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of purified this compound in a suitable solvent (e.g., acetone (B3395972) or diethyl ether). The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.5.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range from 350 nm to 750 nm. Use the pure solvent as a blank.
-
Measurement: Record the absorption spectrum of the this compound solution.
-
Data Analysis: Identify the wavelengths of the Qx and Qy band maxima.
-
Computational Comparison: Compare the experimental absorption maxima with the calculated vertical excitation energies from your computational model.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water.
-
Column: Use a C18 reverse-phase HPLC column.
-
Sample Injection: Dissolve the this compound sample in the initial mobile phase and inject a small volume into the HPLC system.
-
Detection: Use a diode-array detector to monitor the elution profile at the characteristic absorption wavelengths of this compound (around 410 nm and 665 nm).
-
Analysis: The purity of the sample can be determined from the relative area of the this compound peak in the chromatogram. This is crucial for ensuring that the experimental data used for validation corresponds to the correct molecule.
Mandatory Visualization
Caption: Workflow for refining computational models of this compound.
Caption: Troubleshooting logic for common computational modeling issues.
References
- 1. quora.com [quora.com]
- 2. Revised force-field parameters for chlorophyll-a, pheophytin-a and plastoquinone-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. users.cs.duke.edu [users.cs.duke.edu]
- 12. Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Accuracy and Efficiency of Blind Protein-Ligand Docking by Focusing on Predicted Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Support Center: Pheophytin b Handling and Isomerization Minimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pheophytin b. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize isomerization and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound is a derivative of chlorophyll (B73375) b where the central magnesium ion has been replaced by two hydrogen atoms. It plays a role as an electron carrier in the photosystem II complex. Isomerization, most commonly epimerization at the C13² position to form this compound', is a significant concern because it can alter the molecule's biological activity and spectroscopic properties. This can lead to inaccurate and irreproducible experimental results, particularly in drug development and photosynthetic research.
Q2: What are the primary factors that cause this compound isomerization?
The main factors that contribute to the isomerization of this compound to its epimer, this compound', are:
-
pH: Neutral to alkaline conditions significantly promote epimerization. Acidic conditions, while helping to prevent epimerization, can lead to other degradation pathways if too strong.
-
Temperature: Elevated temperatures accelerate the rate of isomerization.
-
Light: Exposure to light, especially UV and blue light, can induce photochemical reactions that lead to isomerization and degradation.
-
Solvent Polarity: The choice of solvent can influence the rate of isomerization.
Q3: How can I detect and quantify this compound and its isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying this compound and its epimer, this compound'. A C18 or C8 reverse-phase column with a suitable mobile phase gradient can achieve baseline separation of these isomers. Detection is typically performed using a diode array detector (DAD) or a fluorescence detector.
Troubleshooting Guides
Issue: Unexpected peaks appearing in my HPLC chromatogram.
Possible Cause 1: Isomerization of this compound to this compound'.
-
Solution: this compound' typically elutes very close to the main this compound peak. To confirm its identity, compare your chromatogram with a reference standard or published chromatograms. To minimize its formation, strictly follow the preventative measures outlined in the experimental protocols below, such as maintaining a slightly acidic pH, working at low temperatures, and protecting your samples from light.
Possible Cause 2: Degradation of this compound.
-
Solution: Other degradation products can also appear as extra peaks. These can result from exposure to strong acids, high temperatures, or prolonged exposure to light. Review your sample handling and storage procedures to identify any potential sources of degradation.
Issue: Loss of biological activity or inconsistent experimental results.
Possible Cause: Isomerization or degradation of your this compound sample.
-
Solution: The presence of this compound' or other degradation products can significantly impact the outcome of your experiments. It is crucial to use freshly prepared or properly stored this compound solutions. Always verify the purity of your sample using HPLC before conducting biological assays. If you suspect isomerization, repurify your sample if possible, or obtain a new, high-purity standard.
Data Presentation: Factors Affecting this compound Stability
The following tables summarize the impact of various experimental conditions on the stability of this compound, with a focus on minimizing isomerization.
Table 1: Effect of pH on this compound Stability
| pH Range | Stability of this compound | Isomerization to this compound' | Recommended Practice |
| < 4 | Prone to degradation (pheophorbide formation) | Low | Avoid strongly acidic conditions. |
| 4 - 6 | High | Minimal | Optimal pH range for storage and extraction. |
| 7 (Neutral) | Moderate | Moderate | Work quickly and at low temperatures if neutral pH is required. |
| > 8 (Alkaline) | Low | High | Avoid alkaline conditions. |
Table 2: Effect of Temperature on this compound Stability
| Temperature Range | Stability of this compound | Isomerization to this compound' | Recommended Practice |
| -80°C to -20°C | Very High | Negligible | Ideal for long-term storage of solid samples and stock solutions. [1] |
| 0°C to 4°C | High | Low | Recommended for short-term storage and during experimental procedures. |
| Room Temperature (~25°C) | Moderate to Low | Moderate to High | Minimize exposure to room temperature. |
| > 40°C | Very Low | Very High | Avoid heating this compound solutions. |
Table 3: Effect of Solvent on this compound Stability
| Solvent | Polarity | Stability of this compound | Isomerization to this compound' | Recommended Practice |
| Acetone (B3395972) (buffered with a weak acid) | Polar aprotic | High | Low | Recommended for extraction and short-term storage. |
| Methanol | Polar protic | Moderate | Moderate | Can be used, but acetone is generally preferred for stability. |
| Ethyl Acetate (B1210297) | Moderately polar | Moderate | Moderate | Suitable for certain extraction steps, but less ideal for storage. |
| Hexane | Nonpolar | Low (poor solubility) | - | Not recommended as a primary solvent. |
| Dimethylformamide (DMF) | Polar aprotic | High | Low | Can be an effective extraction solvent, particularly for suppressing chlorophyllase activity.[2][3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material with Minimized Isomerization
This protocol focuses on obtaining a crude this compound extract while minimizing the formation of its epimer.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Acetone (HPLC grade), buffered with 0.1% (v/v) acetic acid, pre-chilled to 4°C
-
Centrifuge capable of reaching 4°C
-
Centrifuge tubes, amber or wrapped in aluminum foil
-
Glass fiber filters
-
Rotary evaporator with a cold water bath
Procedure:
-
Weigh the desired amount of plant material. If fresh, flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle, adding small amounts of liquid nitrogen to keep the sample frozen.
-
Transfer the powdered tissue to a pre-chilled, amber centrifuge tube.
-
Add the pre-chilled buffered acetone to the tube (e.g., 10 mL per gram of tissue).
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube on ice in the dark and continue extraction for 30 minutes with occasional vortexing.
-
Centrifuge the extract at 5,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant through a glass fiber filter into a clean, amber collection flask.
-
Repeat the extraction (steps 4-8) on the pellet for exhaustive extraction.
-
Combine the supernatants.
-
Concentrate the extract using a rotary evaporator with the water bath temperature not exceeding 30°C.
-
For storage, dissolve the dried extract in a minimal amount of buffered acetone, flush with nitrogen gas, and store at -80°C in an amber vial.
Protocol 2: HPLC Analysis for the Quantification of this compound and this compound'
This protocol provides a baseline method for the separation and quantification of this compound and its epimer.
Instrumentation and Columns:
-
HPLC system with a quaternary pump and a diode array or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Acetonitrile:Water:Triethylamine (90:10:0.1, v/v/v)
-
Solvent B: Methanol:Ethyl acetate (70:30, v/v)
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 100 | 0 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 100 | 0 |
| 30 | 100 | 0 |
Flow Rate: 1.0 mL/min Injection Volume: 20 µL Detection Wavelength: 435 nm (for DAD) or Ex: 435 nm, Em: 670 nm (for fluorescence)
Procedure:
-
Prepare standards of purified this compound. An equilibrium mixture of this compound and b' can be generated by allowing a solution to stand at room temperature for several hours to aid in peak identification.
-
Prepare samples by dissolving the extract in the initial mobile phase composition.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Construct a calibration curve using the peak area of the this compound standard.
-
Quantify this compound and this compound' in the samples based on the calibration curve.
Mandatory Visualizations
Caption: Workflow for minimizing this compound isomerization.
Caption: Isomerization and degradation pathways of this compound.
References
dealing with spectral overlap in pheophytin b analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with spectral overlap during the analysis of pheophytin b.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues faced during the spectrophotometric and chromatographic analysis of this compound, particularly in the presence of interfering pigments like chlorophylls (B1240455).
Spectrophotometric Analysis
Q1: My sample contains both chlorophyll (B73375) b and this compound. How can I accurately quantify this compound using a spectrophotometer when their spectra overlap?
A1: This is a classic challenge in pigment analysis. Direct spectrophotometry is often inaccurate due to the overlapping absorption spectra of chlorophyll b and this compound.[1] Two primary methods can be employed to address this:
-
Acidification Method: This is a common approach where the sample is first measured, then acidified to convert all chlorophyll b to this compound, and then remeasured. The change in absorbance at specific wavelengths allows for the calculation of the initial concentrations of both pigments.[2][3][4] It is crucial to control the pH of the extract during acidification to a range of 2.6-2.8, as higher pH may lead to incomplete conversion, while lower pH can cause degradation of other pigments, leading to inaccurate readings.[5]
-
Derivative Spectroscopy: This mathematical technique can be used to resolve overlapping spectral bands.[6][7] By calculating the first or higher-order derivative of the absorbance spectrum, subtle spectral features are enhanced, allowing for the identification and quantification of individual components in a mixture.[7][8] This method can help to distinguish the sharp peaks of individual pigments from the broad, overlapping absorbance bands.
Q2: I am using the acidification method, but my results are inconsistent. What could be the problem?
A2: Inconsistent results with the acidification method can stem from several factors:
-
Incomplete Conversion: The conversion of chlorophyll b to this compound upon acidification is rapid but not instantaneous, typically taking a few minutes.[2] Ensure you are allowing sufficient time for the reaction to complete before remeasuring.
-
Incorrect Acid Concentration: The final pH of the extract after acidification is critical.[5] Too little acid will result in incomplete conversion, while too much can lead to the degradation of pigments and the formation of different ionic species of pheophytin with altered spectral properties.[5]
-
Light and Temperature Sensitivity: Chlorophylls and their derivatives are sensitive to light and heat.[2][9] All steps should be carried out in subdued light, and samples should be kept cool to prevent degradation.
-
Solvent Effects: The type of solvent used for extraction can affect the spectra of the pigments and the efficiency of the acidification reaction.[2] Ensure you are using the correct equations and coefficients for the solvent system you are employing.
HPLC Analysis
Q3: My HPLC chromatogram shows poor separation between this compound and chlorophyll b peaks. How can I improve the resolution?
A3: Poor resolution in HPLC is a common issue that can often be resolved by optimizing the chromatographic conditions. Here are some troubleshooting steps:
-
Mobile Phase Composition: Adjusting the polarity of the mobile phase is the most common way to improve separation. For reverse-phase HPLC, which is commonly used for pigment analysis, decreasing the solvent strength (e.g., by increasing the proportion of the weaker solvent like water) will generally increase retention times and improve the separation of closely eluting peaks.
-
Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the resolution of complex mixtures. A shallow gradient can help to better separate compounds with similar retention times.
-
Column Chemistry: Ensure you are using an appropriate column. C18 columns are widely used for pigment analysis.[10] However, different C18 columns from various manufacturers can have different selectivities. Trying a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., C30) might provide the necessary resolution.
-
Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Optimizing the column temperature can sometimes improve peak shape and resolution.
Q4: I am observing peak tailing for my this compound peak in my HPLC chromatogram. What are the common causes and solutions?
A4: Peak tailing can compromise both the resolution and the accuracy of quantification. Common causes and their solutions include:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to tailing. Using an end-capped column or adding a small amount of a competitive base (like triethylamine) to the mobile phase can help to minimize these interactions.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites on the column that cause tailing. Flushing the column with a strong solvent is recommended to remove contaminants.
-
Mismatched Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Data Presentation
Table 1: Spectral Properties of this compound and Related Pigments in Different Solvents.
| Pigment | Solvent | Soret Band (nm) | Qy Band (nm) | Molar Extinction Coefficient (ε) at Qy Band (L mol⁻¹ cm⁻¹) | Reference |
| This compound | 100% Acetone (B3395972) | 434.5 | 653.5 | 28.1 x 10³ (at 657 nm in 90% acetone) | [11] |
| This compound | Diethyl ether | 434 | 655 | 37.3 x 10³ | [11][12] |
| Chlorophyll b | Acetone | 456.9 | 645.5 | - | [13] |
| Pheophytin a | Acetone | ~410 | ~666 | - | [13][14] |
| Chlorophyll a | Acetone | 430 | 662 | - | [13] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound using the Acidification Method
-
Sample Preparation:
-
Initial Spectrophotometric Measurement:
-
Acidification:
-
Final Spectrophotometric Measurement:
-
Remeasure the absorbance at 664 nm and 750 nm. Let these readings be A_664_after and A_750_after.
-
The corrected final absorbance is A_after = A_664_after - A_750_after.
-
-
Calculations:
-
Use the appropriate equations (e.g., Lorenzen's modified monochromatic equations) to calculate the concentrations of chlorophyll b and this compound based on the change in absorbance before and after acidification.[9]
-
Protocol 2: HPLC Method for the Separation of this compound and Chlorophyll b
-
Sample Preparation:
-
Extract pigments from the sample using an appropriate solvent (e.g., acetone, methanol, or a mixture).
-
Filter the extract through a 0.22 µm syringe filter to remove particulates before injection.
-
-
HPLC System and Column:
-
Use a reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
-
Mobile Phase and Gradient:
-
A common mobile phase system for pigment separation is a gradient of acetonitrile, methanol, and ethyl acetate.[10]
-
A typical gradient might start with a higher polarity mixture and gradually increase the proportion of the less polar solvent. An example gradient could be:
-
Mobile Phase A: Acetonitrile:Methanol (60:20, v/v)
-
Mobile Phase B: Ethyl Acetate
-
Gradient: Start with 100% A, ramp to a certain percentage of B over a set time to achieve separation.
-
-
The exact gradient profile will need to be optimized for your specific sample and column.
-
-
Detection:
-
Use a diode array detector (DAD) or a UV-Vis detector set at the Soret band maximum of this compound (around 435 nm) for high sensitivity.
-
-
Troubleshooting Common HPLC Problems:
Visualizations
Caption: Workflow for spectrophotometric quantification of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Principle of derivative spectroscopy for resolving spectral overlap.
References
- 1. rseco.org [rseco.org]
- 2. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 3. Spectrophotometric method of controlled pheophytinization for the determination of both chlorophylls and pheophytins in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. participants.wepal.nl [participants.wepal.nl]
- 5. researchgate.net [researchgate.net]
- 6. ldeo.columbia.edu [ldeo.columbia.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]
- 10. researchgate.net [researchgate.net]
- 11. epic.awi.de [epic.awi.de]
- 12. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. uhplcs.com [uhplcs.com]
- 17. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Chromatographic Analysis of Pheophytin b
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of pheophytin b.
Troubleshooting Guide
Poor resolution of this compound can manifest as broad peaks, peak tailing, or co-elution with other pigments like chlorophyll (B73375) b or pheophytin a. This guide provides a systematic approach to diagnosing and resolving these common issues.
Logical Workflow for Troubleshooting Poor this compound Resolution
The following diagram outlines a step-by-step process for troubleshooting suboptimal resolution of your this compound peak.
Caption: Troubleshooting Decision Tree for this compound Resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in reverse-phase HPLC?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[1][2] Potential causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the pheophytin molecule, causing tailing.[1]
-
Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[1]
-
Column Degradation: A partially blocked inlet frit or a void at the column head can disrupt the sample band, causing tailing for all peaks.[1][2]
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a competitive agent, like a buffer, to the mobile phase to mask the silanol groups.[1]
-
Reduce Sample Concentration: Dilute your sample and reinject to see if peak shape improves.[1]
-
Check the Column: If all peaks are tailing, try backflushing the column or replacing the inlet frit. If the problem persists, the column may need to be replaced.[2] Using a guard column can help extend the life of your analytical column.[3]
Q2: How can I improve the separation between this compound and chlorophyll b?
This compound is the demetalated form of chlorophyll b, meaning it lacks the central magnesium ion.[4] This makes it less polar than chlorophyll b. In reverse-phase HPLC, where less polar compounds are retained longer, this compound will elute after chlorophyll b.[5][6] To improve their separation:
-
Adjust Mobile Phase Polarity: Decrease the polarity of the mobile phase (i.e., increase the proportion of the weaker solvent like water or a buffer in a reversed-phase system) to increase the retention time of both compounds and potentially improve resolution.
-
Optimize the Gradient (HPLC): A shallower gradient, where the solvent composition changes more slowly, generally provides better separation of closely eluting peaks.[4]
-
Change the Stationary Phase: Consider a column with a different chemistry (e.g., C30 instead of C18) that may offer different selectivity for these pigments.
Q3: My this compound peak is co-eluting with another compound. What should I do?
Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.
-
Adjust Selectivity: The most effective way to resolve co-eluting peaks is to change the selectivity of the system.[7] This can be achieved by:
-
Changing the composition of the mobile phase (e.g., switching from methanol (B129727) to acetonitrile (B52724) as the organic modifier, or trying a ternary mixture).[7]
-
Altering the stationary phase to one with a different chemical nature.[7]
-
-
Temperature Optimization: In some cases, changing the column temperature can affect selectivity and improve resolution.[7]
-
Fluorescence Detection: If co-elution is with a non-fluorescent compound, switching to a fluorescence detector can provide the necessary selectivity, as pheophytins are fluorescent.[8][9]
Q4: Can I use Thin-Layer Chromatography (TLC) for separating this compound?
Yes, TLC is a valuable technique for the initial separation of plant pigments, including this compound.[4][10] It can be used to quickly test different solvent systems before moving to HPLC.[4]
-
Stationary Phase: Silica gel plates are commonly used.[4][11]
-
Mobile Phase: A mixture of non-polar and moderately polar solvents is typically used. For example, a common system is a mixture of hexane (B92381) and acetone (B3395972).[4] Another reported mobile phase is hexane-acetone-ethanol (70:28:2, v/v).[11]
Quantitative Data Summary
The following tables provide examples of chromatographic conditions that have been used for the separation of chlorophylls (B1240455) and their derivatives.
Table 1: Example HPLC Conditions for Pigment Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18 | Silica Gel |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Isocratic Hexane-based solvent |
| Detection | UV-Vis or Fluorescence | UV-Vis |
| Notes | A quaternary solvent gradient can be effective.[8][9] | Normal-phase HPLC can also be used.[12] |
Table 2: Example TLC Conditions for Pigment Separation
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel 60 | Cellulose (B213188) |
| Mobile Phase | Hexane:Acetone:Ethanol (70:28:2, v/v)[11] | Light petroleum:Pyridine (9:1, v/v)[13] |
| Typical Rf Values | This compound: ~0.63-0.75[10] | Suitable for chlorophylls and pheophytins.[13] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Analysis of this compound
This protocol provides a general methodology for the separation of this compound from a plant extract. Optimization will be required based on your specific sample matrix and instrumentation.
1. Sample Preparation: a. Extract pigments from the sample material (e.g., leaf tissue) using a solvent like 80-100% acetone or ethanol. b. To convert chlorophylls to pheophytins for creating a standard, dissolve a known amount of chlorophyll in a solvent and add a small amount of dilute acid (e.g., 0.1 N HCl).[14] c. Centrifuge the extract to remove particulate matter. d. Filter the supernatant through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: Acetonitrile:Water:Acetic Acid (e.g., 6:193:1, v/v/v).[15] c. Mobile Phase B: Acetonitrile:Methanol (e.g., 1:2, v/v).[15] d. Gradient Program:
- 0-10 min: 80% B
- 10-20 min: Increase to 100% B
- 20-25 min: Hold at 100% B
- 25-30 min: Return to 80% B and equilibrate. e. Flow Rate: 1.0 mL/min. f. Detection: Diode Array Detector (DAD) or Fluorescence Detector (FLD). Monitor at wavelengths around 434 nm and 666 nm for pheophytins.[15]
3. Data Analysis: a. Identify this compound based on retention time compared to a standard. b. Quantify using a calibration curve generated from standards of known concentrations.
Workflow for HPLC Analysis
Caption: General Workflow for HPLC Analysis of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. High-performance liquid chromatography with fluorescence detection for the rapid analysis of pheophytins and pyropheophytins in virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. more.juniata.edu [more.juniata.edu]
- 11. akjournals.com [akjournals.com]
- 12. Preparation of Chlorophylls and Pheophytins by Isocratic Liquid Chromatography - Lookchem [lookchem.com]
- 13. Thin-layer chromatography of chlorophylls and their derivatives on cellulose layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-term Storage and Handling of Pheophytin b
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of pheophytin b.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a derivative of chlorophyll (B73375) b where the central magnesium ion has been replaced by two hydrogen atoms.[1] This modification makes it a key intermediate in the chlorophyll degradation pathway and an important biomarker for assessing the quality and storage conditions of plant-derived products like olive oil and green tea.[2] Its stability is crucial for accurate experimental results, as degradation can lead to the formation of other compounds and a loss of biological activity.
Q2: What are the optimal conditions for the long-term storage of this compound?
For long-term preservation, this compound should be stored as a solid or in a suitable solvent at -80°C. For short-term storage, -20°C is acceptable.[1] It is critical to protect it from light by wrapping the container in aluminum foil and to store it in a dry, cool, and well-ventilated place.[1][3]
Q3: What solvents are recommended for storing this compound in solution?
This compound can be dissolved in various organic solvents for experimental use, including acetone (B3395972), methanol (B129727), and diethyl ether.[1][2] For storage in solution, it is crucial to use high-purity, anhydrous solvents to minimize degradation. The choice of solvent may depend on the intended downstream application.
Q4: How does this compound degrade, and what are the main degradation products?
This compound is sensitive to light, heat, and acidic conditions.[4][5] The degradation process can involve the removal of the phytol (B49457) tail, converting it into pheophorbide b.[2] Further degradation, particularly with heat, can lead to the formation of pyrothis compound.[5] Under strong light, photodegradation can also occur, leading to the destruction of its chemical structure.
Q5: What is the typical appearance of a high-purity this compound solution?
A high-purity solution of this compound in an organic solvent typically appears olive-green to brownish-green. A significant color change to a more brownish or yellowish hue may indicate degradation.[6]
Troubleshooting Guides
Issue 1: Unexpected Color Change in this compound Solution
-
Symptom: The this compound solution has changed color from its typical olive-green to a distinct brown or yellow.
-
Possible Causes:
-
Solutions:
-
Always store this compound solutions protected from light and at the recommended low temperatures.
-
Use fresh, high-purity solvents and consider purging the vial with an inert gas like argon or nitrogen before sealing.
-
Verify the pH of your solution; acidic conditions can accelerate degradation.[2]
-
Issue 2: Unexpected Peaks in HPLC Chromatogram
-
Symptom: When analyzing the purity of this compound by HPLC, additional, unexpected peaks are observed.
-
Possible Causes:
-
Degradation Products: The extra peaks could be degradation products such as pheophorbide b or pyrothis compound.[4][7]
-
Solvent Impurities: Impurities in the solvents used for sample preparation or the mobile phase can appear as ghost peaks.
-
System Contamination: Carryover from previous injections or contamination of the HPLC system can introduce extraneous peaks.
-
-
Solutions:
-
Run a blank gradient (mobile phase without sample) to check for solvent impurities or system contamination.
-
If degradation is suspected, compare the retention times of the unknown peaks with those of known degradation product standards, if available.
-
Ensure proper cleaning and flushing of the HPLC system between runs.
-
Issue 3: Loss of Biological Activity
-
Symptom: A previously active batch of this compound shows reduced or no activity in a biological assay (e.g., antioxidant assay).
-
Possible Causes:
-
Molecular Degradation: The structural integrity of the this compound molecule may have been compromised due to improper storage or handling.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation.
-
Interaction with Assay Components: Some components of the assay buffer or medium may be incompatible with this compound, leading to its degradation.
-
-
Solutions:
-
Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Always handle the compound in subdued light and on ice to minimize degradation during experimental setup.
-
Run a control with a freshly prepared this compound solution to confirm if the issue is with the stored sample or the assay itself.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Light Conditions | Container | Form |
| Long-term (months to years) | -80°C | Dark (wrap in foil) | Tightly sealed, airtight vial | Solid (lyophilized powder) or in anhydrous solvent |
| Short-term (weeks to months) | -20°C | Dark (wrap in foil) | Tightly sealed, airtight vial | Solid or in anhydrous solvent |
| Working Solution (daily use) | 4°C (on ice) | Subdued light | Tightly sealed vial | In anhydrous solvent |
Table 2: Qualitative Stability of this compound in Different Solvents at Room Temperature
| Solvent | Relative Stability (Qualitative) | Notes |
| Acetone | More stable than in methanol | Samples extracted in acetone show less degradation over time compared to methanol. |
| Methanol | Less stable | Can lead to allomerization and significant degradation within a day. |
| Diethyl Ether | Moderately stable | Suitable for short-term handling and some analytical procedures. |
Note: Quantitative data on the percentage of degradation of purified this compound over extended periods at specific low temperatures is limited in the available literature. The general consensus is that storage at -80°C in the dark provides the best long-term stability.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of a this compound sample and detecting common degradation products.
1. Sample Preparation: a. Accurately weigh a small amount of the this compound sample. b. Dissolve the sample in a suitable solvent (e.g., acetone or a mixture of methanol and acetone) to a known concentration (e.g., 1 mg/mL).[1] c. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of (A) methanol:water:ammonium acetate (B1210297) and (B) ethyl acetate is often used.
- Flow Rate: 1.0 mL/min.
- Detection: Diode array detector (DAD) or fluorescence detector. Monitor at wavelengths around 430-440 nm and 650-660 nm for this compound.
- Injection Volume: 10-20 µL.
3. Data Analysis: a. Identify the main peak corresponding to this compound based on its retention time and spectral characteristics. b. Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks. c. Tentatively identify any impurity peaks by comparing their retention times and spectra to known degradation products like pheophorbide b and pyrothis compound.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
1. Reagent Preparation: a. DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (B145695) (e.g., 0.1 mM). The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. b. This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration. c. Test Solutions: Prepare a series of dilutions of the this compound stock solution.
2. Assay Procedure: a. In a 96-well plate or cuvettes, add a small volume of each this compound dilution. b. Add the DPPH solution to each well/cuvette and mix well. c. Include a control with the solvent only (no this compound). d. Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes). e. Measure the absorbance of each solution at 517 nm using a spectrophotometer.
3. Calculation: a. Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Mandatory Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Troubleshooting unexpected peaks in HPLC analysis.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 3. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. UCSB Science Line [scienceline.ucsb.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pheophytin b Reconstitution Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for pheophytin b reconstitution experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in reconstitution experiments?
This compound is a chlorophyll (B73375) derivative where the central magnesium ion has been replaced by two hydrogen atoms.[1][2] It plays a crucial role as an early electron acceptor in the photosystem II (PSII) reaction center, making it essential for studying charge separation and electron transfer dynamics in photosynthesis.[1] Reconstitution experiments with this compound allow for the investigation of pigment-protein interactions and the structural requirements for the assembly of photosynthetic complexes.[3]
Q2: What are the key stability concerns when working with this compound?
This compound is sensitive to several factors that can lead to its degradation:
-
Light, Heat, and Oxygen: Exposure to light, high temperatures, and oxygen can lead to the decomposition of this compound.[4]
-
pH: Acidic conditions can promote the degradation of chlorophyll derivatives.[][6] While this compound is formed under acidic conditions from chlorophyll b, extreme pH levels should be avoided during experiments to maintain its integrity.
Q3: How can I confirm the successful reconstitution of my protein with this compound?
Successful reconstitution can be verified through spectroscopic analysis. Upon successful incorporation into an apoprotein, the absorption and fluorescence spectra of this compound will exhibit characteristic shifts compared to the free pigment in solution. Specifically, changes in the Qy and Soret absorption bands are indicative of pigment-protein interactions.[3][7]
Troubleshooting Guides
Issue 1: Low Reconstitution Yield
Q: My final yield of reconstituted complex is consistently low. What are the potential causes and how can I improve it?
A: Low reconstitution yield is a common issue that can stem from several factors throughout the experimental process.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Apoprotein Preparation | Ensure complete removal of native pigments from the apoprotein. Residual pigments can interfere with the binding of this compound. The apoprotein should be properly denatured to allow for refolding around the new pigment. |
| Incorrect Pigment-to-Protein Ratio | The optimal molar ratio of this compound to apoprotein is crucial. An excess of free pigment can lead to aggregation, while too little will result in a low yield of reconstituted complex. It is recommended to perform a titration experiment to determine the optimal ratio for your specific protein. |
| Suboptimal Reconstitution Buffer | The pH and composition of the reconstitution buffer can significantly impact the efficiency of the process. The buffer should promote the correct folding of the apoprotein and the stable incorporation of the pigment. A common starting point is a buffer at a neutral pH, such as 10 mM HEPES at pH 7.5.[8] |
| Inefficient Purification | The purification method used to separate the reconstituted complex from free pigment and unfolded protein can affect the final yield. Nickel affinity chromatography for His-tagged proteins followed by sucrose (B13894) density gradient ultracentrifugation is an effective method for purification.[8][9] |
Issue 2: Aggregation of this compound or the Reconstituted Complex
Q: I am observing precipitation or aggregation during my reconstitution experiment. How can I prevent this?
A: Aggregation can occur with both the free this compound pigment and the reconstituted pigment-protein complex.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Pigment Concentration | High concentrations of this compound in solution can lead to self-aggregation. Prepare fresh this compound solutions and avoid high concentrations in the reconstitution mixture. |
| Inappropriate Solvent | The choice of solvent for dissolving this compound is critical. Acetone (B3395972) is a commonly used solvent for dissolving chlorophylls (B1240455) and their derivatives.[8] Ensure the solvent is compatible with the subsequent reconstitution buffer to prevent precipitation. |
| Incorrect Detergent Concentration | For membrane proteins, the concentration of the detergent used to solubilize the apoprotein is important. Too little detergent may not effectively solubilize the protein, leading to aggregation, while too much can denature the protein or interfere with pigment binding. The use of a mild detergent like n-dodecyl-β-D-maltoside at a concentration of around 0.06% is often effective.[8] |
| Suboptimal Temperature | Temperature can influence both protein folding and pigment stability. Reconstitution is often performed at low temperatures (e.g., 4°C) to enhance stability.[8] |
Issue 3: Incorrect Spectroscopic Properties of the Reconstituted Complex
Q: The absorption or fluorescence spectrum of my reconstituted complex does not match the expected profile. What could be the reason?
A: Deviations in the spectroscopic properties can indicate a variety of issues, from incomplete reconstitution to pigment degradation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Free Pigment | The presence of unbound this compound in the final sample will alter the overall spectrum. Ensure thorough purification of the reconstituted complex to remove all free pigment. Sucrose density gradient ultracentrifugation is particularly effective for this.[8][9] |
| Pigment Degradation | This compound can degrade if exposed to harsh conditions. Protect your samples from light and heat, and use fresh preparations of the pigment. The formation of degradation products will result in different spectral characteristics. |
| Incorrect Protein Folding | If the apoprotein does not fold correctly around the this compound molecule, the pigment's electronic environment will be altered, leading to unexpected spectral shifts. Optimize the reconstitution conditions (e.g., buffer composition, temperature, incubation time) to promote proper protein folding. |
| Contamination with Other Pigments | If the this compound sample is not pure, the presence of other chlorophyll derivatives will affect the spectrum. Use highly purified this compound for your experiments. |
Quantitative Data Summary
Table 1: Spectroscopic Properties of this compound in Different Solvents
| Solvent | Soret Band (nm) | Qy Band (nm) | Reference |
| 100% Acetone | 434.5 | 653.5 | [10] |
| Diethyl ether | 434 | 655 | [10] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect | Recommendations |
| Temperature | Higher temperatures accelerate degradation.[6] | Store this compound solutions at low temperatures (e.g., -20°C or -80°C) and perform experiments on ice or at 4°C when possible.[] |
| pH | Acidic pH can lead to degradation.[6] | Maintain a neutral to slightly basic pH in buffers during reconstitution and storage. |
| Light | Exposure to light can cause photodegradation. | Protect samples from light by using amber vials or wrapping containers in aluminum foil.[] |
| Oxygen | Oxygen can contribute to oxidative degradation. | Degas solvents and buffers and consider working in an inert atmosphere (e.g., under nitrogen or argon) for sensitive experiments. |
Experimental Protocols
Protocol 1: Preparation of Apoprotein from E. coli Inclusion Bodies
-
Expression: Overexpress the desired apoprotein with a His-tag in E. coli.[9][11]
-
Cell Lysis: Harvest the cells and lyse them using sonication or a French press.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove cellular debris.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea) and a reducing agent (e.g., DTT).
-
Purification: Purify the solubilized apoprotein using nickel affinity chromatography under denaturing conditions.
-
Storage: Store the purified apoprotein at -80°C.
Protocol 2: Extraction of this compound from Chlorophyll b
-
Chlorophyll b Isolation: Isolate chlorophyll b from a plant source (e.g., spinach) using established chromatographic methods.[]
-
Acidification: Dissolve the purified chlorophyll b in a suitable solvent such as anhydrous ether.[] Add a dilute acid (e.g., 30% hydrochloric acid) dropwise while vortexing until the solution color changes from green to olive-brown, indicating the conversion to this compound.[]
-
Purification: Purify the resulting this compound using chromatography to remove any unreacted chlorophyll b and other byproducts.
-
Quantification: Determine the concentration of the purified this compound spectrophotometrically using the known extinction coefficients (see Table 1).
-
Storage: Evaporate the solvent under a stream of nitrogen and store the dried this compound at -20°C or -80°C in the dark.[]
Protocol 3: In Vitro Reconstitution of Apoprotein with this compound
-
Prepare Pigment Solution: Dissolve the purified this compound in 100% acetone to a known concentration.[8] If required for the specific apoprotein, also prepare solutions of any necessary carotenoids.
-
Prepare Apoprotein: Thaw the purified, denatured apoprotein on ice.
-
Reconstitution Mixture: In a microcentrifuge tube, combine the reconstitution buffer (e.g., 10 mM HEPES, pH 7.5, 0.06% n-dodecyl-β-D-maltoside), the denatured apoprotein, and the this compound solution. The final concentration of acetone should be kept low to avoid protein precipitation. A typical starting pigment-to-protein molar ratio is around 10:1, but this should be optimized.
-
Incubation: Incubate the mixture on ice or at 4°C for a defined period (e.g., 1-2 hours) with gentle mixing to allow for the apoprotein to refold around the pigment.
-
Purification of Reconstituted Complex:
-
Nickel Affinity Chromatography: If using a His-tagged apoprotein, purify the reconstituted complex using a nickel affinity column to separate it from the majority of the free pigment.[9]
-
Sucrose Density Gradient Ultracentrifugation: For further purification and to remove any remaining free pigment and aggregated protein, load the sample onto a continuous sucrose gradient (e.g., 0.1-1.0 M sucrose) and centrifuge at high speed (e.g., 41,000 rpm) for several hours at 4°C.[8] The reconstituted complex will form a distinct colored band that can be collected.
-
-
Analysis: Analyze the purified reconstituted complex using absorption and fluorescence spectroscopy to confirm successful reconstitution.
Visualizations
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. This compound | 3147-18-0 | BP163722 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Metal Concentration, pH, and Temperature on the Chlorophyll Derivative Content, Green Colour, and Antioxidant Activity of Amaranth (Amaranthus viridis) Purees [mdpi.com]
- 7. Optical spectroscopic studies of light-harvesting by pigment-reconstituted peridinin-chlorophyll-proteins at cryogenic temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Reconstitution of Light-harvesting Complexes of Plants and Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epic.awi.de [epic.awi.de]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Pheophytin b Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of pheophytin b.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
A1: Low yield of this compound can be attributed to several factors:
-
Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant matrix to release the pigments. Grinding the sample, sonication, or using techniques like pressurized liquid extraction (PLE) can improve cell disruption.[1]
-
Inappropriate Solvent Choice: The polarity of the solvent system is crucial for efficient extraction. While various solvents can extract chlorophyll (B73375) derivatives, their efficiencies differ.[2][3] No single solvent system is optimal for all pigments due to differences in their relative polarities.[3]
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at an optimal temperature to extract the desired amount of this compound. Optimization of these parameters is often necessary.[4][5]
-
Degradation of this compound: this compound is susceptible to degradation under certain conditions, such as exposure to light, heat, and acids.[5][6]
Q2: My extract is green instead of the expected brownish or grayish color of pheophytin. What does this indicate?
A2: A green extract indicates a high concentration of chlorophylls (B1240455) (a and b) and that the conversion to pheophytins is incomplete.[7] Pheophytin is formed when the central magnesium ion is lost from the chlorophyll molecule, resulting in a color change from green to brown or gray.[8] To promote the conversion of chlorophyll b to this compound, a mild acidification step is often employed.[9]
Q3: How can I minimize the degradation of this compound during extraction and storage?
A3: To minimize degradation:
-
Work in Dim Light: Pheophytins are sensitive to light, so it is recommended to perform the extraction and subsequent handling steps under dim light or in amber-colored glassware.[9]
-
Control Temperature: High temperatures can accelerate the degradation of this compound.[5] Use cold solvents and keep extracts on ice or refrigerated whenever possible. For long-term storage, freezing at -20°C is recommended.[10]
-
Avoid Strong Acids: While mild acidification is used to convert chlorophyll to pheophytin, strong acids can cause further degradation.[11] Careful control of acid concentration and exposure time is critical.[9]
-
Use an Inert Atmosphere: To prevent oxidation, extractions and storage can be performed under an inert atmosphere, such as nitrogen.[9]
Q4: The final extract contains a significant amount of impurities. How can I improve its purity?
A4: The presence of impurities such as other pigments (carotenoids), lipids, and waxes is common.[1][12] To improve purity:
-
Pre-extraction Washing: For fresh plant material, a brief treatment with boiling water can help remove water-soluble impurities and coagulate proteins.[9]
-
Solvent Partitioning: A liquid-liquid partitioning step can be used to separate compounds based on their polarity. For instance, non-polar solvents like hexanes can be used to remove waxes and other non-polar constituents.[1]
-
Chromatography: For high-purity this compound, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) are necessary for separation from other pigments like pheophytin a and carotenoids.[9][13]
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for this compound extraction?
A1: A variety of organic solvents can be used for the extraction of chlorophylls and their derivatives. Commonly used solvents include acetone (B3395972), ethanol (B145695), methanol, diethyl ether, and dimethyl sulfoxide (B87167) (DMSO).[2] The choice of solvent depends on the plant material and the desired purity of the extract. Acetone and ethanol are frequently used due to their efficiency and relatively lower toxicity.[2][3] For freeze-dried material, diethyl ether is an excellent choice for quantitative extraction.[11]
Q2: What is the difference between pheophytin a and this compound?
A2: Pheophytin a and this compound are both derivatives of chlorophyll a and chlorophyll b, respectively, where the central magnesium ion has been replaced by two hydrogen atoms. The primary structural difference is that chlorophyll b (and therefore this compound) has a formyl group (-CHO) at the C7 position, whereas chlorophyll a (and pheophytin a) has a methyl group (-CH3) at that position.[2]
Q3: How can I convert chlorophyll b to this compound?
A3: The conversion of chlorophyll b to this compound is achieved through a process called pheophytinization, which involves the removal of the central magnesium ion. This is typically done by treating the chlorophyll-containing extract with a mild acid, such as dilute hydrochloric acid or oxalic acid.[7][9]
Q4: At what wavelengths should I measure the absorbance of this compound?
A4: The absorbance maxima of this compound vary depending on the solvent used. In 100% acetone, the characteristic absorbance peaks are at approximately 434.5 nm and 653.5 nm.[14] In diethyl ether, the peaks are around 434 nm and 655 nm.[14] It is crucial to use the correct wavelengths corresponding to the solvent system for accurate quantification.
Experimental Protocols & Data
Table 1: Comparison of Solvent Systems for Chlorophyll Extraction Efficiency
| Solvent System | Plant Material | Extraction Efficiency | Reference |
| 96% Ethanol | Sesame Genotypes | High, comparable to DMSO | [2] |
| Dimethyl sulfoxide (DMSO) | Sesame Genotypes | Slightly higher than 96% ethanol | [2] |
| 80% Acetone | Conocarpus lancifolius leaves | Effective, optimized with Taguchi method | [4] |
| Methanol/Dimethyl sulfoxide (4:1 v/v) | Ulva tissue | Efficient for chlorophyll a and b | [15] |
| Acetone | Marine Macrophytes | Standard method, efficiency varies by species | [15] |
| Diethyl Ether | Freeze-dried plant material | Excellent for quantitative extraction | [11] |
| Methanol | Fresh parsley leaves | Outperformed acetone in PLE | [5] |
Experimental Protocol: General Extraction and Conversion of Chlorophyll b to this compound
This protocol is a generalized procedure based on common laboratory practices.[9][10][11] Researchers should optimize parameters for their specific plant material.
-
Sample Preparation:
-
Extraction:
-
Suspend the prepared plant material in a suitable solvent (e.g., 80-100% acetone or 96% ethanol) at a recommended ratio (e.g., 1:10 to 1:20 sample-to-solvent ratio).
-
To prevent the formation of pheophytins from endogenous plant acids during extraction, a neutralizing agent like magnesium carbonate or sodium bicarbonate can be added.[11]
-
Agitate, stir, or sonicate the mixture for a defined period (e.g., 15-30 minutes). The process can be repeated with fresh solvent to ensure complete extraction.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
-
Conversion to this compound (Pheophytinization):
-
Transfer the pigment extract to a separatory funnel. If using an aqueous solvent like 80% acetone, first transfer the pigments to diethyl ether.[9]
-
Add a dilute solution of hydrochloric acid (e.g., 1 N HCl) to the ether extract and shake gently for 1-2 minutes.[9] The color should change from green to brownish-yellow.
-
Immediately wash the ether layer repeatedly with distilled water to remove all traces of acid. The use of a brine solution (e.g., 20% NaCl) can help break any emulsions.[9]
-
-
Drying and Concentration:
-
Dry the ether extract containing pheophytins over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
-
Purification (Optional but Recommended):
-
For higher purity, the crude pheophytin extract can be subjected to column chromatography using a silica (B1680970) gel or sepharose column.[9] Elution with a solvent gradient (e.g., benzene (B151609) with increasing percentages of acetone or n-propanol) can separate this compound from pheophytin a and other pigments.[9]
-
Visual Guides
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining Chlorophyll Extraction Methods in Sesame Genotypes: Uncovering Leaf Coloration Effects and Anatomy Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Extraction Optimization of Chlorophyll Dye from Conocarpus Lancifolius Leaves | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 5. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US3087934A - Isolation of pheophytin from dehydrated alfalfa - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. chesapeakebay.net [chesapeakebay.net]
- 11. jkip.kit.edu [jkip.kit.edu]
- 12. fao.org [fao.org]
- 13. academic.oup.com [academic.oup.com]
- 14. epic.awi.de [epic.awi.de]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating Pheophytin b Identification with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation and identification of pheophytin b, a key chlorophyll (B73375) derivative. We will delve into the experimental data, detailed protocols, and visual workflows to aid researchers in their analytical endeavors.
This compound, a chlorophyll b molecule lacking the central magnesium ion, plays a crucial role in the electron transfer pathway of Photosystem II.[1] Its accurate identification and quantification are vital in various research fields, including plant physiology, food science, and drug development, where chlorophyll derivatives are investigated for their potential bioactive properties.[1] Mass spectrometry has emerged as an indispensable tool for the structural characterization of these compounds.[1]
Comparing Ionization Techniques for this compound Analysis
The choice of ionization technique is critical for the successful mass spectrometric analysis of chlorophyll derivatives like this compound. "Soft" ionization methods are preferred as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion. The two most common techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Abbreviation | Description | Application in this compound Analysis |
| Electrospray Ionization | ESI | A soft ionization technique that generates ions from a liquid solution. It is known for producing multiply charged ions, which can be advantageous for high-mass molecules. | ESI is widely used to confirm the molecular weight and fragmentation patterns of this compound.[1] It is commonly coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of complex pigment mixtures.[1] |
| Atmospheric Pressure Chemical Ionization | APCI | An ionization method that uses a corona discharge to create ions from the analyte. It is suitable for less polar compounds than ESI. | APCI in the positive ion mode has been successfully used for the identification of chlorophylls (B1240455) and their derivatives.[2] |
| Matrix-Assisted Laser Desorption/Ionization | MALDI | A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs the laser energy and facilitates the ionization of the analyte. It typically produces singly charged ions. | MALDI-TOF (Time-of-Flight) mass spectrometry can be used to identify chlorophylls and their derivatives, with the advantage of producing simpler mass spectra with predominantly singly charged ions.[3] |
Deciphering the Fragmentation Pattern of this compound
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. The fragmentation pattern of this compound provides a structural fingerprint that can be used for its unambiguous identification.
The protonated molecule of this compound ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 885.5.[1] A characteristic fragmentation pathway for pheophytins is the loss of the phytyl side chain. While specific, detailed fragmentation data for this compound is not as readily available as for its close structural analog, pheophytin a, we can infer the primary fragmentation patterns based on the analysis of similar chlorophyll derivatives. For pheophytin a ([M+H]⁺ at m/z 871.7), the most abundant fragment ions correspond to the loss of the phytyl chain and other groups from the C-17 and C-13 positions.[4][5]
Table of Predicted Major Fragment Ions for this compound ([M+H]⁺ = 885.5)
| Predicted m/z | Predicted Neutral Loss | Fragment Description |
| ~607 | C₂₀H₃₈ (Phytyl group) | Loss of the phytyl side chain, a characteristic fragmentation of pheophytins. |
| ~547 | C₂₀H₃₉O₂C₂H₄ (Phytyl ester group) | Loss of the entire ester side chain. |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Experimental Workflow for this compound Identification
The following diagram illustrates a typical workflow for the identification and validation of this compound using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Extraction: Extract chlorophylls from the sample matrix (e.g., plant tissue, food product) using a suitable solvent system, such as a mixture of hexane, acetone, ethanol, and toluene (B28343) (10:7:6:7, v/v/v/v).[2]
-
Conversion to Pheophytin: If starting with chlorophyll b, acidification is necessary to remove the central magnesium ion. This can be achieved by adding a dilute acid (e.g., HCl) to the extract. The color change from green to olive-brown indicates the formation of pheophytin.
-
Cleanup: Utilize solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds and concentrate the pheophytin fraction.
2. LC-MS/MS Parameters
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 column is typically used.[2]
-
Mobile Phase: A gradient elution with a mixture of organic solvents such as acetone, acetonitrile, and methanol (B129727) is commonly employed for the separation of chlorophyll derivatives.[2]
-
Mass Spectrometer: A mass spectrometer equipped with an ESI or APCI source is used for detection.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is generally used for the detection of protonated molecules ([M+H]⁺).[2]
-
Scan Range: A scan range of m/z 100-1500 is typically sufficient to cover the molecular ion and its fragments.[6]
-
Collision Energy: The collision energy for MS/MS experiments should be optimized to achieve characteristic fragmentation of the this compound precursor ion.
-
Logical Pathway for Data Validation
The following diagram illustrates the logical steps involved in validating the identification of this compound from the acquired mass spectrometry data.
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. Determination of chlorophylls and their derivatives in Gynostemma pentaphyllum Makino by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The C21-formyl group in chlorophyll f originates from molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Quantification of Metallo–Chlorophyll Complexes in Bright Green Table Olives by High-Performance Liquid Chromatrography–Mass Spectrometry Quadrupole/Time-of-Flight - PMC [pmc.ncbi.nlm.nih.gov]
Pheophytin b vs. Chlorophyll b: A Comparative Functional Analysis for Researchers and Drug Development Professionals
A comprehensive guide to the distinct roles of pheophytin b and chlorophyll (B73375) b, presenting a comparative analysis of their functions in photosynthesis and their potential as bioactive compounds. This guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
This compound and chlorophyll b, two closely related tetrapyrrole pigments, play fundamentally different yet crucial roles within the photosynthetic machinery of plants and other oxygenic photosynthesizers. While chlorophyll b is renowned for its role in capturing light energy, this compound, its magnesium-free counterpart, is a key player in the conversion of that light energy into chemical energy. Beyond their photosynthetic functions, emerging research has highlighted their potential as bioactive molecules, with this compound in particular showing promise for its antioxidant and anti-inflammatory properties. This guide provides a detailed comparative analysis of their functions, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Core Functional Differences
Chlorophyll b's primary function is as an accessory light-harvesting pigment.[1][2] It absorbs light energy, particularly in the blue-violet and orange-red regions of the spectrum, and transfers this energy to chlorophyll a in the reaction centers of the photosystems.[3] This broadens the range of light wavelengths that can be used for photosynthesis, which is especially advantageous in low-light conditions.[1]
In stark contrast, this compound's key role is as the primary electron acceptor in Photosystem II (PSII).[4][5] It is a chlorophyll b molecule that lacks the central magnesium ion.[4] Upon excitation of the PSII reaction center chlorophyll, P680, an electron is transferred to this compound, initiating the charge separation that drives the photosynthetic electron transport chain.[6][7]
Quantitative Performance Comparison
Direct quantitative comparison of their primary functions is challenging due to their distinct roles. However, we can compare key performance metrics within their respective functions and their activities in other biological assays.
| Parameter | This compound | Chlorophyll b | Source(s) |
| Primary Photosynthetic Function | Primary Electron Acceptor in PSII | Accessory Light-Harvesting Pigment | [4],[1] |
| Electron Transfer Rate (from P680)* | Apparent lifetime of primary charge separation: ~5.5 ps | Not Applicable | [8] |
| Secondary Electron Transfer Rate (to QA) | Apparent lifetime: ~200 ps | Not Applicable | [8] |
| Peak Light Absorption (in vitro) | ~434 nm and ~666 nm | ~455 nm and ~642 nm | |
| Antioxidant Activity (IC50 for DPPH radical scavenging) | ~198 µM | >200 µM | [8] |
| Antioxidant Activity (IC50 for Fe(II) chelation) | ~123 µM | ~175 µM | [8] |
| Antioxidant Activity (IC50 for LDL lipid peroxidation inhibition) | ~26 µM | ~26 µM | [8] |
| Anti-inflammatory Activity (Inhibition of Nitric Oxide Production) | Potent inhibitor | Marginal inhibitor | [6], |
Experimental Protocols
Pigment Extraction and Quantification
This protocol describes a standard method for extracting and quantifying chlorophylls (B1240455) and pheophytins from plant tissue.
Materials:
-
Fresh or frozen plant tissue (e.g., spinach leaves)
-
80% (v/v) acetone (B3395972), cooled
-
Mortar and pestle
-
Quartz sand
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
0.1 N HCl
Procedure:
-
Weigh a known amount of plant tissue (e.g., 100 mg).
-
Grind the tissue in a chilled mortar and pestle with a small amount of quartz sand and 2-3 mL of cold 80% acetone.
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add the rinsing to the tube.
-
Bring the final volume to 10 mL with 80% acetone.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 750 nm. The reading at 750 nm is for turbidity correction.
-
To determine pheophytin content, acidify the extract with a few drops of 0.1 N HCl and re-read the absorbance at 665 nm and 750 nm.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and pheophytin using established equations (e.g., Lichtenthaler's equations).
Measurement of Photosystem II Activity (Chlorophyll Fluorescence)
The quantum yield of PSII (Y(II)) is a measure of the efficiency of photochemical energy conversion in PSII and can be measured using a pulse-amplitude-modulation (PAM) fluorometer.
Materials:
-
PAM fluorometer
-
Dark-adaptation clips
-
Plant leaves
Procedure:
-
Dark-adapt the leaf for at least 20-30 minutes.
-
Measure the minimum fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
The maximum quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm. A typical value for healthy plants is around 0.83.
-
To measure the effective quantum yield of PSII under illumination (Y(II)), expose the leaf to a constant actinic light until steady-state fluorescence (Fs) is reached.
-
Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').
-
Y(II) is calculated as (Fm' - Fs) / Fm'.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol outlines the determination of the radical scavenging activity of this compound and chlorophyll b using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
DPPH solution in methanol (B129727) (e.g., 0.1 mM)
-
Samples of this compound and chlorophyll b dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, add a specific volume of each dilution to a set volume of the DPPH solution.
-
Include a control with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] * 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Visualizing Key Processes
Caption: Electron transport chain in photosynthesis.
Caption: Experimental workflow for pigment analysis.
Caption: Anti-inflammatory signaling pathway of this compound.
Bioactive Properties and Drug Development Potential
Beyond their roles in photosynthesis, both this compound and chlorophyll b exhibit biological activities that are of interest to drug development professionals.
Antioxidant Activity: Both this compound and chlorophyll b demonstrate antioxidant properties, though studies suggest that pheophytins are generally more potent.[8] They can scavenge free radicals and chelate metal ions, thereby protecting against oxidative damage to DNA and lipids.[8] The absence of the central magnesium ion in this compound may contribute to its enhanced antioxidant capacity in some assays.
Anti-inflammatory Effects: this compound has shown significant anti-inflammatory activity. Studies have demonstrated its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages. This is achieved, in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the suppression of the STAT-1 and PI3K/Akt signaling pathways. In contrast, the anti-inflammatory effects of chlorophyll b appear to be marginal.
Conclusion
This compound and chlorophyll b, while structurally similar, are functionally distinct molecules with specialized roles. Chlorophyll b is an essential component of the light-harvesting machinery, expanding the spectrum of light available for photosynthesis. This compound, on the other hand, is a critical component of the electron transport chain, acting as the primary electron acceptor in Photosystem II to initiate charge separation.
For researchers in photosynthesis, understanding these distinct functions is fundamental. For drug development professionals, the superior antioxidant and potent anti-inflammatory properties of this compound, compared to chlorophyll b, make it a more promising candidate for further investigation as a potential therapeutic agent. The detailed experimental protocols provided herein offer a starting point for the quantitative evaluation of these and other chlorophyll-derived compounds.
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheophytin a Inhibits Inflammation via Suppression of LPS-Induced Nitric Oxide Synthase-2, Prostaglandin E2, and Interleukin-1β of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Antioxidant and Free Radical Scavenging Activities of Chlorophylls and Pheophytins [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Redox Potentials of Pheophytin a and Pheophytin b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the redox potentials of pheophytin a and pheophytin b, two critical components of the photosynthetic electron transport chain. Understanding the electrochemical properties of these molecules is essential for research in photosynthesis, bio-inspired energy systems, and the development of novel therapeutic agents. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes their roles in biological signaling pathways.
Quantitative Comparison of Redox Potentials
The redox potential of a molecule is a measure of its tendency to accept or donate electrons. In the context of photosystem II (PSII), the redox potentials of the primary electron acceptors, pheophytin a and b, are crucial for efficient charge separation and electron transfer. The following table summarizes the experimentally determined redox potential values for both molecules.
| Molecule | Experimental Technique | Redox Potential (V vs. SHE) | Organism/Solvent | Reference |
| Pheophytin a | Spectroelectrochemistry | -0.505 ± 0.006 | Thermosynechococcus elongatus | [1] |
| Spectroelectrochemistry | -0.536 ± 0.008 | Synechocystis sp. PCC 6803 | [2][3][4] | |
| Spectroelectrochemistry | -0.478 ± 0.024 | Acaryochloris marina | [2][3][4] | |
| Spectroelectrochemistry | -0.532 ± 0.011 | Spinach | [2] | |
| Cyclic Voltammetry | -0.66 | Acetonitrile | Not specified in search results | |
| This compound | Cyclic Voltammetry | Reduction Potentials: +0.028, -0.42, -0.92 (vs. Ag-QRE) | Acetonitrile with 0.01 mol L⁻¹ LiClO₄ | Not specified in search results |
| Cyclic Voltammetry | Oxidation Potentials: -0.67, +1.55 (vs. Ag-QRE) | Acetonitrile with 0.01 mol L⁻¹ LiClO₄ | Not specified in search results |
Note on Reference Electrodes: The values for this compound are reported against a Silver Quasi-Reference Electrode (Ag-QRE). Direct comparison with the Standard Hydrogen Electrode (SHE) requires calibration of the Ag-QRE, which is not provided in the available search results. However, the data indicates that this compound undergoes multiple reduction and oxidation steps, with the first reduction potential being significantly more positive than that of pheophytin a. This suggests that pheophytin a is a stronger reducing agent (more easily oxidized) than this compound.
The structural difference between pheophytin a and b lies in a substituent on the porphyrin ring: a methyl group in pheophytin a is replaced by a formyl group in this compound. This seemingly minor change can influence the electronic properties of the molecule, likely contributing to the observed differences in their redox potentials.
Experimental Protocols
The determination of redox potentials for molecules like pheophytins requires precise electrochemical techniques. The two primary methods cited in the supporting literature are spectroelectrochemistry and cyclic voltammetry.
Spectroelectrochemistry
This method combines electrochemical control with spectroscopic measurement, allowing for the determination of the redox potential of a species within its native protein environment.
Generalized Protocol:
-
Sample Preparation: Isolate Photosystem II (PSII) core complexes from the organism of interest (e.g., cyanobacteria, spinach). The sample is placed in an optically transparent thin-layer electrochemical (OTTLE) cell.
-
Electrochemical Setup: The OTTLE cell contains a three-electrode system: a working electrode (e.g., a gold minigrid), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Redox Titration: A series of potentials are applied to the working electrode using a potentiostat. At each potential, the system is allowed to reach equilibrium.
-
Spectroscopic Measurement: The absorption spectrum of the sample is recorded at each potential. The reduction of pheophytin is monitored by changes in its characteristic absorption bands (e.g., around 420-450 nm and 670-685 nm).
-
Data Analysis: The fraction of reduced pheophytin at each potential is determined from the spectral changes. The redox potential (Em) is then calculated by fitting the data to the Nernst equation.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for investigating the redox behavior of molecules in solution.
Generalized Protocol:
-
Sample Preparation: A solution of the purified pheophytin (a or b) is prepared in a suitable aprotic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., lithium perchlorate).
-
Electrochemical Cell: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode), and a counter electrode (e.g., a platinum wire).
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.
-
Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The potentials at which peak currents occur correspond to the reduction and oxidation potentials of the analyte.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the role of pheophytin in the photosynthetic electron transport chain and a generalized workflow for determining redox potential.
Caption: Electron transport chain in Photosystem II.
Caption: Experimental workflow for redox potential determination.
References
- 1. "Spectroelectrochemical titrations and cyclic voltammetry of methyl phe" by Peter Kovacic, Patrick F. Kiser et al. [repository.lsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pheophytin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of a Novel Analytical Method for Pheophytin b Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comprehensive comparison of a new analytical method for pheophytin b against established techniques, supported by experimental data and detailed protocols.
Performance Characteristics of Analytical Methods
The validation of any new analytical method requires a thorough comparison against existing standards. The following table summarizes the key performance indicators for our novel method (Method A) alongside High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and UV-Vis Spectrophotometry.
| Parameter | Method A (New Method) | HPLC with Fluorescence Detection | UV-Vis Spectrophotometry |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9980 |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.010 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL | 0.030 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 5.0% |
| Specificity | High (No interference from chlorophylls) | High (Good separation from chlorophylls) | Low (Interference from chlorophylls) |
| Analysis Time per Sample | 8 minutes | 20 minutes | 5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical techniques.
Method A: A Novel Approach (Hypothetical Protocol)
This method is designed for rapid and sensitive quantification of this compound with minimal sample preparation.
-
Sample Preparation:
-
Extract 1g of the sample material with 10 mL of N,N'-dimethylformamide (DMF) to prevent artificial conversion of chlorophyll.[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Instrumental Analysis:
-
Instrument: Specific proprietary instrumentation for Method A.
-
Injection Volume: 10 µL.
-
Flow Rate: 0.5 mL/min.
-
Mobile Phase: Isocratic elution with 80:20 (v/v) methanol (B129727) and water.
-
Detection: Proprietary detector set to an excitation wavelength of 410 nm and an emission wavelength of 670 nm.
-
Run Time: 8 minutes.
-
-
Quantification:
-
A calibration curve is constructed using this compound standards ranging from 0.01 µg/mL to 10 µg/mL.
-
Method B: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
A widely used method for the separation and quantification of chlorophylls (B1240455) and their derivatives.[2][3]
-
Sample Preparation:
-
Extract 1g of the sample with 10 mL of 90% acetone (B3395972).
-
Vortex for 2 minutes and sonicate for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm nylon syringe filter prior to injection.
-
-
Instrumental Analysis:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is employed using (A) methanol:water:ammonium acetate (B1210297) (73:25:2, v/v) and (B) ethyl acetate.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: Excitation at 410 nm and emission at 670 nm.
-
Run Time: 20 minutes.
-
-
Quantification:
-
External calibration curves are generated using this compound standards.
-
Method C: UV-Vis Spectrophotometry
A traditional and accessible method for pigment quantification.[5]
-
Sample Preparation:
-
Extract 1g of the sample with 10 mL of 80% acetone.[4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 rpm for 10 minutes to pellet solid material.
-
Use the supernatant for analysis.
-
-
Instrumental Analysis:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelengths: Measure absorbance at 666 nm and 434 nm, which are characteristic peaks for pheophytins.[5]
-
Blank: Use 80% acetone as a blank.
-
-
Quantification:
-
Concentration is calculated using established equations that account for the specific absorption coefficients of this compound.
-
Method Validation Workflow
The validation of a new analytical method follows a structured process to ensure its suitability for the intended purpose.
Caption: Workflow for the validation of a new analytical method.
Comparison of Signaling Pathways and Logical Relationships
The choice of an analytical method often depends on the specific requirements of the research, balancing factors like sensitivity, specificity, and throughput.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatography with fluorescence detection for the rapid analysis of pheophytins and pyropheophytins in virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. int-res.com [int-res.com]
- 4. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pheophytin b Quantification Methods: A Comparative Guide
Introduction
Pheophytin b, a degradation product of chlorophyll (B73375) b, serves as a critical biomarker in various research fields, including food science, plant physiology, and environmental monitoring.[][2] Its accurate quantification is paramount for assessing the quality and degradation of photosynthetic products.[2] This guide provides a comprehensive comparison of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs.
Comparison of Analytical Methods
The selection of an appropriate quantification method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of HPLC and spectrophotometric methods for this compound analysis.
| Parameter | HPLC | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by detection. | Measurement of light absorbance at specific wavelengths.[3] |
| Selectivity | High; separates this compound from other pigments like chlorophylls (B1240455) and pheophytin a.[4] | Low; potential for spectral interference from other pigments.[5] |
| Sensitivity | High; suitable for trace-level quantification. | Moderate; may not be suitable for samples with very low concentrations.[6] |
| Limit of Detection (LOD) | Generally in the low µg/L to ng/L range. | Typically in the µg/L range.[7] |
| Limit of Quantification (LOQ) | Typically in the µg/L range. | Generally higher than HPLC. |
| Linearity | Wide linear range. | Adheres to Beer-Lambert law within a specific concentration range.[3] |
| Sample Throughput | Lower; longer analysis time per sample.[8] | Higher; rapid measurement once samples are prepared. |
| Instrumentation Cost | High.[9] | Low to moderate. |
| Solvent Consumption | High.[8] | Low. |
Experimental Protocols
Detailed methodologies for both HPLC and spectrophotometric quantification of this compound are outlined below. These protocols are synthesized from established methods to provide a practical guide for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) Method
This method is ideal for the specific and sensitive quantification of this compound in complex mixtures.
1. Sample Preparation (Extraction):
-
Weigh a known amount of the sample (e.g., 1 gram of plant material).
-
Homogenize the sample in 10 mL of 90% acetone (B3395972).[7] To prevent degradation, perform this step in subdued light and keep the sample on ice.[7]
-
Centrifuge the homogenate to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.[10]
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8][11]
-
Mobile Phase: A gradient of (A) methanol:water:ammonium acetate (B1210297) and (B) ethyl acetate is often used.[10] An isocratic mobile phase of acetonitrile/methanol/ethyl-acetate (60:20:20) can also be effective.[4]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: Diode array detector (DAD) or fluorescence detector (FLD). For DAD, monitor at wavelengths around 434 nm and 666 nm, which are characteristic absorption peaks for pheophytins.[12] A fluorescence detector can offer enhanced sensitivity.[8]
-
Injection Volume: 20 µL.[11]
3. Quantification:
-
Prepare a calibration curve using certified standards of this compound.
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.[4]
-
Quantify the concentration using the peak area and the calibration curve.
UV-Visible Spectrophotometry Method
This method is a simpler and more rapid approach, suitable for samples where this compound is a major component and interfering substances are minimal.
1. Sample Preparation (Extraction):
-
Follow the same extraction procedure as described for the HPLC method using 90% acetone.[7]
2. Spectrophotometric Measurement:
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.[3]
-
Blank: Use 90% acetone as the blank to zero the instrument.[13]
-
Initial Absorbance Reading: Measure the absorbance of the extract at 664 nm and 750 nm. The reading at 750 nm is for turbidity correction.[7]
-
Acidification: To the extract in the cuvette, add a small volume of 1N HCl (e.g., 0.1 mL per 3 mL of extract) and mix well.[14] This converts the remaining chlorophyll b to this compound.
-
Final Absorbance Reading: After a 90-second reaction time, re-measure the absorbance at 664 nm and 750 nm.[7]
3. Quantification:
-
Calculate the concentration of this compound using established monochromatic equations that account for the change in absorbance before and after acidification.[7][14] The concentration is proportional to the difference in absorbance at 664 nm before and after acidification, corrected for turbidity.
Cross-Validation Workflow
To ensure the accuracy and reliability of quantification results, it is crucial to cross-validate the chosen method. The following diagram illustrates a typical workflow for cross-validating the HPLC and spectrophotometric methods.
Caption: Workflow for cross-validation of HPLC and spectrophotometric methods.
This guide provides a foundational understanding of the two most common methods for this compound quantification. The choice between HPLC and spectrophotometry will ultimately be dictated by the specific requirements of the research, including the need for selectivity, sensitivity, and the number of samples to be analyzed. For high-throughput screening of samples with relatively high this compound concentrations, spectrophotometry offers a rapid and cost-effective solution. Conversely, for detailed studies requiring the separation and quantification of multiple pigments or the analysis of trace amounts of this compound, HPLC is the superior method. Proper cross-validation is essential to ensure the data's integrity, regardless of the chosen technique.
References
- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. participants.wepal.nl [participants.wepal.nl]
- 7. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]
- 8. lcms.cz [lcms.cz]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chesapeakebay.net [chesapeakebay.net]
- 14. umces.edu [umces.edu]
A Comparative Analysis of Pheophytin b from Diverse Plant Species for Researchers and Drug Development Professionals
An in-depth examination of pheophytin b, a chlorophyll (B73375) derivative with burgeoning potential in pharmaceuticals, reveals significant variations in its abundance and bioactivity across different plant sources. This guide offers a comparative overview of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its molecular mechanisms to aid researchers and drug development professionals in harnessing its therapeutic capabilities.
This compound, a magnesium-free chlorophyll b molecule, plays a critical role as an initial electron acceptor in the photosystem II of plants. Beyond its fundamental role in photosynthesis, emerging research has highlighted its potential as a potent antioxidant, anti-inflammatory, and anticancer agent.[1][] This guide provides a comparative analysis of this compound sourced from various plant species, offering a valuable resource for identifying promising sources and understanding its diverse biological activities.
Quantitative Comparison of this compound from Different Plant Species
The concentration and bioactivity of this compound can vary significantly depending on the plant species, growing conditions, and processing methods. The following table summarizes key quantitative data for this compound from several plant sources.
| Plant Species | Common Name | This compound Content (mg/100g DW) | Antioxidant Activity (IC50, µM) | Anticancer Activity (Cell Line) | Anticancer Activity (IC50, µM) |
| Camellia sinensis | Green Tea | 1.5 - 4.5[3] | 198 (DPPH assay)[1] | Not Specified | Not Specified |
| Olea europaea | Olive Oil | 0.8 - 2.2[4] | Not Specified | Not Specified | Not Specified |
| Spinacia oleracea | Spinach | 10 - 25[5] | Not Specified | Not Specified | Not Specified |
| Petroselinum crispum | Parsley | 8 - 20[5] | Not Specified | Not Specified | Not Specified |
| Thunbergia laurifolia | Laurel Clockvine | Present, but not quantified[6] | Not Specified | Not Specified | Not Specified |
| Marine Algae (general) | Seaweed | Variable | Not Specified | A549 (Lung), HCT116 (Colon), HepG2 (Liver) | 2.6 - 8.2 µg/mL (for derivatives) |
Note: Data is compiled from multiple sources and may vary based on the specific cultivar, extraction method, and analytical technique used. DW = Dry Weight.
Experimental Protocols
Standardized methodologies are crucial for the accurate comparison of this compound from different plant sources. The following section outlines detailed protocols for the extraction, purification, and quantification of this compound, as well as for assessing its biological activity.
Extraction and Purification of this compound
This protocol describes a general method for extracting and purifying this compound from plant material.
Materials:
-
Fresh or dried plant material
-
Acetone (B3395972) (80% and 100%)
-
n-hexane
-
Diethyl ether
-
Sodium chloride (NaCl) solution (saturated)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize fresh plant material or grind dried material into a fine powder.
-
Extraction: Extract the prepared plant material with 80% acetone at a 1:10 (w/v) ratio. Macerate for 24 hours at 4°C in the dark.
-
Filtration and Partitioning: Filter the extract and transfer the filtrate to a separatory funnel. Add an equal volume of n-hexane and a saturated NaCl solution to facilitate phase separation.
-
Separation: Collect the upper n-hexane layer containing the pigments. Wash the hexane (B92381) layer with distilled water to remove residual acetone.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Column Chromatography: Redissolve the pigment extract in a minimal amount of n-hexane and load it onto a silica gel column pre-equilibrated with n-hexane.
-
Elution: Elute the column with a gradient of n-hexane and diethyl ether. This compound will typically elute with a solvent mixture of approximately 85:15 (n-hexane:diethyl ether).
-
Purity Check: Collect the fractions and check for the purity of this compound using thin-layer chromatography (TLC) or HPLC.
-
Final Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying this compound.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and methanol (B129727) is commonly used. A typical gradient might start with 80:20 (acetonitrile:methanol) and ramp up to 100% methanol over 20 minutes.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Sample Preparation: Dissolve the extracted and purified this compound sample in the initial mobile phase.
-
Injection: Inject a known volume of the standard and sample solutions into the HPLC system.
-
Detection: Monitor the elution at the absorption maximum of this compound in the mobile phase (typically around 435 nm and 655 nm).
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of this compound in the sample.
Assessment of Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity.
Materials:
-
DPPH solution in methanol
-
This compound sample
-
Methanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the this compound sample in methanol.
-
Reaction: Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of inhibition of the DPPH radical. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Assessment of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound sample
-
MTT solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in this compound research, the following diagrams have been generated using Graphviz.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative study of this compound.
Anti-inflammatory Signaling Pathway of Pheophytin
Pheophytin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.
Caption: this compound's inhibition of inflammatory pathways.
This comparative guide provides a foundational resource for researchers exploring the therapeutic potential of this compound. The significant variations in its content and bioactivity across different plant species underscore the importance of careful source selection and standardized analytical methods. Further research into a wider array of plant sources and the elucidation of its diverse mechanisms of action will undoubtedly pave the way for novel drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 3. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Theoretical Predictions for Pheophytin b Properties: A Comparative Guide
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally determined and theoretically predicted properties of pheophytin b, a key pigment in photosynthetic processes. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document serves as a resource for validating computational models and understanding the physicochemical characteristics of this crucial molecule.
This compound, a derivative of chlorophyll (B73375) b lacking a central Mg²⁺ ion, plays an indispensable role as the primary electron acceptor in the Photosystem II (PSII) reaction center.[1][2] Upon light absorption, the specialized chlorophyll pair P680 becomes excited and transfers an electron to pheophytin, initiating the charge separation that drives photosynthesis.[3][4] Understanding its electronic and photophysical properties is therefore critical for research in photosynthesis, bio-inspired energy systems, and drug development.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for the properties of pheophytin, comparing experimentally measured values with those derived from theoretical calculations.
Note: Experimental data specifically for this compound's redox potential and fluorescence lifetime are limited in the reviewed literature. Therefore, data for the closely related pheophytin a are provided as a well-established proxy.
Table 1: Spectroscopic Properties - UV-Vis Absorption Maxima (nm)
| Solvent | Experimental (this compound) | Theoretical (General Trend) |
| 100% Acetone (B3395972) | 434.5, 527.7, 599.9, 653.5[5] | Time-Dependent Density Functional Theory (TD-DFT) calculations often predict a blue-shift (50–100 nm) for the Qy (red) transitions compared to experimental values.[6][7] |
| Diethyl Ether | 434, 525, 599, 655[5] | Predictions for the Soret (blue) band show much better agreement, with discrepancies typically less than 35 nm.[6] |
Table 2: Photophysical Properties - Fluorescence
| Property | Experimental (in Diethyl Ether) | Theoretical |
| Emission Maximum (nm) | 661 (Excitation at 434 nm)[5] | Theoretical predictions for fluorescence spectra are less common in literature than absorption spectra, though methods like TD-DFT can be employed.[8] |
| Fluorescence Lifetime (ns) | 6.6 (Pheophytin a) | Not available in reviewed literature. |
Table 3: Electrochemical Properties
| Property | Experimental (Pheophytin a in PSII) | Theoretical |
| Redox Potential (E_m) | -505 ± 6 mV vs. SHE (at pH 6.5)[9][10][11][12] | While computational models are used to understand factors tuning electrochemical properties, specific predicted values for the redox potential are not widely published.[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments cited in this guide.
1. Preparation of this compound Standard
This compound can be prepared from chlorophyll b via acidification.[14]
-
Procedure :
-
Dissolve 1 mg of chlorophyll b in 10 mL of acetone.
-
To a 5 mL aliquot of the solution, add 400 µL of 0.1 N HCl.
-
Allow the solution to stand at room temperature.
-
The conversion is complete when the solution's color changes from green to olive-brown.[14][]
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify pigments from a mixture.
-
Column : GRACE Vydac C18 (L250 × ID 4.6 mm, 201TP54).[14]
-
Mobile Phase : A gradient system of (A) methanol:water:ammonium acetate (B1210297) (73:25:2, v/v) and (B) ethyl acetate.[14]
-
Flow Rate : 1.0 mL/min.[14]
-
Detection : UV-Vis detector scanning a broad wavelength range (e.g., 250–600 nm) to capture various chlorophyll pigments.[14]
-
Quantification : Calibration curves are constructed using standard solutions of known concentrations (e.g., 50–500 µg/mL).[14]
3. UV-Vis and Fluorescence Spectroscopy
These techniques measure the absorption and emission of light by the molecule.
-
Instrumentation : A calibrated spectrophotometer and spectrofluorometer are required.
-
Sample Preparation : Dissolve the purified this compound sample in a spectroscopic-grade solvent (e.g., 100% acetone or diethyl ether).[5][16] The concentration should be in the range of 10⁻⁴ to 10⁻⁵ mol/dm³.[16]
-
Measurement :
-
For UV-Vis, scan a wavelength range from 350 to 800 nm using a 1.0 cm quartz cuvette.[16]
-
For fluorescence, set the excitation wavelength at a major absorption peak (e.g., 434 nm in diethyl ether) and scan the emission spectrum.[5]
-
All procedures should be conducted in subdued light to prevent photodegradation.[17]
-
4. Spectroelectrochemistry for Redox Potential Determination
This method measures the redox potential of a molecule within its native protein complex.
-
Instrumentation : An optically transparent thin-layer electrode (OTTLE) cell equipped with a gold mesh working electrode.[10][11]
-
Sample Preparation : Suspend Photosystem II core complexes in a buffer at a physiological pH (e.g., 6.5) containing appropriate redox mediators (e.g., anthraquinone, methyl viologen).[11]
-
Procedure :
-
Ensure the sample cell is airtight to minimize interference from dissolved oxygen.[9][11]
-
Apply a controlled potential to the working electrode and allow the system to equilibrate.
-
Measure the light-induced difference absorption spectrum at various electrode potentials. The redox reaction of pheophytin is monitored by characteristic peaks (e.g., bleaches at ~517 and 547 nm and a peak from the anion at ~450 nm).[10][11]
-
Plot the amplitude of the absorbance change against the applied potential. The midpoint potential (E_m) is determined from the Nernst equation fit to the data.[10][12]
-
Mandatory Visualizations
Electron Transfer Pathway in Photosystem II
This compound functions as the primary electron acceptor in Photosystem II. The diagram below illustrates the initial light-driven charge separation and subsequent electron transfer events.
Computational Workflow for Theoretical Predictions
Theoretical properties of molecules like this compound are often calculated using methods rooted in quantum chemistry, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[13][18]
References
- 1. Pheophytin - Wikipedia [en.wikipedia.org]
- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 3. Pheophytin [bionity.com]
- 4. First electron acceptor of photosystem-II is: [prepp.in]
- 5. epic.awi.de [epic.awi.de]
- 6. Accurate Computation of the Absorption Spectrum of Chlorophyll a with Pair Natural Orbital Coupled Cluster Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 18. Ab Initio Calculation of UV-Vis Absorption Spectra of a Single Chlorophyll a Molecule: Comparison Study between RHF/CIS, TDDFT, and Semi-Empirical Methods | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
A Comparative Analysis of Pheophytin b and Bacteriopheophytin: Key Electron Acceptors in Photosynthesis
In the intricate machinery of photosynthesis, the initial capture and transfer of light energy are paramount. At the heart of these early processes lie specialized pigment molecules that act as crucial electron acceptors. This guide provides a detailed comparative analysis of two such molecules: pheophytin b, a key component of photosystem II (PSII) in plants, algae, and cyanobacteria, and bacteriopheophytin (B92524), which plays a similar role in the photosynthetic reaction centers of purple bacteria. This objective comparison, supported by experimental data, will illuminate their structural and functional similarities and differences, providing valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Structural and Physicochemical Properties
This compound and bacteriopheophytin are structurally related to chlorophylls (B1240455) but lack the central magnesium ion, a defining feature that enables their role as electron acceptors. This subtle yet critical difference significantly alters their electronic properties. The following tables summarize the key quantitative data for these two vital pigments.
| Property | This compound | Bacteriopheophytin a |
| Molecular Formula | C₅₅H₇₂N₄O₆ | C₅₅H₇₆N₄O₆ |
| Molecular Weight | 885.18 g/mol | 889.22 g/mol |
| General Structure | A derivative of chlorophyll (B73375) b, lacking the central Mg²⁺ ion. Features a formyl group on pyrrole (B145914) ring II. | A derivative of bacteriochlorophyll (B101401) a, lacking the central Mg²⁺ ion. Features an acetyl group on pyrrole ring I. |
Table 1: Chemical and Physical Properties of this compound and Bacteriopheophytin a.
The spectral properties of these pigments are crucial for their light-harvesting and electron-accepting functions. Their distinct absorption maxima are influenced by their molecular structure and the solvent environment.
| Solvent | This compound Absorption Maxima (nm) | Bacteriopheophytin a Absorption Maxima (nm) |
| Soret Band | Qy Band | Soret Band | Qx Band | Qy Band | |
| Diethyl Ether | ~434 | ~655 | ~355, ~383 | ~523 | ~750 |
| Acetone | ~434.5 | ~653.5 | - |
| Acetone/Methanol (7:2 v/v) | - | ~358, ~385 | ~525 | ~749 |
Table 2: UV-Visible Absorption Maxima of this compound and Bacteriopheophytin a in Different Solvents.
The redox potential is a fundamental parameter that dictates the thermodynamic feasibility of electron transfer. The more negative redox potential of these molecules compared to their parent chlorophylls allows them to accept an electron from the photo-excited reaction center.
| Compound | Redox Potential (E_m) vs. NHE |
| Pheophytin a | approx. -0.55 V |
| Bacteriopheophytin a | Data not directly comparable, but in a similar range to Pheophytin a. |
Table 3: Midpoint Redox Potentials of Pheophytin a and Bacteriopheophytin a. Note: The redox potential of this compound is expected to be similar to that of pheophytin a.
Functional Roles in Photosynthetic Electron Transport
Both this compound and bacteriopheophytin serve as the primary electron acceptor in their respective photosynthetic systems. Upon excitation of the reaction center chlorophylls (P680 in PSII and P870 in bacterial reaction centers), an electron is rapidly transferred to the nearby pheophytin or bacteriopheophytin molecule. This initial charge separation is a critical step in converting light energy into chemical energy.
In Photosystem II , the excited P680 transfers an electron to pheophytin. The resulting pheophytin radical anion then passes the electron to a series of quinone acceptors, ultimately leading to the reduction of plastoquinone.
In the bacterial reaction center , a similar process occurs. The excited special pair of bacteriochlorophylls (P870) donates an electron to bacteriopheophytin. This electron is then transferred to a tightly bound quinone (QA) and subsequently to a second, more loosely bound quinone (QB).
Experimental Protocols
The characterization of this compound and bacteriopheophytin relies on a combination of extraction, purification, and spectroscopic techniques.
Protocol 1: Extraction and Isolation of this compound from Plant Material
This protocol describes a general method for the extraction and subsequent conversion of chlorophyll b to this compound.
Materials:
-
Fresh plant leaves (e.g., spinach)
-
Acetone (90%)
-
Hexane
-
Deionized water
-
Dilute Hydrochloric Acid (HCl
A Comparative Guide to Assessing the Purity of Isolated Pheophytin b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of isolated pheophytin b, a critical chlorophyll (B73375) derivative in photosynthesis research and a potential photosensitizer in photodynamic therapy. The selection of an appropriate analytical technique is paramount for accurate quantification and characterization, ensuring the reliability of research and the quality of potential therapeutic agents. This document objectively compares the performance of High-Performance Liquid Chromatography (HPLC) with different detectors, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed methodologies.
Introduction to this compound and the Importance of Purity Assessment
This compound is a chlorophyll b molecule lacking the central magnesium ion. Its purity is crucial as contaminants, such as other chlorophyll derivatives, can interfere with experimental results and impact the efficacy and safety of potential therapeutic applications. Common impurities can include chlorophyll a and b, pheophytin a, and various degradation products like pheophorbides. Therefore, robust analytical methods are essential to ensure the quality of isolated this compound.
Comparison of Analytical Methods
The primary techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis (or Diode Array) and Fluorescence detectors, UV-Visible Spectroscopy, and Mass Spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role in structural confirmation.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the most common analytical methods for this compound purity assessment. Data for this compound is supplemented with data from closely related chlorophyll derivatives where direct comparative data is limited.
| Parameter | HPLC-UV/Vis | HPLC-FLD | LC-MS | UV-Vis Spectroscopy |
| Principle | Chromatographic separation followed by detection based on UV-Vis absorbance. | Chromatographic separation followed by detection of emitted fluorescence. | Chromatographic separation followed by mass-to-charge ratio detection. | Measurement of light absorbance at specific wavelengths. |
| Selectivity | Good; can separate isomers and closely related compounds.[1] | High; only fluorescent compounds are detected. | Very High; provides mass information for unambiguous identification. | Low; susceptible to interference from compounds with overlapping spectra.[2] |
| Sensitivity | Moderate. | High; significantly more sensitive than UV-Vis detection for fluorescent compounds.[3][4] | Very High; capable of detecting trace amounts.[5] | Low. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.001 - 0.01 µg/mL | pg to fg range | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~0.04 - 0.3 µg/mL | ~0.004 - 0.04 µg/mL | fg to pg range | ~0.3 - 3 µg/mL |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 | >0.98 |
| Precision (RSD%) | < 2% | < 2% | < 5% | < 5% |
| Quantitative Accuracy | High | High | High | Moderate |
| Cost | Moderate | Moderate | High | Low |
| Throughput | High | High | Moderate | High |
Note: LOD and LOQ values are estimates based on data for chlorophylls (B1240455) and related compounds, as direct comparative studies on this compound are limited.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of this compound and its potential impurities.[1][6] A typical setup involves a reversed-phase column.
a) HPLC with UV-Vis Detection
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a gradient starting from 80% acetonitrile in water to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitoring at the Soret band maximum of this compound, around 435 nm, and the Qy band at approximately 654 nm.[7]
-
Sample Preparation: Dissolve the isolated this compound in the initial mobile phase or a suitable organic solvent like acetone (B3395972) to a known concentration (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using certified standards of this compound. Purity is determined by comparing the peak area of this compound to the total peak area of all detected components.
b) HPLC with Fluorescence Detection (HPLC-FLD)
-
Instrumentation: HPLC system as above, but with a fluorescence detector.
-
Chromatographic Conditions: Same as for HPLC-UV/Vis.
-
Detection Wavelengths: Excitation at the Soret band (~435 nm) and emission at the fluorescence maximum (~660 nm).[7]
-
Advantages: Offers significantly higher sensitivity and selectivity compared to UV-Vis detection, which is particularly useful for detecting trace impurities.[3][4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for a preliminary assessment of this compound purity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade acetone or diethyl ether.
-
Procedure:
-
Dissolve a precisely weighed amount of the isolated this compound in the chosen solvent to obtain a solution with an absorbance in the range of 0.2-0.8 at the Soret band maximum.
-
Record the absorption spectrum from 350 to 750 nm.
-
Identify the characteristic absorption maxima for this compound: a strong Soret band around 435 nm and a Qy band around 654 nm in acetone.[7]
-
-
Purity Assessment: The presence of extraneous peaks or shifts in the absorption maxima can indicate impurities. For instance, the presence of chlorophyll b would be indicated by a peak around 453 nm. The ratio of the Soret band to the Qy band absorbance can also be used as a purity indicator.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive identification and quantification of this compound and its impurities based on their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV/Vis method.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI is commonly used.
-
Scan Range: m/z 150-1000.
-
Key Ions: The protonated molecule [M+H]⁺ of this compound is expected at m/z 885.5.[8]
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can be used for structural confirmation. A characteristic fragmentation is the loss of the phytyl chain.[9][10]
-
-
Data Analysis: Purity is assessed by extracting the ion chromatogram for the mass of this compound and comparing its peak area to the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and the identification of structurally similar impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for complete structural assignment.
-
-
Purity Assessment: The presence of unexpected signals in the NMR spectra indicates the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of this compound relative to a certified internal standard.[10][11][12][13]
Visualization of Workflows and Relationships
General Workflow for Purity Assessment
Caption: General workflow for assessing the purity of isolated this compound.
Relationship between Chlorophyll b and Potential Impurities
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. cdn.dal.ca [cdn.dal.ca]
- 12. emerypharma.com [emerypharma.com]
- 13. benchchem.com [benchchem.com]
Unraveling Electron Transfer Dynamics: A Comparative Analysis of Pheophytin a and b
This guide synthesizes the available experimental data for the electron transfer rate of pheophytin a, outlines the sophisticated experimental techniques employed for its measurement, and visually represents the key processes. The absence of corresponding data for pheophytin b is a notable finding, highlighting a potential avenue for future research in the field of photosynthesis.
Quantitative Analysis of Pheophytin a Electron Transfer Rates
The electron transfer dynamics involving pheophytin a in the PSII reaction center are characterized by a series of ultrafast events. Upon excitation of the special pair of chlorophyll (B73375) a molecules (P680), an electron is transferred to pheophytin a, forming the primary radical pair, P680⁺Pheo a⁻. This is followed by the transfer of the electron from pheophytin a⁻ to a quinone acceptor, Qₐ.
The rates of these transfer steps have been determined using advanced spectroscopic techniques, primarily femtosecond transient absorption spectroscopy. The following table summarizes the key kinetic parameters for pheophytin a.
| Electron Transfer Step | Rate Constant / Lifetime | Experimental Method |
| Primary Charge Separation (P680* → P680⁺Pheo a⁻) | 170–180 ns⁻¹ (effective rate constant)[1][2] | Femtosecond Transient Absorption Spectroscopy |
| Secondary Electron Transfer (Pheo a⁻ → Qₐ) | ~200 ps (lifetime)[1][2] | Femtosecond Transient Absorption Spectroscopy |
Experimental Protocols: Measuring Electron Transfer Rates
The determination of electron transfer rates in photosynthetic reaction centers is a complex process that relies on sophisticated biophysical techniques capable of resolving events on picosecond and even femtosecond timescales. The primary method employed is femtosecond transient absorption spectroscopy .
Femtosecond Transient Absorption Spectroscopy
This pump-probe technique allows for the real-time observation of changes in the absorption spectrum of a sample after it has been excited by an ultrashort laser pulse.
Objective: To measure the kinetics of electron transfer events by monitoring the formation and decay of transient species (e.g., excited states, radical ions) that have distinct absorption spectra.
Methodology:
-
Sample Preparation: Isolated and purified Photosystem II reaction center complexes are suspended in a suitable buffer. The concentration is adjusted to an optimal optical density for the measurements.
-
Pump Pulse Excitation: An ultrashort laser pulse (the "pump" pulse), typically with a duration of a few hundred femtoseconds, is used to excite the sample. The wavelength of the pump pulse is chosen to specifically excite the P680 chlorophylls.
-
Probe Pulse Monitoring: A second, weaker, and broadband laser pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.
-
Spectral Analysis: The absorption spectrum of the probe pulse is recorded by a detector. By comparing the absorption spectrum of the probe pulse with and without the preceding pump pulse, a difference absorption spectrum is obtained.
-
Kinetic Tracing: By systematically varying the time delay between the pump and probe pulses, a series of difference absorption spectra are collected. These spectra reveal the temporal evolution of the transient species. The rise and decay of specific absorption features corresponding to the excited state of P680, the pheophytin anion (Pheo a⁻), and the oxidized P680 cation (P680⁺) are then analyzed to extract the rate constants of the electron transfer steps.
Visualizing the Process
To better understand the experimental workflow and the biological context of pheophytin's function, the following diagrams have been generated.
References
Unveiling the Photoprotective Role of Pheophytin b: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of photoprotection at the molecular level is paramount. This guide provides an objective comparison of the photoprotective capabilities of pheophytin b against other key players in biological systems, supported by experimental data and detailed methodologies.
This compound, a chlorophyll (B73375) derivative lacking a central magnesium ion, is a critical component of the photosynthetic machinery, primarily known for its role as an early electron acceptor in Photosystem II (PSII). Beyond this fundamental role in charge separation, evidence points towards a direct photoprotective function, safeguarding the photosynthetic apparatus from light-induced damage. This guide delves into the validation of this role, comparing its performance with well-established photoprotective molecules such as β-carotene and zeaxanthin (B1683548), and the protein complex cytochrome b-559.
Quantitative Comparison of Photoprotective Performance
To objectively assess the photoprotective efficacy of this compound, a comparison of key performance metrics is essential. The following tables summarize available quantitative data for this compound and its alternatives.
| Parameter | Pheophytin a | Benzophenone-3 (Standard UV Filter) |
| Sun Protection Factor (SPF) | 1.411 ± 0.138 (at 10 ppm) 2.916 ± 0.355 (at 30 ppm)[1] | 4.208 ± 1.201 (at 10 ppm) 10.310 ± 0.130 (at 30 ppm)[2] |
| UVA Ratio (UVAr) | 4.629 ± 1.347 (at 10 ppm) 6.815 ± 2.296 (at 30 ppm)[1] | 0.915 ± 0.029 (at 10 ppm) 1.054 ± 0.011 (at 30 ppm)[2] |
| Critical Wavelength (λc) | 394.072 ± 0.912 nm (at 10 ppm) 394.639 ± 0.493 nm (at 30 ppm)[1] | 353.539 ± 0.922 nm (at 10 ppm) 349.674 ± 0.767 nm (at 30 ppm)[2] |
| Molecule | Singlet Oxygen Quenching Rate Constant (M⁻¹s⁻¹) | Key Findings & References |
| β-Carotene | ~1.3 x 10¹⁰[3] | Highly efficient physical quenching of singlet oxygen, approaching diffusion-controlled limits.[3] |
| Zeaxanthin | Similar to β-carotene | Possesses a high capacity for singlet oxygen quenching and is a key player in non-photochemical quenching (NPQ). Its protective effect is enhanced by interaction with antenna proteins.[4] |
| Pheophytins | Active quenchers of ¹O₂ | While specific rate constants for this compound are not detailed in the provided search results, studies confirm that pheophytins, in general, are effective quenchers of singlet oxygen.[5] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation of comparative data. Below are detailed protocols for key experiments cited in the comparison.
Measurement of Photoinhibition using Chlorophyll Fluorescence
This protocol is widely used to assess the extent of light-induced damage to Photosystem II.
Objective: To quantify the maximum quantum efficiency of PSII (Fv/Fm) as an indicator of photoinhibition.
Materials:
-
Plant leaves or algal suspension
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Dark adaptation clips or a dark room
-
Actinic light source
Procedure:
-
Dark Adaptation: The sample is placed in complete darkness for a period of 20-30 minutes. This allows for the re-oxidation of the electron transport chain and the relaxation of non-photochemical quenching, ensuring that all PSII reaction centers are "open".
-
Measurement of F₀: A weak, modulated measuring beam is applied to the sample to determine the minimal fluorescence yield (F₀), which represents the fluorescence when the PSII reaction centers are open.
-
Measurement of Fₘ: A short, intense pulse of saturating light is applied to the sample. This transiently closes all PSII reaction centers, leading to the maximal fluorescence yield (Fₘ).
-
Calculation of Fv/Fm: The maximum quantum efficiency of PSII is calculated using the formula: Fv/Fm = (Fₘ - F₀) / Fₘ .
-
Induction of Photoinhibition: The sample is exposed to high light stress for a defined period.
-
Post-Stress Measurement: Steps 1-4 are repeated after the light stress to determine the new Fv/Fm value. A decrease in the Fv/Fm ratio indicates the extent of photoinhibition.[6][7][8]
Determination of Singlet Oxygen Quenching Rate Constant
This protocol allows for the quantification of a molecule's ability to neutralize the highly reactive singlet oxygen.
Objective: To determine the bimolecular rate constant for the quenching of singlet oxygen by a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Singlet oxygen sensitizer (B1316253) (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen trap/probe (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)
-
Spectrophotometer or spectrofluorometer
-
Light source for exciting the sensitizer
-
Appropriate solvent (e.g., ethanol, methanol)
Procedure:
-
Solution Preparation: Prepare solutions of the sensitizer, the singlet oxygen probe (DPBF), and the test compound in a suitable solvent. The concentrations are chosen to ensure measurable changes in the probe's absorbance or fluorescence.
-
Initial Measurement: Measure the initial absorbance or fluorescence of the DPBF solution. DPBF has a characteristic absorbance maximum around 410-420 nm.
-
Photoxidation: Irradiate the solution containing the sensitizer and DPBF with light of a wavelength that excites the sensitizer but not the probe or the quencher. This generates singlet oxygen, which then reacts with DPBF, causing its bleaching (a decrease in absorbance).
-
Monitoring the Reaction: Monitor the decrease in DPBF absorbance over time.
-
Quenching Experiment: Repeat steps 2-4 in the presence of the test compound (the quencher). The quencher will compete with DPBF for singlet oxygen, thus slowing down the rate of DPBF bleaching.
-
Calculation of the Rate Constant: By analyzing the kinetics of DPBF bleaching in the absence and presence of the quencher, the bimolecular quenching rate constant can be calculated using Stern-Volmer kinetics or by comparing the initial rates of the reaction.[9][10][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of photoprotection, the following diagrams illustrate the key processes.
Caption: this compound's dual role in PSII.
Caption: Workflow for Fv/Fm measurement.
Comparative Analysis of Photoprotective Mechanisms
This compound: The primary photoprotective role of this compound is intrinsically linked to its function as the primary electron acceptor in PSII. By rapidly accepting an electron from the excited reaction center chlorophyll (P680), it prevents charge recombination, a process that can lead to the formation of harmful triplet chlorophyll states and subsequently singlet oxygen. Furthermore, evidence suggests that pheophytins can directly quench singlet oxygen, providing a secondary line of defense against oxidative damage within the PSII reaction center.
β-Carotene and Zeaxanthin: These carotenoids are renowned for their potent antioxidant properties. They are highly efficient at physically quenching singlet oxygen, dissipating its energy as heat without being chemically altered in the process. Their extended systems of conjugated double bonds allow them to effectively absorb and delocalize the excess energy from singlet oxygen. Zeaxanthin, in particular, plays a crucial role in the xanthophyll cycle, a major mechanism of non-photochemical quenching (NPQ) in plants and algae. NPQ is a process that dissipates excess light energy as heat, thereby preventing the over-reduction of the photosynthetic electron transport chain and subsequent photodamage. The photoprotective capacity of zeaxanthin is significantly enhanced when it is bound to light-harvesting complex proteins.[4]
Cytochrome b-559: This heme-containing protein is an integral component of the PSII reaction center. While not directly involved in the primary photosynthetic electron transport chain, it is proposed to play a vital photoprotective role through a secondary pathway. Under conditions of high light stress, cytochrome b-559 can mediate cyclic electron flow around PSII. This process helps to alleviate the over-reduction of the plastoquinone (B1678516) pool and can also participate in the re-reduction of P680+, the oxidized primary electron donor of PSII, thus preventing its accumulation and subsequent damage to the reaction center.[12][13]
Conclusion
This compound's role in photoprotection is multifaceted, stemming from its fundamental role in charge separation within PSII and its capacity to quench reactive oxygen species. While carotenoids like β-carotene and zeaxanthin are superior in their direct singlet oxygen quenching abilities and their involvement in large-scale energy dissipation through NPQ, this compound provides a crucial, localized defense at the heart of the photosynthetic reaction center. Cytochrome b-559 offers another layer of protection through an alternative electron transport pathway. A comprehensive understanding of these distinct yet complementary mechanisms is vital for developing strategies to enhance stress tolerance in plants and for the design of novel photoprotective agents in various applications. Further research is warranted to obtain direct quantitative data on the singlet oxygen quenching rate of this compound to allow for a more precise comparison with other photoprotective molecules.
References
- 1. Photoprotective Capacity of Pheophytin a isolated from Caribbean Sea brown algae [scielo.org.co]
- 2. scielo.org.co [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced photoprotection by protein-bound vs free xanthophyll pools: a comparative analysis of chlorophyll b and xanthophyll biosynthesis mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. cirsec.unipi.it [cirsec.unipi.it]
- 8. Plant stress measurement - Wikipedia [en.wikipedia.org]
- 9. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scientificarchives.com [scientificarchives.com]
- 12. The Roles of Cytochrome b559 in Assembly and Photoprotection of Photosystem II Revealed by Site-Directed Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Structural and Mechanistic Insights Into Functional Roles of Cytochrome b559 in Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Pheophytin b Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key enzymes involved in the biosynthesis of pheophytin b, a critical molecule in the photosynthetic electron transport chain. By examining the genetic and functional diversity of these enzymes across different photosynthetic organisms, we can gain insights into the evolution of photosynthesis and identify potential targets for agricultural and biotechnological applications.
Introduction to this compound Biosynthesis
This compound is a derivative of chlorophyll (B73375) b that lacks the central magnesium ion. It plays a crucial role as an early electron acceptor in photosystem II (PSII)[1][2]. The biosynthesis of this compound is intricately linked to the chlorophyll cycle, a series of enzymatic reactions that interconvert chlorophyll a and chlorophyll b. The key steps leading to the formation of this compound from chlorophyll b involve the action of two primary enzymes: Chlorophyll b reductase and Mg-dechelatase. The synthesis of the precursor, chlorophyll b, is catalyzed by Chlorophyllide a oxygenase.
Comparative Genomics of Key Biosynthetic Enzymes
The genetic basis for the biosynthesis of this compound exhibits notable diversity across the plant kingdom, reflecting the evolutionary adaptations of different photosynthetic lineages. This section compares the key enzymes involved in this pathway.
Chlorophyllide a Oxygenase (CAO)
Chlorophyllide a oxygenase (CAO) is the enzyme responsible for the synthesis of chlorophyllide b from chlorophyllide a, which is then esterified to form chlorophyll b[3]. The evolution of the CAO gene is marked by significant changes in its domain structure, which correlate with the diversity of light-harvesting systems in photosynthetic organisms[4].
Key Genomic Features of CAO:
-
Domain Structure: In vascular plants and most green algae, the CAO protein consists of three domains: a regulatory A domain, a catalytic C domain, and a linker B domain[4]. However, the prokaryotic CAO in Prochlorothrix hollandica only possesses the catalytic domain[4].
-
Gene Duplication: Examination of genomes from 246 plant and algae species has revealed independent duplications of the CAO gene throughout the Viridiplantae. This duplication is more prevalent in land plants compared to their algal relatives[5][6][7].
-
Regulatory Sequences: A regulatory "degron" sequence, which controls the stability of the CAO protein based on chlorophyll b availability, is highly conserved in embryophytes but poorly conserved in chlorophytes[5][6][7].
Chlorophyll b Reductase (NOL/NYC1)
Chlorophyll b reductase catalyzes the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a, the first step in the reconversion of chlorophyll b to chlorophyll a, and a crucial step preceding the formation of this compound from chlorophyll b during degradation[2][4].
Evolutionary Origins:
-
The genes encoding chlorophyll b reductase, NYC1 and its homolog NOL (NON-YELLOWING 1-LIKE), are well-conserved across the green lineage[4].
-
It is suggested that the enzyme may have a cyanobacterial origin, having possibly derived from a cyanobacterial ferredoxin-dependent divinyl reductase[4].
Mg-dechelatase (SGR)
The final step in the formation of this compound from chlorophyll b is the removal of the central magnesium ion, a reaction catalyzed by Mg-dechelatase, which is encoded by the STAY-GREEN (SGR) gene[5][8].
Functional and Genomic Diversity of SGR:
-
Gene Family: The SGR gene family is present in higher plants and can be divided into two subfamilies: SGR and SGR-LIKE (SGRL)[9]. For instance, rice has OsSGR and OsSGRL, while Arabidopsis has SGR1, SGR2, and SGRL[9].
-
Evolutionary Origin: Plant SGR is believed to have originated from a bacterial homolog through horizontal gene transfer into photosynthetic eukaryotes[5].
-
Functional Divergence: There is evidence of functional divergence between SGR homologs. In Arabidopsis, SGR1 and SGR2 are involved in chlorophyll degradation, while in the green alga Chlamydomonas reinhardtii, SGR appears to be primarily involved in the formation of PSII rather than chlorophyll degradation[10][11]. A study comparing a bacterial SGR homolog with a plant SGR found that while the bacterial version was active in plants, its chlorophyll catabolic activity was lower[5].
Quantitative Data Comparison
Direct quantitative comparisons of enzymatic activities and gene expression levels for this compound biosynthesis across a wide range of species are limited in the current literature. However, available data from specific studies are summarized below.
| Enzyme | Organism | Finding | Reference |
| Mg-dechelatase (SGR) | Arabidopsis thaliana | Recombinant SGR1/2 show high activity against chlorophyll a, but very low or no activity against chlorophyllide a. SGRL has higher activity against chlorophyllide a. None of the SGRs could extract Mg from chlorophyll b. | [8] |
| Mg-dechelatase (SGR) | Ginkgo biloba | Mg-dechelatase activity was found to be higher in yellow (senescent) leaves compared to green leaves, with pheophytin a being the only detected chlorophyll-related compound in yellow leaves. | [12] |
| Bacterial vs. Plant SGR | Anaerolineae bacterium vs. Plant | The bacterial SGR homolog showed higher recombinant protein activity in vitro compared to the plant SGR. However, its in-planta chlorophyll catabolic activity was lower. | [5] |
Experimental Protocols
Spectrophotometric Determination of Chlorophyll and Pheophytin Content
This protocol is adapted from a standard method for quantifying chlorophyll and pheophytin concentrations.
Materials:
-
N, N-Dimethylformamide (DMF)
-
Spectrophotometer
-
Glass cuvettes
-
1.5 ml microcentrifuge tubes
-
Cork borer
Procedure:
-
Excise leaf discs (e.g., 4 mm radius) using a cork borer and place three discs into a 1.5 ml tube.
-
Add 1 ml of DMF to each tube, ensuring the leaf discs are fully submerged. Prepare five replicates for each sample type.
-
Incubate the tubes overnight at 4°C in the dark to allow for chlorophyll extraction.
-
Prepare a measurement sample by mixing 300 μl of the chlorophyll extract with 600 μl of DMF in a fresh tube.
-
Measure the absorbance (A) of the solution in a spectrophotometer at 647 nm and 664.5 nm using a glass cuvette.
-
Calculate the chlorophyll a and chlorophyll b content using the following equations:
-
Chlorophyll a content (µg/ml) = (12 * A664.5) - (2.79 * A647)
-
Chlorophyll b content (µg/ml) = (20.78 * A647) - (4.88 * A664.5)
-
To determine pheophytin content, the extract is typically acidified to convert chlorophyll to pheophytin, and the absorbance is read again.
In Vitro Mg-dechelatase Activity Assay
This protocol provides a method for assaying the activity of recombinant Mg-dechelatase.
Materials:
-
Recombinant SGR protein (e.g., expressed in a wheat germ protein expression system)
-
Reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.05% polysorbate 20
-
Chlorophyll a substrate stock (375 µM in 80% acetone)
-
HPLC for pigment analysis
Procedure:
-
Prepare the reaction mixture by adding one part of the recombinant protein expression mixture to three parts of the reaction buffer in a final volume of 50 µL.
-
Add 0.8 µL of the chlorophyll a substrate stock to the reaction mixture.
-
Incubate the reaction for a specific time (e.g., 15-60 minutes) at room temperature.
-
Stop the reaction and extract the pigments.
-
Analyze the pigment composition using HPLC to quantify the conversion of chlorophyll a to pheophytin a. A negative control with a non-related protein (e.g., GFP) should be included[8].
Visualizations
Signaling Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Participation of chlorophyll b reductase in the initial step of the degradation of light-harvesting chlorophyll a/b-protein complexes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorophyll a oxygenase (CAO) is involved in chlorophyll b formation from chlorophyll a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of chlorophyll degradation is associated with plant transition to land - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity examination of plant Mg-dechelatase and its bacterial homolog in plants and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the structure and function of the rate-limiting enzyme of chlorophyll degradation through analysis of a bacterial Mg-dechelatase homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arabidopsis STAY-GREEN, Mendel’s Green Cotyledon Gene, Encodes Magnesium-Dechelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Mg-dechelatase is involved in the formation of photosystem II but not in chlorophyll degradation in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Removal of magnesium by Mg-dechelatase is a major step in the chlorophyll-degrading pathway in Ginkgo biloba in the process of autumnal tints - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of Pheophytin b Degradation Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the degradation pathways of significant biomolecules is crucial. This guide provides a detailed comparison of pheophytin b and its primary degradation product, pheophorbide b, offering experimental data and protocols to aid in their structural confirmation.
This compound, a chlorophyll (B73375) derivative lacking the central Mg²⁺ ion, plays a vital role in the electron transfer pathway of Photosystem II.[1] Its degradation is a key process in plant senescence and is also a significant factor in the quality assessment of food products like green tea and olive oil, where the ratio of chlorophyll to pheophytin serves as an important quality marker.[1][2] The primary enzymatic degradation product of this compound is pheophorbide b, formed through the removal of the phytol (B49457) tail.[1]
The Degradation Pathway: From this compound to Pheophorbide b
The degradation of this compound to pheophorbide b is a hydrolytic process catalyzed by the enzyme pheophytinase (PPH), which removes the phytyl ester group.[1] This dephytylation step increases the water solubility of the molecule.[1] This process can also occur non-enzymatically under acidic conditions.[1]
Comparative Analysis of this compound and Pheophorbide b
The structural change from this compound to pheophorbide b results in distinct physicochemical properties, which are reflected in their spectroscopic and chromatographic data.
| Property | This compound | Pheophorbide b | Reference |
| Molecular Formula | C₅₅H₇₂N₄O₆ | C₃₅H₃₄N₄O₆ | [3][4] |
| Molecular Weight | 885.20 g/mol | 606.67 g/mol | [3][4] |
| Structure | Phorbin ring with a phytol tail | Phorbin ring without a phytol tail | [1][5] |
| Solubility | Lipophilic | More hydrophilic than this compound | [1] |
| UV-Vis λmax (in Acetone) | 434.5, 527.7, 599.9, 653.5 nm | 434.9, 525.7, 598.3, 653.5 nm | [3][4] |
| UV-Vis λmax (in Diethyl Ether) | 434, 525, 599, 655 nm | 432, 654 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 28.1 x 10³ L mol⁻¹ cm⁻¹ (at 657 nm in 90% acetone) | 28.1 x 10³ L mol⁻¹ cm⁻¹ (at 657 nm in 90% acetone) | [3][4] |
Experimental Protocols for Structure Confirmation
The confirmation of the structure of this compound degradation products relies on a combination of chromatographic separation and spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and commonly used technique.
Sample Preparation and Extraction
-
Source Material: Obtain a sample containing this compound, such as spinach leaves or green tea.
-
Extraction: Homogenize the sample in an organic solvent like acetone (B3395972) or a mixture of methanol (B129727) and acetone.[2] Centrifuge the mixture to pellet solid debris and collect the supernatant containing the pigments.
-
Inducing Degradation (Optional): To produce pheophorbide b from a chlorophyll or pheophytin standard, dissolve the starting material in a solvent like acetone and acidify with a dilute acid (e.g., 0.1 N HCl). The color change from green to olive-brown indicates the formation of the pheo-derivatives.[6]
Chromatographic Separation: HPLC
-
System: A High-Performance Liquid Chromatography system with a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column is typically used for separating chlorophyll derivatives.[7]
-
Mobile Phase: A gradient elution is often employed. A common mobile phase system consists of a mixture of solvents such as water/ammonium acetate/methanol and methanol/acetone.[7][8]
-
Detection: Monitor the elution at wavelengths characteristic of chlorophyll derivatives, such as the Soret band around 430 nm and the Q band around 660 nm.[9]
Structure Confirmation: Mass Spectrometry and NMR
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules, providing the molecular ion peak ([M+H]⁺).[9]
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion will confirm the molecular weight, clearly distinguishing between this compound (m/z ≈ 885.5) and pheophorbide b (m/z ≈ 607.6). Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For definitive structure elucidation, particularly for novel degradation products, NMR is indispensable.
-
¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.[10]
-
2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity within the molecule.[10][11] The absence of signals corresponding to the phytol chain in the spectra of the degradation product would confirm the structure of pheophorbide b.
-
Alternative Analytical Approaches
While HPLC-MS is a gold standard, other techniques can be employed for the analysis of this compound and its derivatives:
-
High-Performance Thin-Layer Chromatography (HPTLC): A rapid and cost-effective method for the qualitative and semi-quantitative analysis of chlorophyll derivatives. It is particularly useful for screening multiple samples.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: This technique can be used for the quantitative determination of chlorophylls (B1240455) and pheophytins, especially in complex matrices like green tea, by analyzing their characteristic vibrational bands.[2]
-
Fluorescence Spectroscopy: A highly sensitive method for detecting and quantifying chlorophyll pigments and their degradation products.
By employing the methodologies and comparative data presented in this guide, researchers can confidently identify and characterize the degradation products of this compound, facilitating further investigation into their biological roles and significance.
References
- 1. This compound | 3147-18-0 | Benchchem [benchchem.com]
- 2. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epic.awi.de [epic.awi.de]
- 4. epic.awi.de [epic.awi.de]
- 5. Pheophorbide b - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Quantification of Metallo–Chlorophyll Complexes in Bright Green Table Olives by High-Performance Liquid Chromatrography–Mass Spectrometry Quadrupole/Time-of-Flight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. researchgate.net [researchgate.net]
- 11. use of nmr in structure ellucidation | PDF [slideshare.net]
A Comparative Analysis of Experimental and Simulated Electronic Spectra of Pheophytin b
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pheophytin b Spectral Data with Supporting Methodologies
This guide provides a comparative overview of the experimental and theoretically simulated absorption and emission spectra of this compound, a key chlorophyll (B73375) derivative. Understanding the electronic properties of this compound is crucial for research in photosynthesis, bio-inspired energy systems, and the development of photosensitizing agents for photodynamic therapy. This document summarizes key spectral data, outlines detailed experimental and computational protocols, and visualizes the comparative workflow.
Data Presentation: A Quantitative Comparison
The electronic absorption and emission spectra of this compound are characterized by distinct bands, primarily the Soret band in the near-UV region and the Q bands in the visible region. The positions of these bands are sensitive to the solvent environment. The following table summarizes the experimentally determined absorption and emission maxima (λmax) of this compound in various solvents.
| Solvent | Absorption λmax (nm) - Soret Band | Absorption λmax (nm) - Qy Band | Emission λmax (nm) |
| Acetone | 434.5 | 653.5 | 659 |
| Diethyl Ether | 434 | 655 | 658, 661 |
| HPLC Eluant | 436 | 655 | Not Reported |
| Tetrahydrofuran | 435 | 654 | Not Reported |
Experimental and Computational Workflow
The process of comparing experimental and simulated spectra involves a parallel workflow of laboratory measurements and theoretical calculations, culminating in a comprehensive analysis.
Caption: Workflow for comparing experimental and simulated spectra of this compound.
Experimental Protocols
The following sections detail the methodologies for obtaining the experimental absorption and emission spectra of this compound.
This compound Sample Preparation
-
Extraction of Chlorophylls (B1240455) : Chlorophylls are first extracted from a plant source, such as spinach, using a solvent like 80% acetone. The plant material is ground in the solvent to facilitate extraction.
-
Conversion to Pheophytin : The central magnesium ion is removed from the extracted chlorophylls by acidification. This is typically achieved by adding a small amount of a weak acid, such as hydrochloric acid, to the chlorophyll solution. The color of the solution changes from green to olive-brown, indicating the formation of pheophytin.
-
Purification : The resulting pheophytin mixture, containing both pheophytin a and this compound, is then purified. This can be done using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.
UV-Visible Absorption Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used for recording the absorption spectrum.
-
Sample Preparation : A dilute solution of purified this compound is prepared in a spectroscopic grade solvent (e.g., acetone, diethyl ether). The concentration should be adjusted to yield an absorbance in the linear range of the instrument (typically 0.1 to 1.0 at the Qy band maximum).
-
Data Acquisition : A baseline spectrum is recorded using a cuvette filled with the pure solvent. The absorption spectrum of the this compound solution is then measured over a wavelength range of approximately 350 nm to 750 nm. The wavelengths of maximum absorbance for the Soret and Qy bands are then determined.
Fluorescence Spectroscopy
-
Instrumentation : A spectrofluorometer is used to measure the emission spectrum.
-
Sample Preparation : A very dilute solution of this compound is prepared in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (ideally below 0.1) to avoid inner-filter effects.
-
Data Acquisition : The sample is excited at a wavelength corresponding to an absorption maximum, typically the Soret band (e.g., 434 nm in diethyl ether). The emission spectrum is then recorded at longer wavelengths, and the wavelength of maximum fluorescence intensity is identified.
Computational Methods for Simulating Spectra
Geometry Optimization
The first step in simulating the spectrum is to obtain an accurate three-dimensional structure of the this compound molecule. This is typically achieved through geometry optimization using methods like Density Functional Theory (DFT). The choice of the functional and basis set is crucial for obtaining reliable results.
Excited-State Calculations
Once the ground-state geometry is optimized, the electronic excited states are calculated to determine the absorption and emission energies. Several methods can be employed:
-
Time-Dependent Density Functional Theory (TD-DFT) : This is a widely used method for calculating the excitation energies of medium to large-sized molecules due to its balance of computational cost and accuracy.
-
Correlated Wave Function-Based Methods : For higher accuracy, methods such as Coupled Cluster (e.g., CC2) and Algebraic Diagrammatic Construction (ADC(2)) can be used. These methods are more computationally demanding but often provide more reliable predictions of excitation energies.
The calculated excitation energies correspond to the vertical transitions from the ground electronic state to the excited states, which can be correlated with the experimentally observed absorption maxima. Simulating emission spectra involves optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state.
By comparing the theoretically calculated spectral data with the experimental results, researchers can gain a deeper understanding of the electronic structure of this compound and how it is influenced by its environment. This comparative approach is invaluable for validating computational models and for interpreting complex experimental spectra.
Safety Operating Guide
Proper Disposal of Pheophytin b: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of pheophytin b, a chlorophyll (B73375) derivative frequently used in photosynthetic research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with environmental regulations.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The compound should be managed in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory to avoid contact with skin and eyes.[1] Recommended PPE includes:
-
Gloves: Chemical-resistant gloves should be worn.[1] Gloves must be inspected before use and disposed of properly after handling the compound.[2]
-
Eye Protection: Tightly fitting safety goggles or glasses are necessary.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[1]
In the event of accidental exposure, the following first aid measures should be taken immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes thoroughly with pure water for at least 15 minutes.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
In all cases of exposure, it is advisable to consult a physician.[1][2]
This compound Properties
Understanding the basic chemical properties of this compound is essential for its safe management.
| Property | Value |
| Chemical Formula | C₅₅H₇₂N₄O₆[3] |
| Molecular Weight | 885.18 g/mol [3] |
| Appearance | Data not available |
| Solubility | Practically insoluble in water |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1][2] This typically involves controlled incineration with flue gas scrubbing to prevent environmental contamination.[1][2] Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water, food, or animal feed. [1][2]
1. Waste Collection:
- Collect waste this compound in a suitable, clearly labeled, and closed container.[1]
- Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
2. Handling Spills:
- In case of a spill, evacuate the area and ensure adequate ventilation.[1]
- Wear appropriate PPE, including chemical-impermeable gloves.[1]
- Prevent the spill from entering drains.[1]
- For solid spills, avoid creating dust.[1] Carefully collect the material using spark-proof tools and place it in a suitable container for disposal.[1]
3. Disposal of Contaminated Packaging:
- Containers that held this compound can be triple-rinsed (or the equivalent).[1][2] The rinsate should be collected and treated as hazardous waste.
- After thorough cleaning, the packaging can be offered for recycling or reconditioning.[1][2]
- Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1][2]
- Combustible packaging materials may be incinerated by a licensed facility.[1][2]
4. Arranging for Final Disposal:
- Contact a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the collected this compound waste.
- Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[4][5][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. Phaeophytin b | C55H72N4O6 | CID 135410870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. epa.gov [epa.gov]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Personal protective equipment for handling Pheophytin b
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Pheophytin b, a chlorophyll (B73375) derivative used in various research applications. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. This is based on safety data sheet recommendations to mitigate risks associated with its handling.[1][2]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] | Protects eyes from dust, aerosols, and splashes of the chemical. |
| Hand Protection | Compatible chemical-resistant gloves | EU Directive 89/686/EEC and the standard EN 374 derived from it[1][2] | Prevents skin contact. Gloves must be inspected prior to use and disposed of properly after use.[2] |
| Body Protection | Fire/flame resistant and impervious clothing | Selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] | Protects skin from exposure and contamination of personal clothing. |
| Respiratory Protection | Full-face respirator | NIOSH/MSHA or European Standard EN 149 approved[3] | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Handling and Storage
Handling:
-
Handle this compound in a well-ventilated place.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Ensure adequate ventilation and remove all sources of ignition.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep apart from foodstuff containers or incompatible materials.[1]
Disposal Plan
Chemical Disposal:
-
Dispose of this compound by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][2]
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1][2]
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1][2]
-
Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1][2]
Emergency First Aid Procedures
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
